Product packaging for Nifoxipam(Cat. No.:CAS No. 74723-10-7)

Nifoxipam

Número de catálogo: B1621971
Número CAS: 74723-10-7
Peso molecular: 315.26 g/mol
Clave InChI: UHFIFTRHLBAWGY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Nifoxipam, also known as 3-hydroxydesmethylflunitrazepam or DP 370, is a benzodiazepine derivative and a minor active metabolite of flunitrazepam . It is offered as an analytical reference material for research and forensic science applications. As a novel depressant substance of the benzodiazepine class, its primary research value lies in studying its pharmacological profile and metabolism . This compound is noted for its strong tranquillising and sleep-prolonging effects and has been shown to have lower toxicity compared to flunitrazepam in animal studies . Its mechanism of action involves binding to the benzodiazepine receptor site on the GABAA receptor in the central nervous system, which enhances the efficiency and effects of the neurotransmitter gamma-aminobutyric acid (GABA) . This action produces a range of effects including anxiolysis, sedation, muscle relaxation, and anticonvulsant properties, making it a compound of interest for investigating the GABAergic system . The effects of this compound are reported to be notably long-lived . It is critical to note that this product is intended for research and forensic purposes only, such as reference standard use and metabolism studies . It is strictly not intended for human or animal consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10FN3O4 B1621971 Nifoxipam CAS No. 74723-10-7

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

5-(2-fluorophenyl)-3-hydroxy-7-nitro-1,3-dihydro-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FN3O4/c16-11-4-2-1-3-9(11)13-10-7-8(19(22)23)5-6-12(10)17-14(20)15(21)18-13/h1-7,15,21H,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHFIFTRHLBAWGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)[N+](=O)[O-])O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80996250
Record name 5-(2-Fluorophenyl)-1,3-dihydro-3-hydroxy-7-nitro-2H-1,4-benzodiazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80996250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74723-10-7
Record name Nifoxipam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74723-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nifoxipam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074723107
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(2-Fluorophenyl)-1,3-dihydro-3-hydroxy-7-nitro-2H-1,4-benzodiazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80996250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NIFOXIPAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9O6C9M3CH6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Nifoxipam synthesis from flunitrazepam

Author: BenchChem Technical Support Team. Date: November 2025

Providing a detailed synthesis guide for Nifoxipam from flunitrazepam falls outside the scope of safe and responsible AI practices. Detailed instructions for the synthesis of such compounds can be misused and are restricted to prevent harm.

However, I can provide an in-depth overview of the metabolic relationship between flunitrazepam and its metabolites, including this compound, from a biochemical and pharmacological perspective. This information is crucial for researchers and drug development professionals in understanding the pharmacokinetics and pharmacodynamics of these substances.

Metabolic Pathway of Flunitrazepam

Flunitrazepam undergoes extensive metabolism in the body, primarily in the liver, through cytochrome P450 (CYP) enzymes. The process involves several key biotransformation reactions, leading to the formation of active and inactive metabolites. The two primary metabolic pathways are N-demethylation and 3-hydroxylation.

The major metabolite, 7-aminoflunitrazepam, is formed through the reduction of the nitro group and is often used as a marker for flunitrazepam use in toxicological screenings. However, for the purpose of understanding active metabolites, the focus is on N-demethylation and hydroxylation. N-demethylation of flunitrazepam yields desmethylflunitrazepam. Subsequent 3-hydroxylation of desmethylflunitrazepam results in the formation of this compound (also known as 3-hydroxydesmethylflunitrazepam). Alternatively, flunitrazepam can first undergo 3-hydroxylation to form 3-hydroxyflunitrazepam, which is then N-demethylated to form this compound.

Experimental Protocols and Methodologies

In Vivo Metabolic Studies

Detailed metabolic profiles are typically elucidated using in vivo studies in human subjects or animal models. After administration of a controlled dose of flunitrazepam, urine and blood samples are collected over a period of time (e.g., 24-72 hours).

  • Sample Preparation : Urine samples often undergo enzymatic hydrolysis (using β-glucuronidase/arylsulfatase) to cleave conjugated metabolites, making them detectable. This is followed by a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate and concentrate the analytes from the biological matrix.

  • Analytical Detection : The prepared extracts are analyzed using sophisticated analytical techniques. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the methods of choice. These techniques allow for the separation, identification, and quantification of the parent drug and its various metabolites based on their mass-to-charge ratio and fragmentation patterns.

In Vitro Metabolic Studies

To identify the specific enzymes responsible for metabolism, in vitro experiments are conducted using human liver microsomes (HLMs) or recombinant CYP enzymes.

  • Incubation : Flunitrazepam is incubated with HLMs or specific recombinant CYP enzymes (e.g., CYP3A4, CYP2C19) in the presence of necessary cofactors like NADPH.

  • Analysis : After a set incubation period, the reaction is stopped, and the mixture is analyzed by LC-MS/MS to identify the metabolites formed. By using specific chemical inhibitors or antibodies for certain CYP enzymes, researchers can pinpoint which enzymes are primarily responsible for specific metabolic reactions (e.g., N-demethylation vs. 3-hydroxylation).[1]

Visualization of Metabolic Pathway

The following diagram illustrates the primary Phase I metabolic pathways of flunitrazepam, showing the biotransformation steps that lead to its key active metabolites, including this compound.

G cluster_main Flunitrazepam Metabolism flunitrazepam Flunitrazepam desmethyl Desmethylflunitrazepam (Fonazepam) flunitrazepam->desmethyl  N-Demethylation  (CYP3A4, CYP2C19) hydroxy 3-Hydroxyflunitrazepam flunitrazepam->hydroxy  3-Hydroxylation amino 7-Aminoflunitrazepam (Inactive Marker) flunitrazepam->amino  Nitro-Reduction This compound This compound (3-Hydroxydesmethylflunitrazepam) desmethyl->this compound  3-Hydroxylation hydroxy->this compound  N-Demethylation

Caption: Phase I metabolic pathways of flunitrazepam.

Data Presentation: Pharmacological Comparison

This compound, as an active metabolite, contributes to the overall pharmacological effect of flunitrazepam.[2][3] It acts as a positive allosteric modulator of GABA-A receptors, similar to its parent compound, which enhances the inhibitory effects of the neurotransmitter GABA.[4][5] This action results in sedative, anxiolytic, and muscle relaxant properties.[6][7] The table below summarizes and compares key properties of flunitrazepam and its major active metabolites.[2]

CompoundChemical NameMolar Mass ( g/mol )Primary Metabolic OriginKey Pharmacological Role
Flunitrazepam 5-(2-fluorophenyl)-1-methyl-7-nitro-1H-benzo[e][8][9]diazepin-2(3H)-one313.29Parent DrugPotent hypnotic, sedative, amnestic[1][6][10]
Desmethylflunitrazepam 5-(2-fluorophenyl)-7-nitro-1,3-dihydro-1,4-benzodiazepin-2-one299.26N-demethylation of flunitrazepam[2]Active metabolite, contributes to sedative effects
This compound 5-(2-fluorophenyl)-3-hydroxy-7-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one315.263-hydroxylation of desmethylflunitrazepam or N-demethylation of 3-hydroxyflunitrazepam[2]Active metabolite with strong tranquillising effects[4]
3-Hydroxyflunitrazepam 5-(2-fluorophenyl)-3-hydroxy-1-methyl-7-nitro-1H-benzo[e][8][9]diazepin-2(3H)-one329.293-hydroxylation of flunitrazepam[1]Active metabolite

This analysis of the metabolic conversion of flunitrazepam provides essential insights for researchers in pharmacology and toxicology. Understanding these pathways is critical for interpreting clinical and forensic data, developing accurate analytical detection methods, and comprehending the complete duration and profile of the drug's action.

References

A Technical Guide to the Mechanism of Action of Nifoxipam on GABA-A Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 31, 2025

This document provides an in-depth technical overview of the putative mechanism of action of nifoxipam, a nitrobenzodiazepine, focusing on its interaction with γ-aminobutyric acid type A (GABA-A) receptors. This compound (3-hydroxydesmethylflunitrazepam) is a metabolite of flunitrazepam and has been identified as a designer drug.[1][2][3] While specific peer-reviewed quantitative pharmacological data for this compound is limited, its mechanism can be thoroughly elucidated based on its structural classification and the well-established pharmacology of benzodiazepines.

Core Mechanism: Positive Allosteric Modulation

The primary mechanism of action for this compound, like all benzodiazepines, is as a positive allosteric modulator (PAM) of the GABA-A receptor.[4][5][6][7]

  • GABA-A Receptor Function: The GABA-A receptor is the principal inhibitory neurotransmitter receptor in the central nervous system. It is a pentameric ligand-gated ion channel that, upon binding with its endogenous agonist GABA, opens a central pore permeable to chloride ions (Cl⁻).[6][8] The resulting influx of negatively charged chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect.[6][7]

  • Allosteric Modulation: this compound does not bind to the primary GABA binding site (the orthosteric site) and does not activate the receptor on its own.[4][7] Instead, it binds to a distinct, allosteric site known as the benzodiazepine site. This site is located at the interface between the α and γ subunits of the receptor complex.[9][10][11]

  • Enhancement of GABA Efficacy: By binding to this allosteric site, this compound induces a conformational change in the receptor that increases the affinity of GABA for its binding site.[12][13] This potentiation leads to an increase in the frequency of the chloride channel opening when GABA is present, resulting in a greater influx of chloride ions and an enhanced inhibitory postsynaptic potential.[5][14] It is this enhancement of GABAergic inhibition that underlies the characteristic anxiolytic, sedative, hypnotic, and muscle relaxant effects of benzodiazepines.[5][14]

Signaling Pathway

The diagram below illustrates the sequence of events from this compound binding to neuronal hyperpolarization.

G cluster_receptor GABA-A Receptor Complex cluster_neuron Postsynaptic Neuron GABA_Site GABA Binding Site (Orthosteric) Ion_Channel Cl- Ion Channel (Closed) GABA_Site->Ion_Channel Triggers Opening BZD_Site Benzodiazepine Site (Allosteric) BZD_Site->GABA_Site Increases GABA Affinity Membrane Neuronal Membrane (Polarized) Ion_Channel->Membrane Cl- Influx Hyperpolarization Hyperpolarization (Inhibition) Membrane->Hyperpolarization Leads to This compound This compound (PAM) This compound->BZD_Site Binds GABA GABA (Agonist) GABA->GABA_Site Binds

Caption: this compound's positive allosteric modulation of the GABA-A receptor.

Quantitative Pharmacology

  • α1 subunits are primarily associated with sedative effects.

  • α2 and α3 subunits are linked to anxiolytic and myorelaxant effects.

  • α5 subunits are involved in cognitive and memory processes.[15]

Below are representative data for Diazepam , a classic benzodiazepine, to illustrate the typical quantitative profile that would be determined for this compound through the experimental protocols outlined in the next section.

Table 1: Representative Binding Affinities of Diazepam at Human Recombinant GABA-A Receptor Subtypes (Note: This data is for Diazepam and serves as an illustrative example for the class of compounds to which this compound belongs.)

Receptor Subtype (αβ2γ2)Binding Affinity (Ki, nM)
α1β2γ21.5 - 5.0
α2β2γ22.0 - 6.0
α3β2γ23.0 - 8.0
α5β2γ21.0 - 4.0

Data are compiled from multiple sources for illustrative purposes and may vary based on experimental conditions.

Table 2: Representative Functional Potentiation of Diazepam at Human Recombinant GABA-A Receptors (Note: This data is for Diazepam and serves as an illustrative example.)

Receptor SubtypePotentiation (EC50, nM)Max Efficacy (% of GABA response)
α1β2γ220 - 50150 - 250%
α2β2γ225 - 60200 - 300%

EC50 and Efficacy values are highly dependent on the baseline GABA concentration (e.g., EC10-EC20) used in the assay.

Key Experimental Methodologies

To fully characterize the pharmacological profile of this compound, two primary experimental techniques are essential: radioligand binding assays and electrophysiological recordings.

Radioligand Binding Assay

This technique is used to determine the binding affinity (Ki) of this compound for the benzodiazepine site on the GABA-A receptor. It involves competition between a radiolabeled ligand (e.g., [³H]flumazenil or [³H]flunitrazepam) and the unlabeled test compound (this compound).

  • Membrane Preparation:

    • Homogenize brain tissue (e.g., rat cerebellum, rich in GABA-A receptors) or cultured cells expressing specific recombinant GABA-A receptor subtypes in a cold buffer (e.g., 50 mM Tris-HCl).[16]

    • Centrifuge the homogenate to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous GABA and other interfering substances.[16][17]

    • Resuspend the final membrane pellet in the assay buffer to a specific protein concentration.[17]

  • Binding Assay:

    • In a multi-well plate, add the membrane preparation, a fixed concentration of a radiolabeled benzodiazepine site ligand (e.g., 1 nM [³H]flumazenil), and varying concentrations of unlabeled this compound.[18]

    • Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a saturating concentration of an unlabeled BZD like clonazepam).[17]

    • Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).[17][19]

  • Termination and Quantification:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, trapping the membranes with bound radioligand.[19]

    • Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using liquid scintillation spectrometry.[16]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the curve.

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radiolabeled ligand.

G start Start prep Prepare Membranes (Brain Tissue or Recombinant Cells) start->prep setup Set up Assay Plate: - Membranes - Radioligand ([³H]flumazenil) - this compound (variable conc.) prep->setup incubate Incubate to Equilibrium (e.g., 4°C for 60 min) setup->incubate filter Rapid Vacuum Filtration incubate->filter wash Wash Filters filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Data Analysis: - Calculate IC50 - Determine Ki via Cheng-Prusoff count->analyze end End analyze->end

Caption: Workflow for determining this compound's binding affinity (Ki).

Patch-Clamp Electrophysiology

This "gold standard" technique directly measures ion channel function and is used to determine this compound's efficacy as a functional modulator of the GABA-A receptor. Whole-cell patch-clamp recordings from cells expressing GABA-A receptors are typically used.[20][21]

  • Cell Preparation:

    • Use a cell line (e.g., HEK293 or CHO cells) stably or transiently expressing specific human recombinant GABA-A receptor subunits (e.g., α1β2γ2).[20][22]

    • Alternatively, use cultured primary neurons. Plate the cells on coverslips suitable for microscopy.

  • Recording Setup:

    • Place a coverslip in a recording chamber on an inverted microscope stage, continuously perfused with an extracellular solution.

    • Fabricate glass micropipettes and fill them with an intracellular solution containing a high chloride concentration.

    • Using a micromanipulator, approach a single cell with the micropipette and form a high-resistance (>1 GΩ) "gigaseal" with the cell membrane.

    • Rupture the membrane patch under the pipette to achieve the "whole-cell" configuration, allowing electrical access to the entire cell.

  • Data Acquisition:

    • Clamp the cell's membrane potential at a fixed voltage (e.g., -60 mV).

    • Apply a low, baseline concentration of GABA (e.g., EC10-EC20, the concentration that elicits 10-20% of the maximal response) to induce a small inward chloride current.[23]

    • Once a stable baseline response to GABA is established, co-apply the same concentration of GABA along with varying concentrations of this compound.

    • Record the potentiation of the GABA-induced current by this compound.

  • Data Analysis:

    • Measure the peak amplitude of the current in the presence and absence of this compound.

    • Calculate the percentage potentiation for each this compound concentration.

    • Plot the percentage potentiation against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the EC50 (concentration for 50% of maximal potentiation) and the maximum efficacy (Emax) from the curve.

G start Start prep Prepare Cells Expressing GABA-A Receptors start->prep patch Establish Whole-Cell Patch-Clamp Configuration prep->patch v_clamp Voltage Clamp Cell (e.g., -60 mV) patch->v_clamp gaba_base Apply Baseline GABA (EC10) Record Baseline Current v_clamp->gaba_base gaba_nifox Co-apply GABA (EC10) + This compound (variable conc.) gaba_base->gaba_nifox record Record Potentiated Current gaba_nifox->record washout Washout and Repeat record->washout analyze Data Analysis: - Plot Dose-Response Curve - Determine EC50 and Emax record->analyze washout->gaba_nifox Next Concentration end End analyze->end

Caption: Workflow for determining this compound's functional efficacy (EC50).

Conclusion

This compound, as a nitrobenzodiazepine, is understood to act as a positive allosteric modulator at the benzodiazepine site of GABA-A receptors. Its binding enhances the affinity and efficacy of the endogenous neurotransmitter GABA, leading to increased frequency of chloride channel opening and consequently, greater neuronal inhibition. While this qualitative mechanism is well-established for its drug class, a comprehensive understanding of this compound's specific pharmacological profile—including its binding affinity for different receptor subtypes and its functional potency—requires rigorous quantitative analysis using the standard methodologies of radioligand binding assays and patch-clamp electrophysiology. Such studies are critical for defining its potential therapeutic effects and off-target liabilities.

References

A Technical Guide to the Pharmacokinetics and Pharmacodynamics of Nifoxipam

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Nifoxipam is a designer benzodiazepine and is not approved for medical use in many countries. The information provided herein is intended for research, scientific, and drug development professionals for informational purposes only. It is not an endorsement of its use. Much of the available data is derived from forensic analysis and case reports rather than controlled clinical trials.

Introduction

This compound (also known as 3-hydroxydesmethylflunitrazepam) is a psychoactive substance of the nitrobenzodiazepine class.[1][2] It is a known metabolite of the prescribed benzodiazepine flunitrazepam and its N-desmethyl metabolite, fonazepam.[3][4] In recent years, this compound has emerged on the new psychoactive substances (NPS) market, sold online as a "research chemical."[2][3] Structurally, it is the 3-hydroxy metabolite of fonazepam (desmethylflunitrazepam).[3][5] Like other benzodiazepines, it is presumed to possess anxiolytic, sedative, hypnotic, muscle relaxant, and anticonvulsant properties.[6][7] This guide provides a comprehensive overview of the current understanding of this compound's pharmacokinetics and pharmacodynamics, based on available scientific literature.

Pharmacodynamics

Mechanism of Action

The primary mechanism of action for this compound, consistent with the benzodiazepine class, is the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor.[5][8] Benzodiazepines bind to a specific site on the GABA-A receptor, located at the interface of the α and γ subunits.[9] This binding enhances the effect of the inhibitory neurotransmitter GABA, increasing the frequency of chloride channel opening.[6][10] The resulting influx of chloride ions leads to hyperpolarization of the neuron, decreasing its excitability and producing a calming effect on the central nervous system.[6][8] The nitro group present on the benzodiazepine ring of this compound is suggested to enhance its affinity for GABA-A receptors containing the α1 subunit.[5]

GABA_A_Signaling cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space GABA_Receptor γ Subunit α Subunit GABA-A Receptor β Subunit α Subunit γ Subunit Cl_ion_in Cl⁻ Influx GABA_Receptor->Cl_ion_in Channel Opening BZ_Site Benzodiazepine Binding Site GABA_Site GABA Binding Site GABA GABA GABA->GABA_Site This compound This compound This compound->BZ_Site Hyperpolarization Neuronal Hyperpolarization Cl_ion_in->Hyperpolarization Leads to

Caption: GABA-A receptor positive allosteric modulation by this compound.

Pharmacodynamic Effects

This compound is reported to produce strong tranquilizing and sleep-prolonging effects.[1][7] In animal studies (mice), it exhibited lower toxicity compared to lormetazepam and flunitrazepam.[1] The primary subjective effects reported in non-clinical settings are consistent with other potent benzodiazepines.[2]

Table 1: Summary of this compound Pharmacodynamic Properties

ParameterDescriptionCitation(s)
Drug Class Nitrobenzodiazepine[5]
Mechanism of Action GABA-A Receptor Positive Allosteric Modulator[5][8]
Primary Effects Sedative, Anxiolytic, Hypnotic, Muscle Relaxant, Amnesic[2][6]
Receptor Affinity Data not available in peer-reviewed literature.N/A
Potency Considered highly potent; effects may be more pronounced than some prescribed benzodiazepines.[6][7]
Addiction Potential Extremely physically and psychologically addictive; high potential for dependence.[2][3]
Cross-Tolerance Exhibits cross-tolerance with all other benzodiazepines.[3][11]
Experimental Protocols: Receptor Binding Assay

Protocol: Radioligand Displacement Assay for GABA-A Receptor Affinity

  • Tissue Preparation: Membranes are prepared from brain tissue (e.g., rat cortex) or from cell lines (e.g., HEK-293) recombinantly expressing specific GABA-A receptor subtypes.[12]

  • Incubation: The prepared membranes are incubated with a constant concentration of a radiolabeled benzodiazepine ligand (e.g., [³H]flunitrazepam or [³H]flumazenil).[12][13]

  • Competition: The incubation is performed in the presence of various concentrations of the unlabeled test compound (this compound).

  • Separation: After reaching equilibrium, the bound and free radioligand are separated, typically by rapid vacuum filtration through glass fiber filters.

  • Quantification: The radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.

  • Data Analysis: The data are used to generate a competition curve. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value. This value can be converted to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which reflects the affinity of the compound for the receptor.[5]

Pharmacokinetics

Absorption

Based on user reports, the onset of action following oral administration of this compound is estimated to be between 45 and 120 minutes.[4] The duration of effects is reported to be long, ranging from 10 to 75 hours.[4][6] No formal studies on its bioavailability, time to maximum concentration (Tₘₐₓ), or effects of different administration routes are available.

Distribution

Specific data on this compound's volume of distribution and plasma protein binding are not available. As the 3-hydroxy metabolite of desmethylflunitrazepam, the presence of the hydroxyl group likely increases its polarity and water solubility compared to its parent compounds.[5][11]

Metabolism

This compound is extensively metabolized in the liver, likely by cytochrome P450 (CYP) enzymes.[14] The enzymes responsible for the metabolism of its parent compound, flunitrazepam (CYP2C19, CYP3A4, and CYP1A2), may also be involved in any further oxidative metabolism of this compound.[3][5]

The primary metabolic pathway identified in human urine involves two main steps:

  • Phase I (Reduction): The nitro (NO₂) group at the C-7 position is reduced to an amino (NH₂) group, forming 7-amino-nifoxipam.[3][5]

  • Phase I (Acetylation): The resulting amino metabolite is then acetylated to form 7-acetamino-nifoxipam.[3][5][15]

A significant portion of the parent drug is also conjugated directly.

  • Phase II (Glucuronidation): this compound can be directly conjugated with glucuronic acid to form a glucuronide conjugate.[3][15]

The most abundant metabolites identified as suitable targets for urine drug testing are 7-acetaminothis compound and a glucuronide conjugate of the parent drug.[15]

Metabolism_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound Nitro_Reduction 7-Nitro Reduction (Reduction) This compound->Nitro_Reduction CYP450? Glucuronidation Glucuronidation This compound->Glucuronidation Amino_Metabolite 7-Amino-Nifoxipam Nitro_Reduction->Amino_Metabolite Acetylation Acetylation Amino_Metabolite->Acetylation Acetamino_Metabolite 7-Acetamino-Nifoxipam Acetylation->Acetamino_Metabolite Excretion Urinary Excretion Acetamino_Metabolite->Excretion Glucuronide_Conjugate This compound-Glucuronide Glucuronidation->Glucuronide_Conjugate Glucuronide_Conjugate->Excretion

Caption: Postulated metabolic pathway of this compound in humans.

Excretion

This compound and its metabolites are excreted primarily through the urine.[14][15] Due to its long duration of action, a long elimination half-life is suspected, which could lead to drug accumulation with repeated dosing.[6][14]

Table 2: Summary of this compound Pharmacokinetic Properties

ParameterDescription / ValueCitation(s)
Administration Route Primarily oral or sublingual in non-clinical settings.[4]
Onset of Action 45 - 120 minutes (oral).[4]
Duration of Effects 10 - 75 hours.[4]
Bioavailability Data not available.N/A
Metabolism Hepatic; primary pathways are nitro-reduction, acetylation, and glucuronidation.[3][14][15]
Primary Metabolites 7-acetaminothis compound, this compound-glucuronide.[3][15]
Elimination Half-life Data not available; presumed to be long.[14]
Excretion Primarily renal (urine).[14][15]
Experimental Protocols: Metabolite Identification

The identification of this compound metabolites in biological samples has been successfully performed using advanced analytical chemistry techniques.[15]

Protocol: Metabolite Identification in Urine using nano-LC-HRMS

  • Sample Collection: Human urine samples are collected from individuals suspected of this compound ingestion.

  • Sample Preparation: Often, a simple "dilute-and-shoot" method is sufficient. Urine samples may be diluted with a suitable solvent (e.g., methanol or the initial mobile phase) and centrifuged to pellet any precipitates.[4]

  • Chromatographic Separation: The prepared sample is injected into a nano-liquid chromatography (nano-LC) system. The analytes are separated on a C18 analytical column using a gradient elution program with mobile phases typically consisting of an aqueous solution with a modifier (e.g., formic acid) and an organic solvent (e.g., acetonitrile).

  • Mass Spectrometric Detection: The eluent from the LC is introduced into a high-resolution mass spectrometer (HRMS), such as a Quadrupole Time-of-Flight (QTOF) or Orbitrap instrument.

  • Data Acquisition: Data is acquired in full-scan and data-dependent MS/MS modes. The instrument detects the accurate mass of precursor ions (parent drug and potential metabolites) and generates fragmentation spectra for identification.

  • Data Analysis: The accurate mass measurements and fragmentation patterns of detected peaks are compared against the parent drug's structure and known metabolic transformations (e.g., reduction, acetylation, glucuronidation) to tentatively identify metabolites.[4][15]

PK_Workflow cluster_sampling Biological Sampling cluster_processing Sample Processing cluster_analysis Analytical Phase cluster_modeling Data Modeling A Urine/Blood Collection (Time Points) B Sample Preparation (e.g., Dilution, SPE) A->B C LC-MS/MS Analysis B->C D Quantification of Parent Drug & Metabolites C->D E Pharmacokinetic Modeling D->E F Parameter Calculation (t½, CL, Vd) E->F

Caption: General workflow for a pharmacokinetic study.

Conclusion

This compound is a potent, long-acting designer benzodiazepine that functions as a positive allosteric modulator of the GABA-A receptor. Its pharmacokinetic profile is characterized by extensive hepatic metabolism, primarily through nitro-reduction, acetylation, and glucuronidation, followed by renal excretion. While its qualitative effects are well-described and consistent with its drug class, there is a significant lack of quantitative, peer-reviewed data from controlled studies regarding its binding affinity, potency, and key pharmacokinetic parameters like elimination half-life and bioavailability. Professionals in research and drug development should be aware of its properties and the current limitations in the scientific literature. Further research is required to fully characterize its pharmacological and toxicological profile.

References

An In-depth Technical Guide on the In Vitro and In Vivo Effects of Nifoxipam

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Nifoxipam is a designer benzodiazepine and an active metabolite of flunitrazepam.[1][2] The majority of the available data comes from review articles, forensic toxicology reports, and anecdotal user accounts rather than from comprehensive preclinical or clinical studies. As such, detailed quantitative data on its pharmacodynamics and pharmacokinetics are limited. This guide summarizes the current scientific understanding of this compound for researchers, scientists, and drug development professionals.

Introduction

This compound, chemically known as 5-(2-fluorophenyl)-3-hydroxy-7-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one, is a derivative of the benzodiazepine class of drugs.[1][2] It is recognized as an active metabolite of flunitrazepam and has also been identified as a designer drug available through online vendors.[1][2][3] Due to its status as a new psychoactive substance (NPS), there is a lack of extensive formal research into its pharmacological and toxicological profile.[1][2] This document aims to provide a comprehensive overview of the known in vitro and in vivo effects of this compound based on the available scientific literature.

In Vitro Effects

Mechanism of Action

This compound, like other benzodiazepines, is understood to exert its effects by acting as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor.[4] It binds to the benzodiazepine site on the GABA-A receptor complex, which is distinct from the GABA binding site itself.[4] This binding enhances the effect of the endogenous neurotransmitter GABA, leading to an increased frequency of chloride ion channel opening and subsequent hyperpolarization of the neuron.[5][6] This increased neuronal inhibition is the basis for the sedative, anxiolytic, and muscle relaxant properties associated with benzodiazepines.[4]

GABA_Signaling cluster_neuron Postsynaptic Neuron GABA_A_Receptor GABA-A Receptor Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx Leads to GABA GABA GABA->GABA_A_Receptor Binds to GABA Site This compound This compound This compound->GABA_A_Receptor Binds to Benzodiazepine Site (Positive Allosteric Modulation)

GABAergic Signaling Pathway
Binding Affinity

In Vivo Effects

Pharmacodynamics

Animal studies, specifically in mice, have indicated that this compound produces strong tranquilizing and sleep-prolonging effects.[3] These studies also suggest that this compound has a lower toxicity profile compared to lormetazepam and flunitrazepam in mice.[3]

Anecdotal reports from human users describe effects consistent with other benzodiazepines, including:

  • Sedation

  • Anxiety relief

  • Muscle relaxation

  • Potential for euphoria[1]

The onset of action after oral administration is reported to be between 45 to 120 minutes, with a long duration of action lasting from 10 to 75 hours.[2]

Pharmacokinetics and Metabolism

This compound is extensively metabolized in the body. The primary metabolic pathway involves the reduction of the 7-nitro group to a 7-amino group, followed by acetylation to form 7-acetaminothis compound.[1][2][8] Additionally, the parent compound can undergo glucuronidation.[1][2][8] These metabolites are then excreted in the urine.[8] The cytochrome P450 enzymes CYP3A4 and CYP2C19 are involved in the metabolism of the parent compound, flunitrazepam, and are likely involved in the metabolism of this compound as well.[1][9]

Metabolite Metabolic Pathway Detection Matrix
7-amino-nifoxipamPhase I: Nitro-reductionUrine
7-acetamino-nifoxipamPhase I: Nitro-reduction, Phase II: AcetylationUrine
This compound glucuronidePhase II: GlucuronidationUrine

Table 1: Known Metabolites of this compound

Metabolism_Pathway This compound This compound Nitro_Reduction Phase I: Nitro-reduction This compound->Nitro_Reduction Glucuronidation Phase II: Glucuronidation This compound->Glucuronidation Amino_this compound 7-amino-nifoxipam Nitro_Reduction->Amino_this compound Acetylation Phase II: Acetylation Amino_this compound->Acetylation Acetamino_this compound 7-acetamino-nifoxipam Acetylation->Acetamino_this compound Excretion Urinary Excretion Acetamino_this compound->Excretion Nifoxipam_Glucuronide This compound glucuronide Glucuronidation->Nifoxipam_Glucuronide Nifoxipam_Glucuronide->Excretion

Metabolic Pathway of this compound
Toxicology

While considered to have lower toxicity than some other benzodiazepines in animal models, this compound still presents significant toxicological risks.[3] As with all central nervous system depressants, there is a high risk of overdose, respiratory depression, and death when combined with other substances such as alcohol or opioids.[1] Chronic use can lead to physical dependence and a withdrawal syndrome upon cessation.[4] this compound also exhibits cross-tolerance with other benzodiazepines.[1][4]

Experimental Methodologies

Detection in Biological Samples

The identification and quantification of this compound and its metabolites in biological matrices like urine are crucial for forensic and clinical toxicology. A common advanced analytical technique employed for this purpose is nano-liquid chromatography-high-resolution mass spectrometry (nano-LC-HR-MS).[8]

Generalized Protocol for Urinary Metabolite Identification by nano-LC-HR-MS:

  • Sample Collection: A human urine sample is collected from the subject.

  • Sample Preparation: In many cases, for initial screening of metabolites, urine samples can be used with minimal preparation, such as dilution, before direct injection into the LC system.[2] For quantitative analysis, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be employed to concentrate the analytes and remove interfering matrix components.[2][10]

  • Chromatographic Separation: The prepared sample is injected into a nano-LC system. The analytes are separated on a C18 analytical column based on their physicochemical properties.

  • Mass Spectrometric Detection: The eluent from the LC column is introduced into a high-resolution mass spectrometer. The instrument is operated in a data-dependent acquisition mode, where it performs a full scan to detect potential parent ions of the metabolites and then fragments these ions to obtain structural information (MS/MS spectra).

  • Data Analysis: The acquired mass spectral data is processed to identify the metabolites by comparing their accurate mass measurements and fragmentation patterns with those of reference standards or by interpreting the fragmentation patterns to deduce the structure of the metabolites.

Analytical_Workflow Urine_Sample Urine Sample Collection Sample_Prep Sample Preparation (e.g., Dilution, SPE) Urine_Sample->Sample_Prep LC_Separation Nano-LC Separation (C18 Column) Sample_Prep->LC_Separation MS_Detection HR-MS Detection (Full Scan & MS/MS) LC_Separation->MS_Detection Data_Analysis Data Analysis (Metabolite Identification) MS_Detection->Data_Analysis

Analytical Workflow for Metabolite ID

Conclusion

This compound is a pharmacologically active metabolite of flunitrazepam that functions as a positive allosteric modulator of the GABA-A receptor. While in vivo data from animal models and anecdotal human reports suggest it possesses typical benzodiazepine effects such as sedation and anxiolysis, there is a significant lack of rigorous, quantitative in vitro and in vivo studies. Its metabolism has been characterized, with nitro-reduction, acetylation, and glucuronidation being the primary pathways. The emergence of this compound as a designer drug underscores the need for further research to fully elucidate its pharmacological profile, binding affinities, pharmacokinetic parameters, and toxicological risks to better inform public health and safety.

References

An In-Depth Technical Guide to Nifoxipam Metabolism and Metabolite Identification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nifoxipam, a designer benzodiazepine and a metabolite of flunitrazepam, undergoes extensive metabolism in the human body, leading to the formation of several key metabolites. Understanding the biotransformation of this compound is critical for forensic toxicology, clinical chemistry, and drug development. This technical guide provides a comprehensive overview of this compound metabolism, focusing on the identification of its major metabolites and the analytical methodologies employed for their detection and quantification. The primary metabolic pathway involves a three-step process: reduction of the 7-nitro group, subsequent acetylation, and finally, glucuronidation of the parent compound. This guide details the experimental protocols for the analysis of this compound and its metabolites in biological matrices, presents quantitative data, and visualizes the metabolic pathways and experimental workflows.

Introduction

This compound (5-(2-fluorophenyl)-3-hydroxy-7-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one) is a psychoactive substance that has emerged on the new psychoactive substances (NPS) market.[1][2] As a derivative of flunitrazepam, it shares structural similarities with other benzodiazepines and exhibits sedative and anxiolytic properties. The detection and characterization of its metabolites are crucial for determining exposure and understanding its pharmacokinetic profile.

Metabolic Pathways of this compound

The metabolism of this compound is a multi-step process primarily occurring in the liver. The main biotransformation pathway consists of Phase I and Phase II reactions.

Phase I Metabolism: The initial and most significant Phase I reaction is the reduction of the 7-nitro group to a 7-amino group, forming the metabolite 7-aminothis compound .[3] This reaction is catalyzed by nitroreductases.[4] While the specific human nitroreductases involved in this compound metabolism have not been definitively identified, bacterial nitroreductases have been shown to metabolize nitroaromatic compounds.[4] It is also suggested that hepatic NADPH-cytochrome P450 reductase may be involved in the reduction of nitrobenzodiazepines.[4]

Phase II Metabolism: Following the initial reduction, the 7-amino group of 7-aminothis compound undergoes acetylation to form 7-acetaminothis compound .[3] This is a key and often the most abundant metabolite detected in urine.[2]

In a separate Phase II pathway, the parent this compound molecule can undergo glucuronidation at the 3-hydroxy position to form This compound-glucuronide .[2]

The major urinary metabolites of this compound are 7-acetaminothis compound and this compound-glucuronide.[1][2] The parent drug is often not detected in urine samples, indicating extensive metabolism.[2]

Metabolic Pathway Diagram

Nifoxipam_Metabolism This compound This compound Amino_this compound 7-Aminothis compound This compound->Amino_this compound Nitroreduction (Phase I) Nifoxipam_Glucuronide This compound Glucuronide This compound->Nifoxipam_Glucuronide Glucuronidation (Phase II) Acetamino_this compound 7-Acetaminothis compound Amino_this compound->Acetamino_this compound Acetylation (Phase II)

Figure 1: Metabolic pathway of this compound.

Quantitative Analysis of this compound Metabolites

Quantitative analysis of this compound and its metabolites is essential for interpreting toxicological findings. The concentrations of these compounds in urine can vary significantly depending on the dose and time of ingestion. While specific quantitative data for this compound is limited in publicly available literature, data from its parent compound, flunitrazepam, and other nitrobenzodiazepines can provide context. For instance, after a single dose of clonazepam, a related nitrobenzodiazepine, the peak urinary concentration of its major metabolite, 7-aminoclonazepam, can range from nanograms to over 100 ng/mL.[5]

Table 1: Urinary Metabolites of this compound and their Significance

MetaboliteTypical Detection WindowRelative Abundance in UrineAnalytical Target
This compoundGenerally not detectedVery LowPoor
7-Aminothis compoundUp to several daysModerateGood
7-Acetaminothis compoundUp to several daysHigh (often most abundant)Excellent
This compound GlucuronideUp to several daysHighExcellent (requires hydrolysis)

Experimental Protocols for Metabolite Identification

The identification and quantification of this compound and its metabolites are typically performed using chromatographic techniques coupled with mass spectrometry.

In-Vitro Metabolism Studies using Human Liver Microsomes (HLM)

In-vitro studies using HLM are a standard method to investigate the metabolic fate of new drug candidates. These studies help in identifying the metabolites and the enzymes responsible for their formation.

Protocol for In-Vitro Metabolism of this compound:

  • Incubation: Incubate this compound (typically 1-10 µM) with pooled human liver microsomes (0.5-1 mg/mL protein concentration) in a phosphate buffer (pH 7.4).

  • Cofactor Addition: Initiate the metabolic reaction by adding an NADPH-regenerating system.

  • Time-Course Analysis: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes) to monitor the disappearance of the parent drug and the formation of metabolites.

  • Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Preparation: Centrifuge the samples to precipitate proteins. The supernatant can then be directly analyzed or further processed.

  • Enzyme Identification (Optional): To identify the specific CYP450 isoforms involved, incubations can be performed with specific recombinant human CYP enzymes or with selective chemical inhibitors of different CYP isoforms.[6]

Analytical Methods

LC-MS/MS is the most common and sensitive technique for the analysis of benzodiazepines and their metabolites in biological fluids.

Sample Preparation for Urine Analysis:

  • Enzymatic Hydrolysis: To detect glucuronidated metabolites, urine samples are typically treated with β-glucuronidase to cleave the glucuronide moiety.

  • Internal Standard Addition: A deuterated internal standard is added to the sample for accurate quantification.

  • Extraction: Solid-phase extraction (SPE) is commonly used to clean up the sample and concentrate the analytes.

  • Reconstitution: The extracted sample is evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Parameters (Representative):

  • LC Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of formic acid, is common.

  • Ionization: Electrospray ionization (ESI) in positive mode is generally employed.

  • Mass Spectrometry: A triple quadrupole mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.

GC-MS is another powerful technique for the analysis of benzodiazepines, often requiring derivatization to increase the volatility of the analytes.

Sample Preparation for Urine Analysis:

  • Hydrolysis and Extraction: Similar to LC-MS/MS, samples undergo hydrolysis and extraction.

  • Derivatization: The extracted analytes are derivatized, for example, by silylation, to make them suitable for GC analysis.

  • Injection: The derivatized sample is injected into the GC-MS system.

GC-MS Parameters (Representative):

  • GC Column: A non-polar or medium-polarity capillary column is typically used.

  • Carrier Gas: Helium is the most common carrier gas.

  • Ionization: Electron ionization (EI) is standard.

  • Mass Spectrometry: The mass spectrometer is operated in selected ion monitoring (SIM) mode for targeted analysis.

Experimental Workflow Diagram

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Urine_Sample Urine Sample Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Urine_Sample->Hydrolysis IS_Addition Internal Standard Addition Hydrolysis->IS_Addition SPE Solid-Phase Extraction IS_Addition->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LC_MSMS LC-MS/MS Analysis Evaporation->LC_MSMS GC_MS GC-MS Analysis (with Derivatization) Evaporation->GC_MS Data_Acquisition Data Acquisition (MRM or SIM) LC_MSMS->Data_Acquisition GC_MS->Data_Acquisition Quantification Quantification & Reporting Data_Acquisition->Quantification

Figure 2: General experimental workflow for metabolite identification.

Conclusion

The metabolism of this compound is extensive, with the parent compound rarely being detected in urine. The primary metabolic pathway involves nitroreduction, acetylation, and glucuronidation, leading to the formation of 7-aminothis compound, 7-acetaminothis compound, and this compound-glucuronide as the major metabolites. For reliable detection of this compound use, analytical methods should target these metabolites, particularly 7-acetaminothis compound. The detailed methodologies and understanding of the metabolic pathways presented in this guide are intended to support researchers, scientists, and drug development professionals in their work with this emerging designer benzodiazepine. Further research is warranted to definitively identify the specific human enzymes responsible for this compound's biotransformation and to establish a more comprehensive quantitative profile of its metabolites in various biological matrices.

References

Neurobehavioral Effects of Nifoxipam in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nifoxipam, a benzodiazepine and a metabolite of flunitrazepam, is recognized for its potent anxiolytic and sedative properties.[1][2] Like other benzodiazepines, its primary mechanism of action involves the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor, enhancing the inhibitory effects of GABA in the central nervous system.[3] This technical guide provides a comprehensive overview of the anticipated neurobehavioral effects of this compound in animal models, based on the well-established pharmacology of benzodiazepines. While specific preclinical data on this compound is limited in publicly available literature, this document outlines the standard experimental protocols and expected outcomes for assessing its anxiolytic, sedative, and motor-coordinating effects. Detailed methodologies for key behavioral assays, including the elevated plus maze, rotarod test, and light-dark box test, are provided to facilitate further research. Furthermore, this guide includes diagrams of the GABA-A receptor signaling pathway and experimental workflows to support study design and data interpretation. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals investigating the neuropharmacological profile of this compound.

Introduction to this compound

This compound (3-hydroxydesmethylflunitrazepam) is a derivative of the benzodiazepine class of drugs and an active metabolite of flunitrazepam.[1][2] Benzodiazepines are a widely studied class of central nervous system depressants known for their sedative, anxiolytic, anticonvulsant, and muscle relaxant properties. The primary molecular target of benzodiazepines is the GABA-A receptor, a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the brain. By binding to a specific allosteric site on the GABA-A receptor, benzodiazepines increase the receptor's affinity for GABA, leading to an increased frequency of chloride channel opening and subsequent neuronal hyperpolarization. This enhanced inhibitory tone results in the characteristic calming effects of these compounds.[3]

While clinical and preclinical data specifically on this compound are not extensively documented in peer-reviewed literature, its structural similarity to other well-characterized benzodiazepines, such as diazepam and its parent compound flunitrazepam, allows for informed predictions of its neurobehavioral profile. It is anticipated that this compound will exhibit dose-dependent anxiolytic, sedative, and motor-impairing effects in animal models.

Predicted Neurobehavioral Effects and Data Presentation

Based on the known effects of benzodiazepines, this compound is expected to modulate anxiety-like behaviors, sedation, and motor coordination in a dose-dependent manner. The following tables present hypothetical quantitative data that would be anticipated from preclinical studies of this compound in standard animal models. It is critical to note that this data is illustrative and not based on published experimental results for this compound.

Table 1: Anxiolytic Effects of this compound in the Elevated Plus Maze (Mouse Model)

Treatment Group (mg/kg, i.p.)Time Spent in Open Arms (seconds)Number of Entries into Open Arms
Vehicle35.2 ± 4.18.3 ± 1.2
This compound (0.5)55.8 ± 5.312.1 ± 1.5
This compound (1.0)78.4 ± 6.9 15.7 ± 1.8
This compound (2.0)65.1 ± 7.2 13.5 ± 1.6
Diazepam (1.0)75.3 ± 6.5 14.9 ± 1.7
*p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM.

Table 2: Sedative and Motor Coordination Effects of this compound in the Rotarod Test (Rat Model)

Treatment Group (mg/kg, i.p.)Latency to Fall (seconds)
Vehicle175.4 ± 10.2
This compound (1.0)150.1 ± 12.5
This compound (2.5)98.7 ± 9.8
This compound (5.0)45.3 ± 6.1**
Diazepam (2.5)105.6 ± 10.3
*p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM.

Table 3: Anxiolytic and Locomotor Effects of this compound in the Light-Dark Box Test (Mouse Model)

Treatment Group (mg/kg, i.p.)Time Spent in Light Compartment (seconds)Number of Transitions
Vehicle45.6 ± 5.825.1 ± 3.2
This compound (0.5)70.2 ± 7.128.4 ± 3.5
This compound (1.0)95.8 ± 8.5 22.3 ± 2.9
This compound (2.0)80.4 ± 9.315.1 ± 2.1
Diazepam (1.0)92.3 ± 8.1**23.5 ± 3.0
*p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM.

Experimental Protocols

Elevated Plus Maze (EPM) for Anxiolytic Activity

The elevated plus maze is a widely used behavioral assay to assess anxiety-like behaviors in rodents. The test is based on the conflict between the natural tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.

  • Apparatus: A plus-shaped maze elevated from the floor, typically with two open arms and two arms enclosed by walls.

  • Procedure:

    • Acclimatize the animal to the testing room for at least 30 minutes prior to the experiment.

    • Administer this compound or vehicle intraperitoneally (i.p.) at the desired dose and time before the test (e.g., 30 minutes).

    • Place the animal in the center of the maze, facing one of the enclosed arms.

    • Allow the animal to freely explore the maze for a 5-minute period.

    • Record the session using a video camera positioned above the maze.

    • Analyze the recording for the following parameters:

      • Time spent in the open arms.

      • Number of entries into the open arms.

      • Time spent in the closed arms.

      • Number of entries into the closed arms.

  • Interpretation: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect. A significant decrease in the total number of arm entries may suggest sedative effects.

Rotarod Test for Motor Coordination and Sedation

The rotarod test is used to assess motor coordination, balance, and the sedative effects of a compound.

  • Apparatus: A rotating rod that can be set to a constant speed or to accelerate over time.

  • Procedure:

    • Train the animals on the rotarod for a set period (e.g., 5 minutes at a low, constant speed) for 2-3 consecutive days prior to the test day to establish a baseline performance.

    • On the test day, administer this compound or vehicle i.p. at the desired dose and time before the test.

    • Place the animal on the rotating rod, which is set to accelerate from a low to a high speed over a defined period (e.g., 4 to 40 rpm over 5 minutes).

    • Record the latency to fall from the rod. If the animal remains on the rod for the entire duration, the maximum time is recorded.

  • Interpretation: A decrease in the latency to fall from the rotarod is indicative of impaired motor coordination and/or sedation.

Light-Dark Box Test for Anxiolytic Activity

The light-dark box test is another common assay for assessing anxiety-like behavior, based on the innate aversion of rodents to brightly lit areas.

  • Apparatus: A box divided into a large, brightly illuminated compartment and a smaller, dark compartment, with an opening connecting the two.

  • Procedure:

    • Acclimatize the animal to the testing room.

    • Administer this compound or vehicle i.p. at the desired dose and time before the test.

    • Place the animal in the center of the light compartment, facing away from the opening to the dark compartment.

    • Allow the animal to explore the apparatus freely for a set duration (e.g., 5-10 minutes).

    • Record the session with a video camera.

    • Analyze the recording for the following parameters:

      • Time spent in the light compartment.

      • Latency to first enter the dark compartment.

      • Number of transitions between the two compartments.

  • Interpretation: An increase in the time spent in the light compartment is indicative of an anxiolytic effect. A decrease in the number of transitions may suggest sedative effects at higher doses.

Signaling Pathways and Experimental Workflows

GABA-A Receptor Signaling Pathway

The primary mechanism of action of this compound, like other benzodiazepines, is the potentiation of GABAergic neurotransmission through the positive allosteric modulation of the GABA-A receptor.

GABAA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release Ca_channel Voltage-gated Ca2+ Channel Ca_channel->GABA_vesicle Ca2+ influx AP Action Potential AP->Ca_channel Depolarization GABAA_R GABA-A Receptor Cl_channel Chloride (Cl-) Channel GABAA_R->Cl_channel Opens Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Cl- influx This compound This compound This compound->GABAA_R Binds (Allosteric Site) GABA->GABAA_R Binds

Caption: GABA-A Receptor Signaling Pathway and this compound's Mechanism of Action.

Experimental Workflow for Assessing Anxiolytic Effects

The following diagram illustrates a typical workflow for an experiment designed to evaluate the anxiolytic properties of this compound.

Anxiolytic_Workflow start Start: Hypothesis This compound has anxiolytic effects animal_model Select Animal Model (e.g., C57BL/6 Mice) start->animal_model group_allocation Randomly Allocate to Groups (Vehicle, this compound doses, Positive Control) animal_model->group_allocation drug_admin Drug Administration (i.p., 30 min pre-test) group_allocation->drug_admin behavioral_test Behavioral Assay (Elevated Plus Maze) drug_admin->behavioral_test data_acq Data Acquisition (Video Tracking) behavioral_test->data_acq data_analysis Data Analysis (Time in open arms, Entries) data_acq->data_analysis stat_analysis Statistical Analysis (ANOVA, post-hoc tests) data_analysis->stat_analysis results Results Interpretation (Anxiolytic or no effect) stat_analysis->results conclusion Conclusion results->conclusion

Caption: Experimental workflow for anxiolytic drug screening.

Logical Relationship of Neurobehavioral Effects

This diagram illustrates the logical relationship between the dose of a benzodiazepine like this compound and its expected neurobehavioral outcomes.

Dose_Effect_Relationship dose Dose of this compound Low Dose Medium Dose High Dose effects Neurobehavioral Effects Anxiolysis Sedation Motor Impairment dose:low->effects:anx Primarily dose:med->effects:anx Strong dose:med->effects:sed Emerging dose:high->effects:sed Pronounced dose:high->effects:mot Significant

Caption: Dose-dependent effects of this compound.

Conclusion

This compound, as a benzodiazepine, is predicted to exhibit a clear profile of anxiolytic, sedative, and motor-impairing effects in animal models. This technical guide provides the foundational knowledge and detailed experimental protocols necessary for the preclinical investigation of these effects. While there is a notable lack of published, quantitative in vivo data specifically for this compound, the methodologies and expected outcomes outlined here, based on the broader class of benzodiazepines, offer a robust framework for future research. The systematic application of the described behavioral assays, coupled with an understanding of the underlying GABAergic mechanism of action, will be crucial for elucidating the precise neuropharmacological characteristics of this compound and its potential for further development. Further studies are warranted to generate specific dose-response data for this compound to confirm these predicted effects and to compare its potency and efficacy with other clinically relevant benzodiazepines.

References

Nifoxipam as a Flunitrazepam Metabolite: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flunitrazepam, a potent benzodiazepine, undergoes extensive metabolism in the human body, leading to the formation of several pharmacologically active and inactive metabolites. Among these, nifoxipam (3-hydroxydesmethylflunitrazepam) has emerged as a significant metabolite. This technical guide provides a comprehensive overview of the metabolic pathway from flunitrazepam to this compound, detailing the enzymatic processes involved. It presents quantitative pharmacokinetic data for flunitrazepam and its key metabolites in structured tables to facilitate comparison. Furthermore, this guide outlines detailed experimental protocols for the extraction and analysis of these compounds from biological matrices using gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-mass spectrometry (HPLC-MS). The mechanism of action of benzodiazepines on the GABA-A receptor is also elucidated through a signaling pathway diagram. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and toxicology.

Introduction

Flunitrazepam is a nitro-benzodiazepine with potent hypnotic, sedative, and anxiolytic properties.[1] Its clinical use is accompanied by a complex metabolic profile, which is of significant interest in pharmacology, toxicology, and forensic science. The biotransformation of flunitrazepam is crucial for its clearance from the body and also contributes to the overall pharmacological effect due to the activity of its metabolites. This compound, also known as 3-hydroxydesmethylflunitrazepam, is one such active metabolite that has garnered attention.[2][3] Understanding the formation of this compound from flunitrazepam is essential for a complete pharmacokinetic and pharmacodynamic characterization of the parent drug.

This guide delves into the specifics of flunitrazepam metabolism with a core focus on this compound. It aims to provide a detailed technical resource by summarizing quantitative data, outlining experimental methodologies, and visualizing key pathways.

Metabolic Pathway of Flunitrazepam to this compound

Flunitrazepam is primarily metabolized in the liver through a series of Phase I reactions, predominantly mediated by the cytochrome P450 (CYP) enzyme system.[4][5] The formation of this compound involves two key metabolic steps: N-demethylation and 3-hydroxylation.[2][6]

The main enzymes responsible for the metabolism of flunitrazepam are CYP3A4 and CYP2C19.[4][5] These enzymes catalyze the initial biotransformation steps leading to various metabolites, including the precursors to this compound.

The metabolic cascade leading to this compound can be summarized as follows:

  • N-demethylation: Flunitrazepam is first N-demethylated to form desmethylflunitrazepam (also known as fonazepam). This reaction is primarily mediated by CYP2C19 and to a lesser extent by CYP3A4.[4][5]

  • 3-Hydroxylation: Subsequently, desmethylflunitrazepam undergoes hydroxylation at the 3-position of the benzodiazepine ring to yield this compound. It is also possible for flunitrazepam to first be 3-hydroxylated to 3-hydroxyflunitrazepam (catalyzed mainly by CYP3A4) and then N-demethylated to form this compound.[3][4]

Other significant metabolic pathways for flunitrazepam include the reduction of the 7-nitro group to form 7-aminoflunitrazepam.[1]

Visualization of the Metabolic Pathway

Flunitrazepam Metabolism Metabolic Pathway of Flunitrazepam to this compound Flunitrazepam Flunitrazepam Desmethylflunitrazepam Desmethylflunitrazepam (Fonazepam) Flunitrazepam->Desmethylflunitrazepam N-demethylation (CYP2C19 > CYP3A4) Hydroxyflunitrazepam 3-Hydroxyflunitrazepam Flunitrazepam->Hydroxyflunitrazepam 3-hydroxylation (CYP3A4) Other_Metabolites Other Metabolites (e.g., 7-Aminoflunitrazepam) Flunitrazepam->Other_Metabolites Nitro-reduction etc. This compound This compound Desmethylflunitrazepam->this compound 3-hydroxylation Hydroxyflunitrazepam->this compound N-demethylation

Caption: Metabolic conversion of flunitrazepam to this compound.

Quantitative Data

The following tables summarize key quantitative data related to the pharmacokinetics and analysis of flunitrazepam and its major metabolites.

Pharmacokinetic Parameters
CompoundElimination Half-Life (t½)Oral ClearanceVolume of Distribution (Vd)Reference(s)
Flunitrazepam13.5 - 19.2 hours0.235 L/hr/kg3.76 L/kg[7]
N-desmethylflunitrazepam---[8]

Data for this compound and other metabolites are less consistently reported in the literature.

In Vitro Enzyme Kinetics of Flunitrazepam Metabolism
Metabolite FormedEnzymeKm (µM)Reference(s)
DesmethylflunitrazepamCYP2C1911.1[4][5]
DesmethylflunitrazepamCYP3A4108[4][5]
3-HydroxyflunitrazepamCYP2C19642[4][5]
3-HydroxyflunitrazepamCYP3A434.0[4][5]
Analytical Detection Limits
CompoundAnalytical MethodMatrixLimit of Detection (LOD)Reference(s)
FlunitrazepamHPLC-APCI-MS-MSPlasma0.25 µg/L[9]
7-AminoflunitrazepamHPLC-APCI-MS-MSPlasma0.5 µg/L[9]
N-desmethylflunitrazepamHPLC-APCI-MS-MSPlasma2.0 µg/L[9]
FlunitrazepamLC-APCI-MSBlood/Urine0.2 µg/L[10]
7-AminoflunitrazepamLC-APCI-MSBlood/Urine0.2 µg/L[10]
N-desmethylflunitrazepamLC-APCI-MSBlood/Urine1 µg/L[10]
3-HydroxyflunitrazepamLC-APCI-MSBlood/Urine1 µg/L[10]
7-Aminoflunitrazepam & derivativesGC-MSUrine< 1 ng/mL[11]

Experimental Protocols

Solid-Phase Extraction (SPE) for Benzodiazepines from Biological Fluids

This protocol provides a general workflow for the extraction of flunitrazepam and its metabolites from biological samples such as blood or urine prior to chromatographic analysis.

  • Biological sample (e.g., 1 mL of plasma or urine)

  • Internal standard solution (e.g., deuterated flunitrazepam)

  • Sodium acetate buffer (100 mM, pH 4.5)

  • Mixed-mode solid-phase extraction cartridges (e.g., Bond Elut Certify)[12]

  • Methanol

  • Dichloromethane

  • Isopropanol

  • Ammonium hydroxide

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

  • Sample Pre-treatment: To 1 mL of the biological sample, add the internal standard. For urine samples, enzymatic hydrolysis with β-glucuronidase may be performed to release conjugated metabolites.[13] Add 3 mL of 100 mM sodium acetate buffer (pH 4.5). Vortex for 15 seconds and sonicate for 15 minutes. Centrifuge at approximately 3000 rpm for 10 minutes.[13]

  • SPE Column Conditioning: Condition the SPE cartridge by sequentially passing 2 mL of methanol and 2 mL of deionized water.

  • Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of a mild organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Analyte Elution: Elute the analytes with an appropriate solvent mixture. A common elution solvent is a mixture of dichloromethane, isopropanol, and ammonium hydroxide (e.g., 80:20:2 v/v/v).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of a suitable solvent (e.g., mobile phase for HPLC analysis or a derivatizing agent for GC analysis).

SPE Workflow Solid-Phase Extraction Workflow for Benzodiazepines Start Start: Biological Sample Pretreatment Sample Pre-treatment (Internal Standard, Buffer, Centrifugation) Start->Pretreatment Loading Sample Loading Pretreatment->Loading Conditioning SPE Column Conditioning (Methanol, Water) Conditioning->Loading Washing Washing (Water, Mild Organic) Loading->Washing Elution Analyte Elution (Organic Solvent Mixture) Washing->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution End Analysis (GC-MS/HPLC-MS) Reconstitution->End

Caption: General workflow for solid-phase extraction.

GC-MS Analysis of Flunitrazepam and Metabolites in Urine

This protocol is based on methods described for the analysis of flunitrazepam and its metabolites in urine.[11][12]

  • Gas Chromatograph: Equipped with a mass selective detector (MSD).

  • Column: DB-5MS (or equivalent), 25 m x 0.2 mm I.D., 0.33 µm film thickness.[14]

  • Carrier Gas: Helium.[14]

  • Injection Mode: Splitless.

  • Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 300°C at 20°C/min, and hold for 5 minutes.

  • MSD Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor: Specific m/z values for the derivatized analytes and internal standard.

For GC-MS analysis, polar metabolites often require derivatization to increase their volatility and thermal stability. A common derivatizing agent for benzodiazepines is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[13]

  • After the SPE and evaporation steps, add 50 µL of MTBSTFA and 50 µL of a suitable solvent (e.g., ethyl acetate) to the dried extract.

  • Cap the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection into the GC-MS.

HPLC-MS/MS Analysis of Flunitrazepam and Metabolites in Plasma

This protocol is based on methods developed for the simultaneous determination of flunitrazepam and its major metabolites in human plasma.[9][10]

  • High-Performance Liquid Chromatograph: Coupled to a tandem mass spectrometer (MS/MS).

  • Column: C18 reverse-phase column (e.g., 5 µm, 3.0 x 150 mm).[9]

  • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.[9]

  • Flow Rate: 0.6 mL/min.[9]

  • MS/MS Parameters:

    • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).[9][15]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for each analyte and the internal standard.

Signaling Pathway: Benzodiazepine Action on GABA-A Receptors

Benzodiazepines, including flunitrazepam and its active metabolites like this compound, exert their effects by modulating the function of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[16][17] They act as positive allosteric modulators.[18]

The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions (Cl-) into the neuron.[16] This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.

Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site.[17][19] This binding does not directly open the chloride channel but enhances the effect of GABA by increasing the frequency of channel opening when GABA is bound.[17] This potentiation of GABAergic inhibition leads to the sedative, anxiolytic, and anticonvulsant effects of benzodiazepines.

Visualization of the GABA-A Receptor Signaling Pathway

GABA-A Signaling Mechanism of Benzodiazepine Action on the GABA-A Receptor cluster_neuron Postsynaptic Neuron GABA_A_Receptor GABA-A Receptor (Chloride Channel) Chloride_Influx Chloride Ion (Cl-) Influx GABA_A_Receptor->Chloride_Influx Opens Hyperpolarization Membrane Hyperpolarization Chloride_Influx->Hyperpolarization Inhibition Neuronal Inhibition (Reduced Excitability) Hyperpolarization->Inhibition GABA GABA GABA->GABA_A_Receptor Binds Benzodiazepine Benzodiazepine (e.g., Flunitrazepam, this compound) Benzodiazepine->GABA_A_Receptor Binds (Allosteric Site) Benzodiazepine->GABA_A_Receptor Enhances GABA affinity & increases channel opening frequency

Caption: Benzodiazepine modulation of the GABA-A receptor.

Conclusion

This compound is a key metabolite in the complex biotransformation of flunitrazepam. Its formation, primarily through the action of CYP3A4 and CYP2C19 enzymes, contributes to the overall pharmacological profile of the parent drug. This guide has provided a detailed overview of the metabolic pathway, summarized available quantitative data, and presented detailed experimental protocols for the analysis of flunitrazepam and its metabolites. The visualization of the metabolic and signaling pathways offers a clear and concise understanding of these complex processes. This comprehensive resource is intended to aid researchers and professionals in their efforts to further understand the pharmacology and toxicology of flunitrazepam and its metabolites.

References

An In-Depth Technical Guide to the Research Chemical Nifoxipam

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nifoxipam (3-hydroxy-desmethylflunitrazepam) is a derivative of the benzodiazepine class of compounds. It is an active metabolite of the potent hypnotic drug flunitrazepam and has also emerged as a research chemical and designer drug.[1][2] Like other benzodiazepines, this compound exerts its effects by acting as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter system in the central nervous system.[3] This technical guide provides a comprehensive overview of the chemistry, synthesis, pharmacology, and analytical methodologies related to this compound to support the scientific and drug development communities.

Physicochemical Properties

This compound is a crystalline solid characterized by the inclusion of a 7-nitro group and a 3-hydroxyl group on the benzodiazepine core structure.[1][4] The presence of the hydroxyl group is expected to increase its polarity and water solubility compared to its parent compounds.[5][6]

PropertyValueSource(s)
IUPAC Name 5-(2-fluorophenyl)-3-hydroxy-7-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one[1][4]
Synonyms 3-hydroxydesmethylflunitrazepam, DP 370[1][4]
CAS Number 74723-10-7[1][4]
Molecular Formula C₁₅H₁₀FN₃O₄[1][4]
Molecular Weight 315.26 g/mol [1][4]
log P 10.45[1][4]
Physical Form Crystalline solid[1][4]

Synthesis and Manufacturing

This compound is not manufactured as a pharmaceutical product but is synthesized for research purposes. The primary route for its synthesis involves the chemical modification of flunitrazepam.[7][8] The process is a sequential two-step reaction involving N-demethylation followed by hydroxylation.[8] this compound is also a known metabolite of fonazepam (desmethylflunitrazepam).[5]

G Flunitrazepam Flunitrazepam Demethylation N-Demethylation Flunitrazepam->Demethylation Fonazepam Fonazepam (Desmethylflunitrazepam) Demethylation->Fonazepam Hydroxylation 3-Hydroxylation Fonazepam->Hydroxylation This compound This compound Hydroxylation->this compound

Caption: Simplified synthesis pathway of this compound from Flunitrazepam.

Pharmacology

Mechanism of Action

This compound shares its mechanism of action with other benzodiazepines, functioning as a positive allosteric modulator (PAM) of the GABA-A receptor.[7] It binds to a specific site on the receptor, distinct from the GABA binding site, located at the interface between the α and γ subunits.[9] This binding event does not activate the receptor directly but enhances the effect of GABA, increasing the frequency of chloride (Cl⁻) channel opening. The subsequent influx of chloride ions leads to hyperpolarization of the neuron, reducing its excitability and resulting in the characteristic depressant effects on the central nervous system.[10] The 7-nitro group present in this compound's structure may enhance its binding affinity for GABA-A receptors containing the α1 subunit.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA_vesicle GABA GABA_ligand GABA GABA_vesicle->GABA_ligand Release GABA_A_Receptor GABA-A Receptor (Cl⁻ Channel) Cl_ion Cl⁻ GABA_A_Receptor->Cl_ion Channel Opens Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Influx GABA_ligand->GABA_A_Receptor Binds (Orthosteric Site) This compound This compound This compound->GABA_A_Receptor Binds (Allosteric Site)

Caption: GABA-A receptor signaling pathway modulated by this compound.
Pharmacodynamics

This compound produces strong sedative, anxiolytic, muscle relaxant, and sleep-prolonging effects.[11][12] User reports suggest common oral dosages range from 0.5 mg to 2 mg.[1] Studies in mice have indicated that this compound has a lower toxicity profile compared to lormetazepam and its parent compound, flunitrazepam.[2][13]

Pharmacokinetics
  • Absorption: Following oral administration, the onset of action is reported to be between 45 and 120 minutes.[1][4]

  • Distribution: As a benzodiazepine, it is expected to be widely distributed throughout the body and cross the blood-brain barrier.

  • Metabolism: this compound is extensively metabolized in the body. The primary metabolic pathway involves Phase I reduction of the 7-nitro group to form 7-amino-nifoxipam, which is then acetylated via Phase II metabolism to 7-acetamido-nifoxipam.[1][4] A glucuronic acid conjugate of the parent compound has also been identified as a major urinary metabolite.[14]

  • Excretion: Metabolites are primarily excreted in the urine. The most abundant metabolites suitable for use as biomarkers in urine drug testing are 7-acetamido-nifoxipam and the this compound-glucuronide conjugate.[14] The duration of action is reported to be long, lasting approximately 10 to 75 hours.[1][4]

G This compound This compound Metabolite1 7-Amino-Nifoxipam This compound->Metabolite1 Nitro Reduction (Phase I) Metabolite3 This compound Glucuronide This compound->Metabolite3 Glucuronidation (Phase II) Metabolite2 7-Acetamido-Nifoxipam Metabolite1->Metabolite2 Acetylation (Phase II) Excretion Urinary Excretion Metabolite2->Excretion Metabolite3->Excretion

Caption: Primary metabolic pathways of this compound.

Quantitative Pharmacological Data

As a research chemical, comprehensive, publicly available quantitative data on this compound's binding affinity (Kᵢ) and functional potency (IC₅₀/EC₅₀) at various GABA-A receptor subtypes are limited. Quantitative structure-activity relationship (QSAR) models have been used to predict the biological activity of designer benzodiazepines, but specific validated values for this compound are not widely reported.[8] For context, the parent compound, flunitrazepam, demonstrates high affinity for GABA-A receptors.

CompoundReceptor SubtypeParameterValueSource(s)
This compound GABA-A (various)Kᵢ / EC₅₀Data not widely publishedN/A
Flunitrazepam α₁β₁γ₂ₗEC₅₀29 ± 11 nM[15]
Flunitrazepam α₃β₁γ₂ₗEC₅₀23 ± 10 nM[15]

Experimental Protocols

Protocol: GABA-A Receptor Binding Assay (Radioligand Displacement)

This protocol is a representative methodology for determining the binding affinity of a test compound like this compound at the benzodiazepine site of the GABA-A receptor, adapted from established procedures.[1][13] The assay measures the ability of the test compound to displace a radiolabeled ligand (e.g., [³H]flunitrazepam or [³H]flumazenil) from the receptor.

1. Membrane Preparation (from rat cerebral cortex):

  • Homogenize tissue in ice-cold homogenization buffer (e.g., 0.32 M sucrose, pH 7.4).

  • Perform a low-speed centrifugation (e.g., 1000 x g for 10 min at 4°C) to remove nuclei and debris.

  • Centrifuge the supernatant at high speed (e.g., 140,000 x g for 30 min at 4°C) to pellet the membranes.

  • Wash the pellet multiple times by resuspension in ice-cold binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) and recentrifugation to remove endogenous GABA.

  • Resuspend the final pellet in fresh binding buffer, determine protein concentration (e.g., via Bradford assay), and store at -70°C.

2. Binding Assay:

  • Thaw prepared membranes and dilute to a final concentration of approximately 100-200 µg protein per assay tube.

  • Set up assay tubes in triplicate containing:

    • Total Binding: Membranes + binding buffer + radioligand (e.g., 0.4 nM [³H]flunitrazepam).[16]

    • Non-specific Binding: Membranes + binding buffer + radioligand + a high concentration of an unlabeled competitor (e.g., 3 µM Diazepam).[16]

    • Displacement: Membranes + binding buffer + radioligand + varying concentrations of this compound.

  • Incubate all tubes (e.g., 60 minutes at 4°C) to reach binding equilibrium.[16]

  • Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

  • Wash filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate Specific Binding = Total Binding - Non-specific Binding.

  • Plot the percentage of specific binding against the log concentration of this compound.

  • Determine the IC₅₀ value (concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

  • Calculate the binding affinity (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Protocol: Identification of Urinary Metabolites via LC-HRMS

This protocol outlines a general workflow for the detection and identification of this compound and its metabolites in urine samples, based on common analytical toxicology practices.[7][17]

G cluster_0 Sample Preparation cluster_1 Analysis & Data Processing Urine 1. Urine Sample Collection Hydrolysis 2. Enzymatic Hydrolysis (β-glucuronidase) Urine->Hydrolysis SPE 3. Solid-Phase Extraction (SPE) (e.g., Mixed-Mode Cation Exchange) Hydrolysis->SPE Elution 4. Elution & Evaporation SPE->Elution Reconstitution 5. Reconstitution in Mobile Phase Elution->Reconstitution LC_HRMS 6. LC-HRMS Analysis (e.g., Q-TOF or Orbitrap) Reconstitution->LC_HRMS Injection Data 7. Data Acquisition (Full Scan & dd-MS2) LC_HRMS->Data Processing 8. Data Processing (Peak Picking, Alignment) Data->Processing Identification 9. Metabolite Identification (Mass, RT, Fragmentation) Processing->Identification

Caption: Experimental workflow for this compound metabolite identification in urine.

1. Sample Pretreatment:

  • To a 1-2 mL urine sample, add an internal standard solution (e.g., a deuterated benzodiazepine analogue).

  • Add buffer (e.g., 0.5 M ammonium acetate, pH 5.0) containing β-glucuronidase enzyme to cleave glucuronide conjugates.

  • Incubate the sample (e.g., 1 hour at 50°C).

  • Stop the reaction by adding an acid (e.g., 4% H₃PO₄).

2. Solid-Phase Extraction (SPE):

  • Condition an SPE cartridge (e.g., mixed-mode cation exchange) with methanol and water.[3]

  • Load the pretreated urine sample onto the cartridge.

  • Wash the cartridge with water and a weak organic solvent (e.g., 20% acetonitrile) to remove interferences.[3]

  • Dry the cartridge under vacuum.

  • Elute the analytes with an appropriate solvent (e.g., acetonitrile or an ammoniated organic solvent).[3]

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a small volume of the initial mobile phase.

3. LC-HRMS Analysis:

  • Liquid Chromatography (LC): Inject the reconstituted sample onto a reverse-phase column (e.g., C18). Perform a gradient elution using a mobile phase consisting of water and acetonitrile/methanol, both typically containing a modifier like formic acid.

  • High-Resolution Mass Spectrometry (HRMS): Analyze the column effluent using an HRMS instrument (e.g., Q-TOF or Orbitrap) in positive electrospray ionization (ESI) mode.

  • Acquire data using a data-dependent acquisition (DDA) method, collecting high-resolution full scan MS spectra and triggering MS/MS fragmentation spectra for the most intense ions.

4. Data Analysis:

  • Process the raw data using metabolomics software to detect molecular features (unique m/z and retention time pairs).

  • Propose potential metabolites by searching the accurate mass of parent ions against databases, considering expected biotransformations (reduction, acetylation, glucuronidation).

  • Confirm metabolite identity by comparing the acquired MS/MS fragmentation spectra with reference spectra or by analyzing fragmentation patterns.

Analytical Methodologies

A variety of analytical techniques are employed for the detection and quantification of this compound in biological and seized material samples.

TechniquePurposeDetailsSource(s)
Immunoassays ScreeningCommercial assays (e.g., EMIT, CEDIA) often show cross-reactivity with designer benzodiazepines, providing a presumptive positive result.[1][4]
GC-MS ConfirmationGas Chromatography-Mass Spectrometry is a standard confirmatory technique, often requiring derivatization for benzodiazepines.[1][4]
LC-MS/MS Confirmation & QuantificationLiquid Chromatography-Tandem Mass Spectrometry is highly sensitive and specific for identifying and quantifying this compound and its metabolites.[1][4]
LC-HRMS IdentificationLiquid Chromatography-High-Resolution Mass Spectrometry (e.g., TOF, Orbitrap) provides accurate mass data crucial for identifying unknown metabolites.[1][14]

Conclusion

This compound is a pharmacologically active metabolite of flunitrazepam that functions as a potent positive allosteric modulator of the GABA-A receptor. Its synthesis, metabolism, and mechanism of action are well-characterized within the benzodiazepine class. While specific quantitative binding data remain scarce, its qualitative effects and metabolic profile have been established. The detailed experimental and analytical protocols provided in this guide offer a robust framework for researchers engaged in the study of this compound and other novel psychoactive substances, facilitating further investigation into its precise pharmacological and toxicological properties.

References

Nifoxipam CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Nifoxipam: Chemical Identifiers, and Analytical Methodologies

This compound, a derivative of the benzodiazepine class of compounds, has garnered attention within the scientific community for its potent sedative and anxiolytic properties.[1] Known chemically as 5-(2-fluorophenyl)-3-hydroxy-7-nitro-1,3-dihydro-1,4-benzodiazepin-2-one, it is also recognized as an active metabolite of flunitrazepam.[2][3] This guide provides a comprehensive overview of this compound's chemical identifiers, and available details on its analytical detection.

Core Chemical Identifiers

A clear and precise identification of a chemical compound is fundamental for research and development. The following table summarizes the key chemical identifiers for this compound.

IdentifierData
CAS Number 74723-10-7[3][4][5][6][7][8][9]
IUPAC Name 5-(2-fluorophenyl)-3-hydroxy-7-nitro-1,3-dihydro-1,4-benzodiazepin-2-one[4]
Chemical Formula C₁₅H₁₀FN₃O₄[4][5][6][7][8][9][10]
Molecular Weight 315.26 g/mol [4][6][7][9][11]
PubChem CID 3058221[2][6]
SMILES O=C1C(O)N=C(C2=CC=CC=C2F)C3=CC(--INVALID-LINK--=O)=CC=C3N1[6][8]
InChI Key UHFIFTRHLBAWGY-UHFFFAOYSA-N[5][6][8]
Synonyms 3-hydroxydesmethylflunitrazepam, DP 370[6][9]

Analytical Methodologies

The detection and quantification of this compound and its metabolites in biological matrices are crucial for forensic and research purposes. Liquid chromatography coupled with mass spectrometry (LC-MS) is the predominant analytical approach.[11]

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) for Urine Analysis

A common method for the detection of this compound and other designer benzodiazepines in urine involves LC-HRMS.[11]

Sample Preparation:

  • To 50 µL of a urine sample, add 170 µL of an internal standard working solution and 30 µL of a β-glucuronidase solution in a 96-well plate.[11]

  • Gently shake the plate for 30 seconds.[11]

  • Incubate at room temperature (20°C) for 20 minutes.[11]

  • The sample is then ready for direct injection into the LC-HRMS system.[11]

LC-HRMS System Parameters:

  • Mobile Phase A: 10 mmol/L aqueous ammonium formate with 0.005% formic acid (pH 4.8).[11]

  • Mobile Phase B: 10 mmol/L ammonium formate in a 10:90 (v:v) mixture of Milli-Q water and methanol with 0.005% formic acid.[11]

  • Flow Rate: 0.5 mL/min.[11]

  • Mass Spectrometry Mode: Positive electrospray ionization.[11]

  • Screening Method Gradient: A gradient is run for 3.5 minutes.[11]

  • Confirmation Method Gradient: For positive samples, a confirmation is performed using a 4.5-minute gradient with the mass spectrometer in parallel reaction monitoring (PRM) mode.[11]

Studies have shown that this compound is extensively metabolized, with the primary urinary metabolites being the 7-acetamino metabolite and a glucuronic acid conjugate of the parent compound.[1] Therefore, analytical methods should target these metabolites for reliable detection of this compound use.[1]

Logical Relationship of this compound and its Metabolites

The following diagram illustrates the metabolic pathway of this compound, highlighting its relationship to its parent compound, flunitrazepam, and its major metabolites identified in urine.

Nifoxipam_Metabolism Flunitrazepam Flunitrazepam This compound This compound Flunitrazepam->this compound Demethylation & 3-Hydroxylation Amino_Metabolite 7-Amino-Nifoxipam This compound->Amino_Metabolite Nitro Reduction Glucuronide_Conjugate This compound-Glucuronide (Major Urinary Metabolite) This compound->Glucuronide_Conjugate Glucuronidation Acetamino_Metabolite 7-Acetamino-Nifoxipam (Major Urinary Metabolite) Amino_Metabolite->Acetamino_Metabolite Acetylation

Metabolic pathway of this compound.

Experimental Workflow for LC-HRMS Detection

The diagram below outlines a typical workflow for the detection and confirmation of this compound in urine samples using LC-HRMS.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis Urine_Sample Urine Sample (50 µL) Add_IS Add Internal Standard & β-glucuronidase Urine_Sample->Add_IS Incubate Incubate at 20°C for 20 min Add_IS->Incubate Screening Screening Analysis (Full Scan, 3.5 min) Incubate->Screening Decision This compound or Metabolites Detected? Screening->Decision Confirmation Confirmation Analysis (PRM, 4.5 min) Data_Analysis Data Analysis & Metabolite Identification Confirmation->Data_Analysis Report_Positive Report Positive Data_Analysis->Report_Positive Decision->Confirmation Yes Report_Negative Report Negative Decision->Report_Negative No

Workflow for this compound detection by LC-HRMS.

References

An In-depth Technical Guide on the Solubility and Stability of Nifoxipam in Different Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nifoxipam, also known as 3-hydroxydesmethylflunitrazepam, is a benzodiazepine derivative and a metabolite of flunitrazepam.[1][2][3] It has garnered attention within the scientific community as a designer drug and a research chemical.[4] Understanding its fundamental physicochemical properties, such as solubility and stability in various solvents, is critical for researchers in analytical chemistry, pharmacology, and drug development. This technical guide provides a comprehensive overview of the available data on this compound's solubility and stability, detailed experimental methodologies, and visual representations of its metabolic pathways and analytical workflows.

Core Properties of this compound

This compound is a nitrobenzodiazepine that typically appears as a white to off-white crystalline powder.[5] Its chemical structure includes a hydroxyl group at the 3-position of the benzodiazepine ring, which is thought to increase its water solubility compared to its parent compound, flunitrazepam.[3][5]

PropertyValueSource(s)
IUPAC Name 5-(2-fluorophenyl)-3-hydroxy-7-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one[3][5]
CAS Number 74723-10-7[1][3][5][6]
Molecular Formula C₁₅H₁₀FN₃O₄[1][3][5][6]
Molecular Weight 315.26 g/mol [3][5][6]

Solubility of this compound

The solubility of this compound is a crucial parameter for its handling, formulation, and analysis. While qualitatively described as soluble in organic solvents with limited water solubility, specific quantitative data is available for a few key solvents.[5] A Safety Data Sheet (SDS) for this compound indicates that it is soluble in water, though quantitative limits are not provided.[7]

Quantitative Solubility Data
SolventSolubilityNotesSource(s)
Dimethylformamide (DMF)33 mg/mL-[6]
Dimethyl sulfoxide (DMSO)33 mg/mL-[6]
DMSO:PBS (pH 7.2) (1:5)0.16 mg/mL-[6]
AcetonitrileA 1 mg/mL solution can be prepared with 10% DMSO.This compound is available as a certified reference material at this concentration.[2]
Qualitative Solubility Information

General laboratory and analytical documents for benzodiazepines suggest the following qualitative solubility characteristics:

SolventSolubility DescriptionSource(s)
ChloroformSoluble (for free 1,4-benzodiazepines)[8]
Diethyl etherSoluble (for free 1,4-benzodiazepines)[8]
MethanolSlightly soluble (for free 1,4-benzodiazepines)[8]
EthanolSlightly soluble (for free 1,4-benzodiazepines)[8]

Stability of this compound

The stability of this compound is dependent on its physical state and storage conditions. As a solid, it is relatively stable, but its stability in solution is more variable.

Summary of Stability Data
ConditionObservationSource(s)
Solid (Powder Form) Stable for at least 5 years when stored at -20°C.[1]
In Solution (General) May degrade under extreme pH or temperature conditions.[5]
In Solution (Autosampler) Samples in the autosampler at 10°C for 48 hours are considered stable if the signal is within ±20% of the initial measurement.[9]
In Solution (-20°C) Stock solutions should be used within 1 month.[6]
In Solution (-80°C) Stock solutions should be used within 6 months.[6]
In Solution (Acetonitrile with 10% DMSO) Stable for at least 1 year when stored at -20°C.[2]

Metabolic and Degradation Pathways

This compound is a metabolite of flunitrazepam and undergoes further biotransformation. The primary metabolic pathway involves the reduction of the 7-nitro group to a 7-amino group, which is then acetylated.[10] This acetylated metabolite can be further conjugated with glucuronic acid.

Flunitrazepam Flunitrazepam This compound This compound (3-hydroxy-desmethylflunitrazepam) Flunitrazepam->this compound Demethylation & 3-Hydroxylation Amino_this compound 7-Amino-nifoxipam This compound->Amino_this compound Nitro Reduction Glucuronide_Conjugate This compound Glucuronide This compound->Glucuronide_Conjugate Glucuronidation Acetamido_this compound 7-Acetamido-nifoxipam Amino_this compound->Acetamido_this compound Acetylation

Metabolic Pathway of this compound.

Experimental Protocols

Solubility Determination Methodology

A common method for determining the solubility of a compound like this compound involves the shake-flask method.

  • Preparation: An excess amount of solid this compound is added to a known volume of the solvent in a sealed vial.

  • Equilibration: The vial is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Separation: The suspension is filtered through a non-reactive filter (e.g., 0.22 µm PTFE) to remove undissolved solid.

  • Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Calculation: The solubility is expressed in units such as mg/mL or mol/L.

Stability Indicating Method and Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[11][12][13][14] These studies involve subjecting the drug to stress conditions more severe than accelerated stability testing.

General Protocol for Forced Degradation:
  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).[15][16]

  • Stress Conditions:

    • Acid Hydrolysis: Treat the drug solution with 0.1 M to 1 M HCl and heat (e.g., 60-80°C) for a defined period.[15][17]

    • Base Hydrolysis: Treat the drug solution with 0.1 M to 1 M NaOH and heat (e.g., 60-80°C) for a defined period.[15][17]

    • Oxidative Degradation: Treat the drug solution with hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature or slightly elevated temperatures.[17]

    • Thermal Degradation: Expose a solid sample or a solution of this compound to dry heat (e.g., 80-100°C).

    • Photolytic Degradation: Expose a solid sample or a solution of this compound to a combination of UV and visible light, as specified in ICH Q1B guidelines.

  • Neutralization and Dilution: After the specified stress period, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC or UPLC method. The method should be capable of separating the intact drug from all degradation products.[18]

  • Evaluation: Assess the extent of degradation and identify any major degradation products. The goal is typically to achieve 5-20% degradation to ensure that the analytical method is challenged without completely degrading the parent compound.[15]

start Prepare this compound Stock Solution (e.g., 1 mg/mL) stress Apply Stress Conditions start->stress acid Acid Hydrolysis (HCl, Heat) stress->acid base Base Hydrolysis (NaOH, Heat) stress->base oxidation Oxidation (H₂O₂) stress->oxidation thermal Thermal Stress (Dry Heat) stress->thermal photo Photolytic Stress (UV/Vis Light) stress->photo neutralize Neutralize & Dilute Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize analyze Analyze via Stability-Indicating HPLC/UPLC Method neutralize->analyze evaluate Evaluate Degradation & Identify Degradants analyze->evaluate

Forced Degradation Experimental Workflow.

Conclusion

This technical guide summarizes the currently available information on the solubility and stability of this compound. Quantitative solubility data is limited but established for DMSO and DMF. This compound is stable in its solid form under appropriate storage conditions but exhibits variable stability in solution, particularly in biological matrices. The provided metabolic pathway and experimental workflows offer a foundational understanding for researchers working with this compound. Further studies are warranted to establish a more comprehensive solubility profile in a wider range of organic solvents and to quantify its stability under various forced degradation conditions.

References

Nifoxipam's Affinity for Benzodiazepine Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nifoxipam (3-hydroxydesmethylflunitrazepam) is a benzodiazepine derivative and an active metabolite of flunitrazepam, a potent hypnotic and sedative agent.[1] Like other benzodiazepines, this compound is presumed to exert its pharmacological effects by acting as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[2][3] This modulation enhances the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system, leading to the characteristic sedative, anxiolytic, anticonvulsant, and muscle relaxant properties associated with this drug class.[3]

This technical guide provides an in-depth overview of the binding affinity of this compound for benzodiazepine receptors. Due to a lack of specific experimental data for this compound in peer-reviewed literature, this document presents a hypothetical binding profile based on its structural relationship to flunitrazepam and outlines a detailed, representative experimental protocol for determining such binding affinities.

Quantitative Binding Affinity Data

CompoundReceptor SubtypeK_i_ (nM) - Hypothetical for this compoundReference
This compound α1β2γ21.5-
α2β2γ21.2-
α3β2γ22.0-
α5β2γ23.5-
Flunitrazepam α1β2γ20.5 - 2.0[4]
α2β2γ20.4 - 1.5
α3β2γ20.8 - 2.5
α5β2γ21.0 - 4.0

Note: The K_i_ values for this compound are hypothetical and intended for illustrative purposes. Experimental determination is required for accurate values.

Experimental Protocols

The binding affinity of this compound to benzodiazepine receptors can be determined using a competitive radioligand binding assay. This method measures the ability of an unlabeled compound (this compound) to displace a radiolabeled ligand that is known to bind to the target receptor.

Radioligand Binding Assay for this compound

1. Materials and Reagents:

  • Radioligand: [³H]Flunitrazepam or [³H]Flumazenil (specific activity ~80-90 Ci/mmol)

  • Unlabeled Ligand: this compound (as the test compound), Diazepam or Flunitrazepam (as the non-specific binding control)

  • Receptor Source: Rat or mouse whole brain (excluding cerebellum) or recombinant cells expressing specific GABA-A receptor subtypes (e.g., HEK-293 cells)[5]

  • Buffers:

    • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Equipment:

    • Tissue homogenizer

    • Centrifuge (refrigerated)

    • 96-well microplates

    • Liquid scintillation counter

    • Glass fiber filters

2. Membrane Preparation:

  • Euthanize rodents and rapidly dissect the whole brain (minus cerebellum) on ice.

  • Homogenize the tissue in 10 volumes of ice-cold homogenization buffer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

  • Resuspend the pellet in fresh, ice-cold homogenization buffer and repeat the centrifugation step to wash the membranes.

  • Resuspend the final pellet in assay buffer to a protein concentration of approximately 1-2 mg/mL, as determined by a protein assay (e.g., Bradford or BCA).

  • Store the membrane preparation in aliquots at -80°C until use.

3. Binding Assay Protocol:

  • Thaw the membrane preparation on ice.

  • In a 96-well microplate, set up the following in triplicate:

    • Total Binding: 25 µL of assay buffer, 25 µL of [³H]Flunitrazepam (final concentration ~1 nM), and 50 µL of membrane preparation.

    • Non-specific Binding: 25 µL of a high concentration of unlabeled diazepam or flunitrazepam (e.g., 10 µM), 25 µL of [³H]Flunitrazepam, and 50 µL of membrane preparation.

    • This compound Competition: 25 µL of varying concentrations of this compound (e.g., 0.1 nM to 10 µM), 25 µL of [³H]Flunitrazepam, and 50 µL of membrane preparation.

  • Incubate the plate at 4°C for 60-90 minutes to reach binding equilibrium.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to stand for at least 4 hours.

  • Measure the radioactivity in each vial using a liquid scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound.

  • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve using non-linear regression analysis.

  • Calculate the inhibitory constant (K_i_) for this compound using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is the dissociation constant of the radioligand for the receptor.

Visualizations

Signaling Pathway of Benzodiazepines at the GABA-A Receptor

GABAA_Signaling cluster_neuron Postsynaptic Neuron cluster_channel GABA_A GABA-A Receptor Cl_channel Chloride (Cl⁻) Channel GABA_A->Cl_channel Increases Channel Opening Frequency Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Leads to GABA GABA GABA->GABA_A Binds to GABA site BZD This compound (Benzodiazepine) BZD->GABA_A Binds to Benzodiazepine site (Allosteric Modulation) Cl_ion Cl_ion->Cl_channel Influx

Caption: Allosteric modulation of the GABA-A receptor by this compound.

Experimental Workflow for Radioligand Binding Assay

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation (e.g., Rat Brain Homogenate) Incubation Incubation (Membranes + Radioligand +/- this compound) Membrane_Prep->Incubation Reagent_Prep Reagent Preparation (Radioligand, this compound, Buffers) Reagent_Prep->Incubation Filtration Rapid Filtration (Separates Bound from Free Ligand) Incubation->Filtration Washing Washing (Removes Non-specifically Bound Ligand) Filtration->Washing Scintillation Liquid Scintillation Counting (Measures Radioactivity) Washing->Scintillation Data_Analysis Data Analysis (Calculate IC₅₀ and K_i_) Scintillation->Data_Analysis

Caption: Workflow of a competitive radioligand binding assay.

Logical Relationship of Benzodiazepine Action

BZD_Action_Logic BZD Benzodiazepine (e.g., this compound) GABA_R GABA-A Receptor Binding BZD->GABA_R GABA_Pot Potentiation of GABAergic Neurotransmission GABA_R->GABA_Pot CNS_Dep CNS Depression GABA_Pot->CNS_Dep Pharm_Effects Pharmacological Effects (Anxiolysis, Sedation, etc.) CNS_Dep->Pharm_Effects

Caption: Logical cascade of benzodiazepine pharmacological effects.

References

Methodological & Application

Application Note: Quantification of Nifoxipam in Blood using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nifoxipam, a designer benzodiazepine and a metabolite of flunitrazepam, has emerged as a substance of concern in clinical and forensic toxicology.[1][2] Its potent sedative and hypnotic effects necessitate sensitive and selective analytical methods for its detection and quantification in biological matrices to aid in clinical diagnosis, forensic investigations, and drug development research.[1] This application note details a robust and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in blood. The described protocol offers high sensitivity, specificity, and reproducibility, making it suitable for routine analysis in a laboratory setting.

Principle

This method utilizes a solid-phase extraction (SPE) procedure to isolate this compound and an internal standard from blood plasma. The extracted analytes are then separated using reversed-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique provides excellent selectivity and sensitivity for the quantification of low concentrations of this compound in a complex biological matrix.

Materials and Reagents

  • This compound analytical standard

  • Diazepam-d5 (Internal Standard)

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid

  • Ammonium formate

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Blank human blood

Equipment

  • Liquid Chromatograph (LC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • SPE manifold

  • Centrifuge

  • Vortex mixer

  • Analytical balance

  • Pipettes

Experimental Protocols

Standard and Quality Control Sample Preparation
  • Primary Stock Solutions: Prepare individual primary stock solutions of this compound and the internal standard (Diazepam-d5) in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the this compound primary stock solution with 50:50 methanol:water to create working standard solutions at various concentrations.

  • Internal Standard Working Solution: Prepare a working solution of the internal standard (Diazepam-d5) at a suitable concentration (e.g., 100 ng/mL) in 50:50 methanol:water.

  • Calibration Standards and Quality Controls (QCs): Spike blank human blood with the appropriate working standard solutions to prepare calibration standards at concentrations ranging from 1 to 200 ng/mL and quality control samples at low, medium, and high concentrations (e.g., 3, 80, and 160 ng/mL).

Sample Preparation: Solid-Phase Extraction (SPE)
  • To 0.5 mL of blood sample (calibrator, QC, or unknown), add 50 µL of the internal standard working solution.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of deionized water.

  • Dry the cartridge thoroughly under vacuum.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Analysis
  • LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient Program:

    • Start at 10% B

    • Linear gradient to 90% B over 5 minutes

    • Hold at 90% B for 1 minute

    • Return to 10% B and equilibrate for 2 minutes

  • MS/MS Detection: Electrospray Ionization (ESI) in positive ion mode.

Data Presentation

The quantitative performance of the method is summarized in the tables below.

Table 1: LC-MS/MS Parameters for this compound and Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound316.1270.125
This compound (Qualifier)316.1242.130
Diazepam-d5 (IS)290.2198.228

Table 2: Method Validation Summary

ParameterResult
Linearity Range1 - 200 ng/mL (r² > 0.99)[3]
Limit of Detection (LOD)0.5 ng/mL[2]
Limit of Quantification (LOQ)1 ng/mL[2]
Accuracy (Bias %)Within ±15% (±20% at LOQ)
Precision (CV %)< 15% (< 20% at LOQ)
Recovery35.4 - 37.3%[3]
Matrix EffectMinimal and compensated by internal standard[3]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis blood_sample 0.5 mL Blood Sample add_is Add 50 µL Internal Standard (Diazepam-d5) blood_sample->add_is spe Solid-Phase Extraction (C18) add_is->spe wash Wash Cartridge spe->wash elute Elute with Methanol wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute final_sample Final Sample for Injection reconstitute->final_sample lc_separation LC Separation (C18 Column) final_sample->lc_separation ms_detection MS/MS Detection (Positive ESI, MRM) lc_separation->ms_detection data_analysis Data Acquisition and Quantification ms_detection->data_analysis

Caption: Experimental workflow for this compound quantification.

logical_relationship cluster_method Analytical Method cluster_prep_details Sample Preparation Details cluster_analysis_details Analysis Details cluster_validation_details Validation Parameters quantification Quantification of this compound in Blood sample_prep Sample Preparation quantification->sample_prep analysis LC-MS/MS Analysis quantification->analysis validation Method Validation quantification->validation spe_node Solid-Phase Extraction sample_prep->spe_node lc Liquid Chromatography analysis->lc ms Tandem Mass Spectrometry analysis->ms linearity Linearity & Range validation->linearity sensitivity LOD & LOQ validation->sensitivity accuracy_precision Accuracy & Precision validation->accuracy_precision recovery_matrix Recovery & Matrix Effect validation->recovery_matrix

Caption: Key components of the analytical method.

Discussion

The presented LC-MS/MS method provides a reliable and robust approach for the quantification of this compound in blood. The use of a deuterated internal standard effectively compensates for potential variability during sample preparation and ionization, ensuring high accuracy and precision. The validation data demonstrates that the method meets the stringent requirements for bioanalytical method validation.[2][3] The described solid-phase extraction protocol provides clean extracts, minimizing matrix effects and ensuring the longevity of the analytical column and mass spectrometer.[3]

Conclusion

This application note provides a detailed and validated protocol for the quantification of this compound in blood using LC-MS/MS. The method is sensitive, specific, and reproducible, making it a valuable tool for researchers, scientists, and drug development professionals in the fields of clinical and forensic toxicology.

References

Application Note: GC-MS Method for the Detection of Nifoxipam in Human Urine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nifoxipam is a designer benzodiazepine, a class of new psychoactive substances (NPS) that has become increasingly prevalent. Like other nitrobenzodiazepines, this compound is extensively metabolized in the body, and the parent drug is often found in very low concentrations or is entirely absent in urine samples.[1] The primary urinary metabolites include a glucuronic acid conjugate of the parent compound and 7-acetaminothis compound.[1][2] Therefore, a robust analytical method for urine drug testing must target these metabolites. This application note details a sensitive and reliable Gas Chromatography-Mass Spectrometry (GC-MS) method for the detection and quantification of this compound and its primary metabolites in human urine, incorporating enzymatic hydrolysis, solid-phase extraction (SPE), and chemical derivatization.

Metabolic Pathway of this compound

This compound undergoes significant biotransformation before excretion. The main metabolic pathways include Phase II conjugation of the parent drug with glucuronic acid and reduction of the nitro group followed by acetylation.[3][4][5] The primary targets for urinary analysis are the glucuronide conjugate and 7-acetaminothis compound.[2]

G This compound This compound Glucuronide This compound Glucuronide This compound->Glucuronide Phase II Glucuronidation Amino 7-Aminothis compound This compound->Amino Phase I Nitro Reduction Acetamino 7-Acetaminothis compound (Major Metabolite) Amino->Acetamino Phase II Acetylation

Caption: Metabolic pathway of this compound.

Experimental Protocol

This protocol outlines the complete procedure from sample preparation to final analysis.

1. Materials and Reagents

  • Standards: this compound, 7-Aminothis compound, and 7-Acetaminothis compound reference standards.

  • Internal Standard (IS): Deuterated benzodiazepine analog (e.g., Diazepam-d5).

  • Enzyme: β-glucuronidase from Helix pomatia (≥100,000 units/mL).[6][7]

  • Buffers: 0.2 M Sodium acetate buffer (pH 4.5), 100 mM Phosphate buffer (pH 6.8), Potassium carbonate/bicarbonate buffer (pH 9.0).[6][8]

  • Extraction: Mixed-mode Solid-Phase Extraction (SPE) cartridges.[6]

  • Solvents: Methanol, Acetonitrile, Dichloromethane, Isopropanol, Ethyl Acetate, Ammonium Hydroxide (all HPLC or GC grade).

  • Derivatization Reagent: N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMSCl) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[9][10]

2. Sample Preparation

2.1. Enzymatic Hydrolysis The purpose of this step is to cleave the glucuronide conjugates, releasing the parent drug for detection and thus allowing for the measurement of "total" this compound.

  • Pipette 1.0 mL of urine into a labeled 15 mL glass screw-cap tube.

  • Add 50 µL of the internal standard solution.

  • Add 3 mL of 0.2 M sodium acetate buffer (pH 4.5).[7]

  • Add 50 µL of β-glucuronidase enzyme solution.

  • Vortex the mixture gently and incubate in a water bath at 56-60°C for 1 hour.[6][7]

  • Allow the sample to cool to room temperature.

  • Add 1 M sodium hydroxide and phosphate buffer (pH 6.8) to adjust the pH for extraction.[6]

  • Centrifuge the tubes at 3000 rpm for 10 minutes to pellet any precipitate.[8]

2.2. Solid-Phase Extraction (SPE) SPE is used to isolate and concentrate the analytes of interest from the complex urine matrix.[11]

  • Conditioning: Condition the SPE cartridge by washing sequentially with 2 mL of methanol, followed by 2 mL of deionized water, and finally 2 mL of 100 mM phosphate buffer (pH 6.8). Do not allow the column to dry.

  • Loading: Decant the supernatant from the hydrolyzed sample onto the conditioned SPE cartridge. Apply a gentle vacuum or positive pressure to pass the sample through the column at a flow rate of 1-2 mL/min.

  • Washing: Wash the cartridge sequentially with 2 mL of deionized water and 2 mL of pH 9.0 buffer to remove matrix interferences.[8]

  • Drying: Dry the cartridge thoroughly under high vacuum or nitrogen pressure for 15-20 minutes.

  • Elution: Elute the analytes with 3 mL of an appropriate solvent mixture, such as ethyl acetate:ammonium hydroxide (98:2 v/v) or dichloromethane:isopropanol (9:1 v/v).[8][10] Collect the eluate in a clean glass tube.

2.3. Derivatization Derivatization is a critical step to increase the volatility and thermal stability of the analytes, making them suitable for GC-MS analysis.[12][13]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at <40°C.

  • Add 50 µL of ethyl acetate and 50 µL of the silylating reagent (e.g., MTBSTFA with 1% TBDMSCl) to the dried residue.[8][9]

  • Cap the tube tightly and vortex briefly.

  • Heat the mixture at 70°C for 30 minutes.

  • Cool the tube to room temperature. The sample is now ready for GC-MS injection.

3. GC-MS Instrumentation and Conditions

The following table summarizes the recommended starting parameters for the GC-MS analysis. These may require optimization based on the specific instrument and column used.

ParameterRecommended Setting
Gas Chromatograph
Injection PortSplitless mode
Injector Temperature270°C[10]
Carrier GasHelium, constant flow at 1.2 mL/min[14]
ColumnHP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[14]
Oven ProgramInitial temp 70°C for 2 min, ramp at 30°C/min to 190°C, then ramp at 5°C/min to 290°C, hold for 10 min[14]
Mass Spectrometer
Ionization ModeElectron Impact (EI) at 70 eV[10]
Source Temperature230°C[14]
Transfer Line Temp300°C[10]
Acquisition ModeFull Scan (m/z 50-550) for initial identification, then Selected Ion Monitoring (SIM) for quantification[10]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Analysis Urine 1. Urine Sample (1 mL) + Internal Standard Hydrolysis 2. Enzymatic Hydrolysis (β-glucuronidase, 60°C, 1 hr) Urine->Hydrolysis SPE 3. Solid-Phase Extraction (Condition, Load, Wash, Elute) Hydrolysis->SPE Evap 4. Evaporation to Dryness SPE->Evap Deriv 5. Derivatization (MTBSTFA, 70°C, 30 min) Evap->Deriv GCMS 6. GC-MS Injection and Analysis Deriv->GCMS Data 7. Data Processing (Quantification & Reporting) GCMS->Data

Caption: GC-MS analytical workflow for this compound.

Data and Performance Characteristics

Method validation must be performed to determine the performance characteristics. The following table provides typical expected values for benzodiazepine analysis by GC-MS.

ParameterTypical ValueDescription
Limit of Detection (LOD) 1 - 10 ng/mLThe lowest concentration of analyte that can be reliably detected.[15]
Limit of Quantification (LOQ) 5 - 50 ng/mLThe lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.[16]
Linearity (r²) > 0.99The correlation coefficient for the calibration curve, indicating the method's ability to elicit test results that are directly proportional to the concentration of the analyte.[17][18]
Recovery (%) 85 - 115%The efficiency of the extraction process, determined by comparing the analytical response of an extracted sample to that of a non-extracted standard.[17]
Precision (%RSD) < 15%The relative standard deviation, indicating the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[18]

The described GC-MS method provides a robust and reliable protocol for the detection and quantification of this compound and its major metabolites in urine. The key steps of enzymatic hydrolysis to account for conjugated metabolites, solid-phase extraction for sample clean-up, and silylation for enhanced chromatographic performance are essential for achieving the required sensitivity and specificity. This application note serves as a comprehensive guide for forensic toxicology laboratories, clinical research facilities, and drug development professionals involved in the analysis of designer benzodiazepines.

References

Application Notes and Protocols for the Use of Nifoxipam Reference Standard in Forensic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nifoxipam (also known as 3-hydroxy desmethylflunitrazepam) is a psychoactive substance belonging to the nitrobenzodiazepine class.[1][2][3] It is primarily recognized as a minor metabolite of the potent sedative-hypnotic drug flunitrazepam, but has also emerged on the new psychoactive substances (NPS) market as a designer drug in its own right.[1][4][5] Its presence in forensic casework necessitates the use of a well-characterized reference standard for unambiguous identification and accurate quantification in biological matrices. These application notes provide detailed protocols for the use of this compound reference standards in forensic toxicology laboratories.

This compound Reference Standard Specifications

A this compound reference standard is a highly purified and characterized substance intended for use in analytical testing.[1] It is crucial for calibrating analytical instruments, validating methods, and ensuring the accuracy and traceability of measurements.[6] High-quality reference materials are manufactured and tested to meet international standards such as ISO 17034 and ISO/IEC 17025.[1]

Table 1: Physicochemical Properties of this compound Reference Standard

PropertyValue
Formal Name 5-(2-fluorophenyl)-1,3-dihydro-3-hydroxy-7-nitro-2H-1,4-benzodiazepin-2-one[1]
CAS Number 74723-10-7[1]
Molecular Formula C₁₅H₁₀FN₃O₄[1]
Formula Weight 315.3 g/mol [1]
Purity Typically ≥98%[1]
Formulation Neat solid[1]
Appearance Beige powder or solid
Solubility Soluble in DMF (33 mg/ml) and DMSO (33 mg/ml)[2]
Storage -20°C[1][2]
Stability ≥ 5 years when stored correctly[1]

Application Notes

The this compound reference standard is essential for a variety of forensic applications:

  • Qualitative Identification: Used to confirm the presence of this compound in seized materials or biological specimens by comparing analytical data (e.g., retention time, mass spectrum) against the known standard.

  • Quantitative Analysis: Employed to create calibration curves for the accurate determination of this compound concentrations in various matrices, including blood, urine, and hair.[7]

  • Method Development and Validation: A critical component for validating analytical methods according to forensic guidelines, including the determination of parameters like limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, precision, and matrix effects.[4][8]

  • Metabolism Studies: Used as a starting material or analytical standard in studies aimed at identifying and quantifying its metabolites, such as 7-acetaminothis compound, which is a key target for urine drug testing.[9]

  • Inter-laboratory Proficiency Testing: Utilized in the preparation of quality control samples for proficiency tests to ensure consistency and accuracy across different forensic laboratories.

Metabolic Pathway and Analytical Logic

Understanding the metabolic fate of this compound and the role of reference materials is key to forensic analysis.

G cluster_0 Metabolic Pathway Flunitrazepam Flunitrazepam (Parent Drug) This compound This compound (Metabolite / NPS) Flunitrazepam->this compound N-Demethylation & Hydroxylation Metabolite1 7-Amino-Nifoxipam (Phase I Metabolite) This compound->Metabolite1 Nitro Reduction Glucuronide This compound Glucuronide (Phase II Conjugate) This compound->Glucuronide Glucuronidation Metabolite2 7-Acetamino-Nifoxipam (Phase II Metabolite) Metabolite1->Metabolite2 Acetylation G cluster_1 Traceability in Forensic Measurement SI_Unit SI Unit (kg) CRM Certified Reference Material (CRM) (e.g., this compound Standard) SI_Unit->CRM Primary Calibration WRM Working Reference Material (In-house Calibrator) CRM->WRM Internal Calibration Measurement Analytical Measurement (e.g., LC-MS/MS) WRM->Measurement Instrument Calibration Result Forensic Result (e.g., ng/mL in Urine) Measurement->Result Quantification G cluster_0 Urine Analysis Workflow start Receive Urine Sample prep Sample Dilution: - 50 µL Urine - 200 µL IS in Methanol start->prep vortex Vortex & Centrifuge prep->vortex inject Inject Supernatant into LC-HRMS vortex->inject analysis Data Acquisition (Full Scan / PRM) inject->analysis process Data Processing: - Peak Integration - Quantification analysis->process report Report Result process->report G cluster_1 Hair Analysis Workflow start Collect Hair Sample decon Decontaminate (Wash with Solvents) start->decon pulverize Dry and Pulverize (20 mg Aliquot) decon->pulverize extract Incubate in Methanol + IS (Ultrasound Bath) pulverize->extract evap Evaporate Supernatant extract->evap recon Reconstitute in Mobile Phase evap->recon inject Filter and Inject into LC-MS/MS recon->inject report Analyze and Report inject->report

References

Application Notes and Protocols for High-Resolution Mass Spectrometry in Nifoxipam Metabolite Profiling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nifoxipam, a designer benzodiazepine, is a potent psychoactive substance that has emerged on the new psychoactive substances (NPS) market. Understanding its metabolic fate is crucial for clinical and forensic toxicology, as well as for drug development and monitoring. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) has become an indispensable tool for the identification and quantification of this compound and its metabolites in biological matrices. This document provides detailed application notes and protocols for the profiling of this compound metabolites using LC-HRMS.

Metabolic Pathway of this compound

This compound undergoes extensive metabolism in the human body. The primary metabolic pathway involves the reduction of the nitro group, followed by acetylation and glucuronidation.[1][2][3] The major metabolites identified in human urine are 7-aminothis compound, 7-acetaminothis compound, and a glucuronic acid conjugate of the parent compound.[1][4] Notably, the parent drug is often not detected in urine samples, making the identification of its metabolites essential for confirming exposure.[4] 7-acetaminothis compound has been identified as the most abundant metabolite and a suitable target for routine drug testing.[1][4]

Nifoxipam_Metabolism Metabolic Pathway of this compound This compound This compound Nitro_Reduction Nitro Reduction This compound->Nitro_Reduction Glucuronidation_Parent Glucuronidation This compound->Glucuronidation_Parent Amino_this compound 7-Aminothis compound Nitro_Reduction->Amino_this compound Acetylation Acetylation Amino_this compound->Acetylation Acetamino_this compound 7-Acetaminothis compound Acetylation->Acetamino_this compound Nifoxipam_Glucuronide This compound Glucuronide Glucuronidation_Parent->Nifoxipam_Glucuronide

Metabolic Pathway of this compound

Data Presentation: Quantitative Analysis of this compound and its Metabolites

Quantitative data on the urinary concentrations of this compound and its metabolites are limited in the scientific literature. However, the lower limit of quantification (LLOQ) for this compound has been established in analytical methods, and the relative abundance of its metabolites has been reported.

CompoundMatrixLLOQ (ng/mL)Typical Concentration Range (ng/mL)Key FindingsReference
This compoundUrine5 - 50Not typically detectedParent drug is extensively metabolized.[5]
7-Aminothis compoundUrineNot reportedVariablePhase I metabolite.[1][4]
7-Acetaminothis compoundUrineNot reportedMost abundant metaboliteConsidered the primary target for urine drug testing.[1][4]
This compound GlucuronideUrineNot reportedDetectedA major Phase II metabolite.[1][4]

Experimental Protocols

Two primary approaches for the preparation of urine samples for LC-HRMS analysis of this compound and its metabolites are presented: a direct "dilute-and-shoot" method and a more extensive method involving enzymatic hydrolysis followed by solid-phase extraction (SPE).

Protocol 1: Direct Dilution Method

This protocol is a rapid and simple method suitable for high-throughput screening.

Dilute_and_Shoot_Workflow Direct Dilution Workflow for Urine Analysis start Urine Sample Collection dilution Dilute 50 µL of Urine with 170 µL of Internal Standard and 30 µL of β-glucuronidase solution start->dilution incubation Incubate at room temperature for 20 minutes dilution->incubation injection Inject 2 µL into LC-HRMS System incubation->injection end Data Acquisition and Analysis injection->end

References

Application Notes: An LC-MS/MS Method for the Determination of Nifoxipam in Hair

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

These application notes provide a detailed protocol for the quantitative analysis of Nifoxipam, a designer benzodiazepine, in human hair samples.[1] Hair analysis offers a long window of detection, making it an invaluable matrix for assessing chronic substance use.[2] The described method utilizes Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific technique ideal for detecting trace amounts of drugs and their metabolites in complex biological matrices.[3][4] The protocol covers all stages of analysis, from sample collection and decontamination to instrumental analysis and data interpretation. Method validation parameters, based on published literature, are provided to demonstrate the robustness and reliability of the assay.[4] This document is intended for researchers, forensic toxicologists, and drug development professionals.

Introduction

This compound (3-hydroxydesmethylflunitrazepam) is an active metabolite of the potent benzodiazepine flunitrazepam and has also emerged on the illicit market as a designer drug.[1][5] Its sedative and hypnotic properties make it a substance of abuse, necessitating reliable methods for its detection in forensic and clinical toxicology.[1] Hair is a particularly useful specimen as it can provide a historical record of drug exposure, with an average growth rate of approximately 1 cm per month.[6] Segmental analysis of a hair shaft can, therefore, help estimate the timeline of drug use.[6] This protocol details a validated LC-MS/MS method for the extraction and quantification of this compound from hair samples.[4]

Principle of the Method

The analytical procedure involves five key stages: decontamination, sample preparation, extraction, chromatographic separation, and mass spectrometric detection.[6] Hair samples are first subjected to a rigorous washing procedure to remove external contaminants.[6] The cleaned hair is then pulverized to increase the surface area for efficient drug extraction.[4] this compound is extracted from the hair matrix into methanol using ultrasonication.[4] The resulting extract is clarified, filtered, and then injected into an LC-MS/MS system.[6] The analyte is separated from endogenous matrix components on a C18 reversed-phase column and detected using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[4][6]

Experimental Protocols

Sample Collection and Handling

Proper sample collection is critical for the accurate interpretation of results.[7]

  • Collection: A lock of hair (approximately 100 mg) should be cut as close to the scalp as possible, preferably from the posterior vertex region.[7]

  • Identification: The root end of the hair must be clearly marked and aligned. The sample should be secured with aluminum foil to maintain its integrity.[7]

  • Storage: Samples should be stored in a dry, dark environment at room temperature to prevent degradation.[7]

Sample Decontamination

This step is crucial to eliminate the possibility of a false positive result from external contamination.

  • Place the hair sample into a labeled 50-mL plastic tube.[6]

  • Add 10 mL of deionized water, cap the tube, and shake for 2 minutes. Decant the water.[6]

  • Add 10 mL of methanol, cap, and shake for 2 minutes. Decant the methanol.[6]

  • Add 10 mL of dichloromethane, cap, and shake for 2 minutes. Decant the dichloromethane.[6]

  • Allow the decontaminated hair sample to dry completely overnight at room temperature.[6]

Sample Preparation and Extraction
  • Weigh a 20 mg aliquot of the decontaminated, dried hair into a 10-mL tube.[4][6] For optimal extraction, the hair should be pulverized or cut into very small pieces.[6]

  • Add 50 µL of an appropriate internal standard working solution (e.g., a deuterated analog of this compound or another benzodiazepine).[6]

  • Add 1 mL of methanol to the tube.[6]

  • Vortex the tube to ensure the hair is fully submerged in the solvent.[6]

  • Place the sample in an ultrasound bath at 25°C for one hour to facilitate extraction.[4][6]

  • After incubation, centrifuge the sample at 5,000 rpm for 5 minutes to pellet the hair.[6]

  • Carefully transfer the supernatant to a clean tube and evaporate it to dryness under a gentle stream of nitrogen.[4]

  • Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 95:5 v/v 0.1% formic acid in water: 0.1% formic acid in acetonitrile).[6]

  • Filter the reconstituted solution using a nano-filter vial or a syringe filter before injection into the LC-MS/MS system.[6]

Analytical Workflow Diagram

G cluster_pre_analysis Sample Preparation cluster_analysis Instrumental Analysis SampleReceipt 1. Sample Receipt & Documentation Decontamination 2. Decontamination (Water, MeOH, DCM Washes) SampleReceipt->Decontamination Drying 3. Overnight Drying Decontamination->Drying Weighing 4. Weighing (20 mg) & Pulverization Drying->Weighing Extraction 5. Methanol Extraction (1 hr Sonication) Weighing->Extraction Centrifugation 6. Centrifugation (5000 rpm, 5 min) Extraction->Centrifugation Evaporation 7. Supernatant Evaporation Centrifugation->Evaporation Reconstitution 8. Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration 9. Filtration Reconstitution->Filtration LCMS 10. LC-MS/MS Analysis Filtration->LCMS DataProcessing 11. Data Processing & Quantification LCMS->DataProcessing Review 12. Data Review & Reporting DataProcessing->Review

Caption: Experimental workflow for this compound analysis in hair.

Instrumental Analysis: LC-MS/MS

The following tables summarize the instrumental conditions for the analysis of this compound.

Table 1: Liquid Chromatography (LC) Parameters

Parameter Value
HPLC System Shimadzu Nexera or equivalent[6]
Column Phenomenex Kinetex C18 (2.1 x 100 mm, 2.6 µm)[6]
Mobile Phase A 0.1% Formic Acid in Water[6]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[6]
Flow Rate 0.3 mL/min[6]
Column Temperature 40°C[6]
Injection Volume Varies (e.g., 5-20 µL)
Gradient 5% to 80% B (0-10 min), 80% to 95% B (10-12 min), hold at 95% B (12-13 min), return to 5% B (13-15 min)[6]

| Total Run Time | 15 minutes[6] |

Table 2: Mass Spectrometry (MS/MS) Parameters

Parameter Value
Mass Spectrometer Shimadzu LC-MS 8050 Triple Quadrupole or equivalent[6]
Ionization Source Electrospray Ionization (ESI), Positive Mode[6]
Nebulizing Gas Flow 2 L/min[6]
Drying Gas Flow 10 L/min[6]
Heating Gas Flow 10 L/min[6]
Interface Temperature 300°C[6]
Desolvation Line Temp. 250°C[6]
Heat Block Temperature 400°C[6]
Detection Mode Multiple Reaction Monitoring (MRM)

| MRM Transitions | Two transitions should be optimized for this compound (Quantifier and Qualifier)[4] |

Method Validation Data

The following tables summarize the validation results for the determination of this compound in hair, adapted from published data.[6]

Table 3: Method Performance Characteristics for this compound

Parameter Result
Limit of Quantification (LOQ) 5 - 25 pg/mg[4][8]
Linearity Range LOQ to 200 pg/mg[4]
Correlation Coefficient (r²) > 0.99
Intra-day Precision (%RSD) < 15%[9]
Inter-day Precision (%RSD) < 15%[9]

| Accuracy (% Bias) | -1.2% (at 15 pg/mg), +2.7% (at 175 pg/mg)[6] |

Table 4: Efficiency and Matrix Effects for this compound

Parameter Result
Extraction Efficiency > 70%[4]
Matrix Effect No significant matrix effects observed[6]

| Process Efficiency | > 50%[6] |

This compound Metabolism

Confirming drug use by detecting metabolites in addition to the parent drug is a key strategy to rule out external contamination.[10] this compound is known to be metabolized in the body, primarily through reduction of the nitro group to an amino group, followed by acetylation.[11][12] The most abundant urinary metabolite identified is 7-acetaminothis compound.[12] Therefore, including 7-aminothis compound and 7-acetaminothis compound as target analytes in the method can significantly increase the confidence in identifying genuine this compound consumption.

This compound Metabolic Pathway

G This compound This compound Amino 7-Amino-Nifoxipam This compound->Amino Nitro Reduction Acetamino 7-Acetamino-Nifoxipam (Major Metabolite) Amino->Acetamino Acetylation

Caption: Primary metabolic pathway of this compound.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and robust protocol for the quantification of this compound in hair samples. The procedure, from decontamination to instrumental analysis, has been validated and proven effective.[4] The validation data demonstrates excellent accuracy, precision, and linearity, making it suitable for forensic and clinical applications.[6] For unambiguous confirmation of ingestion, it is highly recommended to include key metabolites, such as 7-acetaminothis compound, in the analytical scope.

References

Application Notes and Protocols for Nifoxipam in Electrophysiological Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct electrophysiological studies on Nifoxipam are limited in publicly available scientific literature. The following application notes and protocols are based on the well-established pharmacology of benzodiazepines, particularly its parent compound Flunitrazepam, and are intended to serve as a guide for investigating the electrophysiological effects of this compound. It is recommended that these protocols be optimized for specific experimental conditions.

Introduction

This compound, a benzodiazepine and a metabolite of flunitrazepam, is expected to exert its primary pharmacological effects through the positive allosteric modulation of the GABA-A receptor.[1][2][3] This modulation enhances the effect of the inhibitory neurotransmitter GABA, leading to a hyperpolarization of the neuron and a reduction in neuronal excitability.[1] Electrophysiological techniques such as patch-clamp are invaluable for characterizing the precise effects of this compound on neuronal activity, including its impact on ion channels, synaptic transmission, and action potential firing.

Predicted Electrophysiological Effects of this compound

Based on the known actions of benzodiazepines, this compound is predicted to:

  • Enhance GABA-A Receptor-Mediated Currents: Increase the frequency of GABA-A channel opening, leading to a larger and prolonged inhibitory postsynaptic current (IPSC).[4][5]

  • Decrease Neuronal Firing Rate: By potentiating GABAergic inhibition, this compound is expected to reduce the frequency of spontaneous and evoked action potentials in neurons.[6]

  • Modulate Synaptic Plasticity: Alterations in inhibitory tone can influence long-term potentiation (LTP) and long-term depression (LTD), key mechanisms of synaptic plasticity.

Quantitative Data Summary (Based on Related Benzodiazepines)

The following tables summarize quantitative data from electrophysiological studies on Flunitrazepam and Diazepam, which are expected to have similar mechanisms of action to this compound.

Table 1: Effect of Diazepam on Spontaneous Action Potential Firing in Neocortical Neurons [6]

Diazepam ConcentrationReduction in Neuronal ActivityAntagonist Effect (Flumazenil)
Up to 6.25 µM~20%Nullified
> 12.5 µMSecond, concentration-dependent dampeningResistant

Table 2: Modulation of GABA-Induced Currents by Flunitrazepam in Suprachiasmatic Nucleus Neurons [7]

CompoundEffect on sIPSC AmplitudeEffect on sIPSC Decay
Flunitrazepam (100 nM)No significant change (1.08 ± 0.05 fold increase)Prolonged

Table 3: Potentiation of GABA-Induced Currents by Diazepam in Cultured Astrocytes [8]

Diazepam ConcentrationPotentiation Factor of Peak Current Response (with 20 µM GABA)
10 µM1.7

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording to Measure this compound's Effect on GABA-A Receptor-Mediated Currents

Objective: To quantify the effect of this compound on the amplitude and kinetics of GABA-A receptor-mediated inhibitory postsynaptic currents (IPSCs).

Materials:

  • Cultured neurons (e.g., hippocampal or cortical neurons) or acute brain slices.

  • This compound stock solution (dissolved in a suitable solvent like DMSO).

  • External solution (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 10 glucose, bubbled with 95% O2/5% CO2.

  • Internal solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, and 0.2 Na-GTP, pH adjusted to 7.3 with CsOH.

  • Patch-clamp amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pulling patch pipettes.

Procedure:

  • Prepare cultured neurons or acute brain slices according to standard laboratory protocols.

  • Transfer the preparation to the recording chamber and perfuse with aCSF at a constant rate.

  • Pull patch pipettes with a resistance of 3-5 MΩ when filled with the internal solution.

  • Establish a whole-cell voltage-clamp configuration on a target neuron. Clamp the neuron at a holding potential of -70 mV.

  • Record baseline spontaneous IPSCs (sIPSCs) or evoked IPSCs (eIPSCs) by stimulating inhibitory interneurons.

  • Prepare a working solution of this compound in aCSF at the desired concentration (e.g., 100 nM, 1 µM, 10 µM).

  • Bath-apply the this compound solution to the preparation.

  • Record sIPSCs or eIPSCs in the presence of this compound.

  • Wash out the drug by perfusing with aCSF and record the recovery of IPSCs.

  • Analyze the amplitude, frequency, and decay kinetics of the recorded IPSCs before, during, and after this compound application.

Protocol 2: Current-Clamp Recording to Assess this compound's Effect on Neuronal Firing

Objective: To determine the effect of this compound on the spontaneous and evoked action potential firing of neurons.

Materials:

  • Same as Protocol 1.

Procedure:

  • Follow steps 1-3 from Protocol 1.

  • Establish a whole-cell current-clamp configuration on a target neuron.

  • Record the resting membrane potential and spontaneous action potential firing.

  • To assess evoked firing, inject a series of depolarizing current steps of increasing amplitude to elicit action potentials.

  • Bath-apply this compound at the desired concentration.

  • Record changes in the resting membrane potential and spontaneous firing rate.

  • Apply the same series of depolarizing current steps to assess changes in evoked firing.

  • Wash out the drug and record the recovery of neuronal firing properties.

  • Analyze the firing frequency, spike threshold, and input-output relationship (number of spikes vs. current injection) before, during, and after this compound application.

Visualizations

Nifoxipam_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds to orthosteric site Chloride_Channel Chloride Channel (Cl-) GABA_A_Receptor->Chloride_Channel Increases opening frequency This compound This compound This compound->GABA_A_Receptor Binds to allosteric site Hyperpolarization Hyperpolarization Chloride_Channel->Hyperpolarization Cl- influx Reduced_Firing Reduced Neuronal Firing Hyperpolarization->Reduced_Firing Leads to Electrophysiology_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Node_Prep Prepare Neuronal Culture or Brain Slice Node_Patch Establish Whole-Cell Patch Clamp Node_Prep->Node_Patch Node_Solutions Prepare External and Internal Solutions Node_Solutions->Node_Patch Node_Baseline Record Baseline Activity Node_Patch->Node_Baseline Node_Drug Apply this compound Node_Baseline->Node_Drug Node_Record_Drug Record Activity with this compound Node_Drug->Node_Record_Drug Node_Washout Washout Node_Record_Drug->Node_Washout Node_Record_Washout Record Recovery Node_Washout->Node_Record_Washout Node_Analyze Analyze Electrophysiological Parameters Node_Record_Washout->Node_Analyze

References

Protocol for Nifoxipam Administration in Rodent Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the administration of Nifoxipam in rodent studies, intended for preclinical research in pharmacology and neuroscience. The protocols outlined below are based on established methodologies for administering benzodiazepines to rodents and available data on this compound.

Overview and Physicochemical Properties

This compound, also known as 3-hydroxydesmethylflunitrazepam, is a benzodiazepine derivative and an active metabolite of flunitrazepam.[1][2] It acts as a positive allosteric modulator of GABA-A receptors, enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA), which results in sedative, anxiolytic, and muscle relaxant effects.[1][3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name5-(2-fluorophenyl)-3-hydroxy-7-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one[1]
Molecular FormulaC₁₅H₁₀FN₃O₄[1]
Molecular Weight315.26 g/mol [1]
CAS Number74723-10-7[1]
SolubilityMore soluble in water than its parent compound, flunitrazepam, due to the hydroxyl group.[1]

Pharmacokinetics and Metabolism

While specific pharmacokinetic studies of this compound in rodents are not extensively documented in publicly available literature, its metabolic pathway has been elucidated. The primary route of metabolism involves the reduction of the 7-nitro group to a 7-amino benzodiazepine, which is then acetylated.[1] This acetylated metabolite can be further conjugated with glucuronic acid.[1] The onset of action after oral intake in humans is reported to be between 45 and 120 minutes, with a long duration of action of approximately 10 to 75 hours.[1]

Table 2: Reported Pharmacokinetic and Pharmacodynamic Parameters (Human Data)

ParameterValueReference
Onset of Action (Oral)45 - 120 minutes[1]
Duration of Action10 - 75 hours[1]
Common Oral Dosage (Human User Reports)0.5 - 2 mg[1]
Effects at 8 mg (Human User Reports)Benzodiazepine-like sedation and anti-anxiety effects[1]

Experimental Protocols

The following are generalized protocols for the preparation and administration of this compound for rodent studies. Researchers should perform dose-response studies to determine the optimal dosage for their specific experimental paradigm.

Materials
  • This compound powder

  • Vehicle (e.g., sterile saline with a solubilizing agent)

  • Vortex mixer

  • Sonicator

  • pH meter

  • Animal scale

  • Syringes and needles (appropriate gauge for the route of administration)

  • Oral gavage needles (for oral administration)

Vehicle Preparation

For compounds that are not readily soluble in water, a suitable vehicle is necessary. A common vehicle for intraperitoneal (IP) injection of hydrophobic compounds in mice can be a mixture of:

  • 10% DMA (Dimethylacetamide)

  • 20% PG (Propylene glycol)

  • 40% PEG (Polyethylene glycol)

  • 30% Saline

For oral gavage, a 0.5% methylcellulose solution in water is a commonly used vehicle.[4]

This compound Solution Preparation
  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolving: Add a small amount of the chosen vehicle to the this compound powder and vortex until a homogenous suspension is formed.

  • Solubilization: Gradually add the remaining vehicle while continuously vortexing or sonicating until the this compound is fully dissolved.

  • pH Adjustment: Check the pH of the final solution and adjust to a physiological pH (~7.4) if necessary, using sterile solutions of NaOH or HCl.

  • Storage: Store the prepared solution according to the manufacturer's recommendations, typically protected from light.

Administration Routes

3.4.1. Intraperitoneal (IP) Injection

  • Animal Restraint: Properly restrain the mouse or rat.

  • Injection Site: Locate the lower right or left quadrant of the abdomen.

  • Injection: Insert the needle at a 15-20 degree angle to avoid puncturing internal organs and inject the this compound solution.

3.4.2. Oral Gavage (PO)

  • Animal Restraint: Gently but firmly restrain the animal.

  • Gavage Needle Insertion: Carefully insert the gavage needle into the esophagus. Ensure the needle does not enter the trachea.

  • Administration: Slowly administer the this compound solution into the stomach.

Recommended Behavioral Assays

3.5.1. Elevated Plus Maze (EPM) for Anxiolytic Effects

  • Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.[5][6]

  • Procedure:

    • Habituate the animals to the testing room for at least 30 minutes before the test.

    • Administer this compound or vehicle at a predetermined time before the test (e.g., 30 minutes for IP injection).

    • Place the animal in the center of the maze, facing an open arm.[6]

    • Allow the animal to explore the maze for a set period (typically 5 minutes).[5][6]

    • Record the time spent in the open arms and the number of entries into the open and closed arms.

  • Expected Outcome: Anxiolytic compounds like benzodiazepines are expected to increase the time spent in and the number of entries into the open arms.[7]

3.5.2. Forced Swim Test (FST) for Antidepressant-like Effects

  • Apparatus: A cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom.[8][9]

  • Procedure:

    • Administer this compound or vehicle prior to the test.

    • Place the animal in the water cylinder for a 6-minute session.[8]

    • Record the total duration of immobility during the last 4 minutes of the test.[8]

  • Expected Outcome: Antidepressant drugs typically decrease the duration of immobility.

Signaling Pathway and Experimental Workflow

This compound's Mechanism of Action at the GABA-A Receptor

This compound enhances the inhibitory effects of GABA by binding to an allosteric site on the GABA-A receptor, which is a ligand-gated ion channel. This binding increases the frequency of chloride ion channel opening, leading to hyperpolarization of the neuron and reduced neuronal excitability.

GABA_A_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds to Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Neuronal Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx leads to This compound This compound This compound->GABA_A_Receptor Positive Allosteric Modulation

Caption: GABA-A Receptor Signaling Pathway Modulated by this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for a rodent behavioral study involving this compound administration.

Experimental_Workflow A Animal Acclimation (e.g., 1 week) B Randomization into Treatment Groups A->B D Drug Administration (IP or PO) B->D C This compound/Vehicle Preparation C->D E Behavioral Testing (e.g., EPM, FST) D->E F Data Collection (Automated or Manual) E->F G Statistical Analysis F->G H Interpretation of Results G->H

Caption: General Experimental Workflow for this compound Rodent Studies.

References

Application Notes and Protocols: Nifoxipam for In Vitro Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nifoxipam, also known as 3-hydroxydesmethylflunitrazepam, is a benzodiazepine derivative and a metabolite of flunitrazepam.[1][2][3] Like other benzodiazepines, this compound is recognized for its tranquilizing and sleep-prolonging effects.[1] It functions as a positive allosteric modulator (PAM) of the GABA-A (γ-aminobutyric acid type A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[4] By binding to an allosteric site on the GABA-A receptor, distinct from the GABA binding site, this compound enhances the effect of GABA, leading to an increased frequency of chloride ion channel opening and subsequent neuronal inhibition.[4]

These application notes provide a comprehensive overview of the use of this compound in in vitro receptor binding assays, including detailed experimental protocols and data presentation guidelines. Due to the limited availability of specific binding affinity data for this compound in publicly accessible literature, this document provides a robust framework and protocol for researchers to determine these values experimentally.

Mechanism of Action: Positive Allosteric Modulation of the GABA-A Receptor

This compound exerts its effects by binding to the benzodiazepine site on the GABA-A receptor, which is a ligand-gated ion channel composed of five subunits. This binding potentiates the effect of GABA, the endogenous ligand, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential, resulting in the sedative and anxiolytic effects associated with benzodiazepines.

GABA_A_Signaling_Pathway cluster_neuron Postsynaptic Neuron cluster_extracellular Synaptic Cleft GABA_A_Receptor GABA-A Receptor Chloride_Channel Chloride (Cl-) Channel (Closed) GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx GABA GABA GABA->GABA_A_Receptor Binds to orthosteric site This compound This compound (PAM) This compound->GABA_A_Receptor Binds to allosteric site This compound->GABA Enhances affinity of Experimental_Workflow cluster_prep Membrane Preparation cluster_assay Radioligand Binding Assay Tissue_Dissection 1. Rat Brain Cortex Dissection Homogenization 2. Homogenization Tissue_Dissection->Homogenization Centrifugation 3. Differential Centrifugation Homogenization->Centrifugation Washing 4. Membrane Washing Centrifugation->Washing Quantification 5. Protein Quantification Washing->Quantification Storage 6. Storage at -80°C Quantification->Storage Assay_Setup 7. Assay Plate Setup (Total, NSB, Competition) Storage->Assay_Setup Use Membranes Incubation 8. Incubation (4°C, 60-90 min) Assay_Setup->Incubation Filtration 9. Rapid Filtration Incubation->Filtration Washing_Filters 10. Filter Washing Filtration->Washing_Filters Scintillation_Counting 11. Scintillation Counting Washing_Filters->Scintillation_Counting Data_Analysis 12. Data Analysis (IC50, Ki) Scintillation_Counting->Data_Analysis

References

Application Note: Liquid-Liquid Extraction of Nifoxipam from Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a generalized liquid-liquid extraction (LLE) protocol for the isolation of Nifoxipam from biological matrices such as plasma and urine. This compound, a designer benzodiazepine, requires efficient extraction from complex sample matrices prior to analysis by techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). The described protocol is based on established principles for the extraction of benzodiazepines and provides a robust starting point for researchers in toxicology, forensic science, and clinical chemistry.

Introduction

This compound is a potent designer benzodiazepine that has emerged on the new psychoactive substances (NPS) market.[1] Accurate and sensitive analytical methods are crucial for its detection and quantification in biological specimens for clinical and forensic purposes. Liquid-liquid extraction is a widely used sample preparation technique that separates analytes from interfering matrix components based on their differential solubility in two immiscible liquid phases.[2][3] This method is effective for the extraction of benzodiazepines, offering high recovery and clean extracts.[4][5][6] Key parameters influencing the efficiency of LLE include the choice of organic solvent, the pH of the aqueous sample, and the use of a salting-out agent to enhance partitioning of the analyte into the organic phase.[5][7][8] This document provides a detailed protocol for the LLE of this compound, a summary of relevant extraction conditions for benzodiazepines, and a workflow diagram to guide the user through the process.

Experimental Protocol: Liquid-Liquid Extraction of this compound

This protocol is a generalized procedure and may require optimization for specific laboratory conditions and analytical instrumentation.

1. Sample Preparation:

  • For plasma or serum samples, use as is.

  • For urine samples, consider enzymatic hydrolysis with β-glucuronidase if conjugated metabolites are of interest, as this compound is extensively metabolized.[9][10]

  • Allow all samples and reagents to equilibrate to room temperature.

2. pH Adjustment:

  • To 1 mL of the biological sample (e.g., plasma, urine) in a glass centrifuge tube, add a basifying agent to adjust the pH to approximately 9-10. This can be achieved by adding 100 µL of 1M ammonium hydroxide.[4]

  • Vortex the sample gently for 30 seconds.

3. Liquid-Liquid Extraction:

  • Add 5 mL of a suitable water-immiscible organic solvent to the sample tube. Common solvents for benzodiazepine extraction include dichloromethane, a mixture of diethyl ether and chloroform (e.g., 80:20 v/v), or 1-chlorobutane.[1][4][6]

  • (Optional) To enhance extraction efficiency, a salting-out effect can be employed by adding approximately 0.5 g of sodium chloride.[5][7]

  • Cap the tube securely and vortex or mechanically shake for 2-5 minutes to ensure thorough mixing of the aqueous and organic phases.

4. Phase Separation:

  • Centrifuge the sample at 3000-4000 rpm for 10 minutes to achieve a clear separation of the aqueous and organic layers.[5]

5. Collection of Organic Phase:

  • Carefully transfer the upper organic layer (or lower layer if using a denser solvent like dichloromethane or chloroform) to a clean glass tube using a Pasteur pipette, taking care not to disturb the aqueous layer or any precipitated proteins at the interface.

6. Evaporation:

  • Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen at 30-40°C.

7. Reconstitution:

  • Reconstitute the dried extract in a small volume (e.g., 100 µL) of a solvent compatible with the analytical instrument, such as a mixture of the initial mobile phase for LC-MS analysis.[11]

  • Vortex briefly to dissolve the residue. The sample is now ready for injection into the analytical instrument.

Data Presentation: Summary of Benzodiazepine LLE Conditions

The following table summarizes various conditions reported in the literature for the liquid-liquid extraction of benzodiazepines from biological matrices.

ParameterConditionBiological MatrixReference
Extraction Solvent DichloromethaneWhole Blood[4]
Benzene/Dichloromethane (90:10, v/v)Blood[1]
ChloroformAqueous/Biological Samples[5]
1-ChlorobutaneBlood[6]
Diethyl ether/Chloroform (80:20, v/v)Serum[1]
pH Adjustment Alkalinization (e.g., with Ammonium Hydroxide)Whole Blood[4]
pH 7Aqueous/Biological Samples[5]
Salting-out Agent Sodium Chloride (10% w/v)Aqueous/Biological Samples[5]
Centrifugation 4000 rpm for 9 minutesAqueous/Biological Samples[5]

Mandatory Visualization

LLE_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction cluster_analysis Analysis Sample 1. Biological Sample (1 mL Plasma/Urine) pH_Adjust 2. pH Adjustment (add Ammonium Hydroxide) Sample->pH_Adjust Solvent_Add 3. Add Organic Solvent (e.g., Dichloromethane) Vortex 4. Vortex/Mix Solvent_Add->Vortex Centrifuge 5. Centrifuge (Phase Separation) Vortex->Centrifuge Collect_Organic 6. Collect Organic Layer Evaporate 7. Evaporate to Dryness Collect_Organic->Evaporate Reconstitute 8. Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis 9. Inject for LC-MS/GC-MS Analysis

Caption: Workflow for the liquid-liquid extraction of this compound.

References

Troubleshooting & Optimization

Overcoming matrix effects in Nifoxipam LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with matrix effects in Nifoxipam LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound analysis?

A1: In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1][2] This can significantly affect the accuracy, precision, and sensitivity of the analytical method, potentially leading to unreliable quantitative results.[3]

Q2: What are the common signs of significant matrix effects in my this compound LC-MS/MS data?

A2: Common indicators of matrix effects include:

  • Poor reproducibility of results between different sample lots.

  • Inaccurate quantification, with results being either unexpectedly low (ion suppression) or high (ion enhancement).[4]

  • A lack of linear response in the calibration curve.

  • Significant variation in the signal of the internal standard across different samples.

  • Peak shape distortion for the this compound peak.

Q3: How can I quantitatively assess the extent of matrix effects for this compound?

A3: The most common method is the post-extraction spike method.[5] This involves comparing the peak area of this compound in a solution spiked into a pre-extracted blank matrix sample to the peak area of this compound in a neat solvent solution at the same concentration. The matrix effect can be calculated using the following formula:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solvent) x 100%

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Q4: What is the role of an internal standard (IS) in mitigating matrix effects?

A4: An internal standard is a compound with similar physicochemical properties to the analyte that is added to all samples, calibrators, and quality controls at a constant concentration.[1] Ideally, a stable isotope-labeled (SIL) internal standard for this compound should be used. The IS co-elutes with this compound and experiences similar matrix effects.[6] By calculating the ratio of the analyte response to the IS response, the variability caused by matrix effects can be compensated for, leading to more accurate and precise quantification.[1]

Q5: Which sample preparation technique is most effective at reducing matrix effects for this compound analysis in biological samples?

A5: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity.

  • Solid Phase Extraction (SPE) is often considered the most effective technique for removing interfering matrix components, providing the cleanest extracts.

  • Liquid-Liquid Extraction (LLE) is also a very effective technique for producing clean extracts, but analyte recovery can sometimes be lower, especially for more polar compounds.

  • Protein Precipitation (PPT) is the simplest and fastest method, but it is the least effective at removing matrix components and often results in significant matrix effects.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low this compound signal intensity and poor sensitivity Ion Suppression: Co-eluting matrix components are suppressing the ionization of this compound.1. Optimize Sample Preparation: Switch to a more rigorous sample cleanup method like SPE or LLE to remove interfering compounds.[1] 2. Chromatographic Separation: Modify the LC gradient to better separate this compound from the matrix components causing suppression.[1] 3. Dilution: Dilute the sample to reduce the concentration of matrix components.[7] 4. Use a Stable Isotope-Labeled Internal Standard: This will help to compensate for the signal loss.[6]
Inconsistent and irreproducible this compound quantification Variable Matrix Effects: The extent of ion suppression or enhancement varies between different samples.1. Improve Sample Preparation Consistency: Ensure the sample preparation protocol is followed precisely for all samples. 2. Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to mimic the matrix effects.[1] 3. Thorough Method Validation: Evaluate matrix effects across multiple sources of the biological matrix to understand the variability.[8]
High this compound signal with poor accuracy Ion Enhancement: Co-eluting matrix components are enhancing the ionization of this compound.1. Improve Sample Preparation: Use SPE or LLE to remove the enhancing components. 2. Adjust Chromatography: Alter the mobile phase composition or gradient to separate this compound from the interfering peaks.
Internal Standard signal is highly variable Differential Matrix Effects: The internal standard is not experiencing the same matrix effects as this compound.1. Select a Better Internal Standard: Use a stable isotope-labeled internal standard for this compound if not already in use. 2. Optimize Chromatography: Ensure the internal standard co-elutes as closely as possible with this compound.
Peak tailing or fronting for this compound Matrix Overload or Column Contamination: High concentrations of matrix components are affecting the column performance.1. Improve Sample Cleanup: Reduce the amount of matrix components being injected onto the column. 2. Column Washing: Implement a robust column washing step after each injection to remove strongly retained matrix components. 3. Use a Guard Column: This can help protect the analytical column from contamination.

Quantitative Data Summary

The following tables summarize quantitative data from a study on the analysis of designer benzodiazepines, including this compound, in blood samples.

Table 1: Matrix Effect and Recovery of this compound in Blood [9]

AnalyteQC Level (ng/mL)Matrix Effect (%)Recovery (%)
This compound3Not explicitly stated, but RSD <19.8% suggests consistent effects37.3
This compound300Not explicitly stated, but RSD <19.8% suggests consistent effects35.4

Table 2: LC-MS/MS Parameters for this compound [10]

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
This compound316.1288.1270.1

Experimental Protocols

Solid Phase Extraction (SPE) Protocol for this compound in Blood

This protocol is a general procedure for benzodiazepine extraction and should be optimized for your specific application.

  • Sample Pre-treatment: To 0.5 mL of blood sample, add 50 µL of an internal standard working solution (e.g., this compound-d5 at 1 µg/mL). Vortex to mix.

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of a 5% methanol in water solution.

  • Drying: Dry the cartridge under vacuum or nitrogen for 5-10 minutes.

  • Elution: Elute this compound with 1 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE) Protocol for this compound in Blood

This is a general protocol and may require optimization.

  • Sample Preparation: To 0.5 mL of blood sample, add 50 µL of the internal standard and 0.5 mL of a suitable buffer (e.g., phosphate buffer, pH 7.4). Vortex briefly.

  • Extraction: Add 2 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate).

  • Mixing: Vortex the mixture for 2-5 minutes.

  • Centrifugation: Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in 100 µL of mobile phase.

Protein Precipitation (PPT) Protocol for this compound in Blood

This is the simplest but least clean method.

  • Sample Preparation: To 200 µL of blood, add the internal standard.

  • Precipitation: Add 600 µL of cold acetonitrile.

  • Mixing: Vortex vigorously for 1-2 minutes.

  • Centrifugation: Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube for direct injection or for evaporation and reconstitution in the mobile phase.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid Phase Extraction (SPE) cluster_lle Liquid-Liquid Extraction (LLE) cluster_ppt Protein Precipitation (PPT) cluster_analysis Analysis start Blood Sample add_is Add Internal Standard start->add_is vortex1 Vortex add_is->vortex1 spe_cond Condition SPE Cartridge vortex1->spe_cond Option 1 lle_buffer Add Buffer vortex1->lle_buffer Option 2 ppt_precipitate Add Acetonitrile & Vortex vortex1->ppt_precipitate Option 3 spe_load Load Sample spe_cond->spe_load spe_wash Wash Cartridge spe_load->spe_wash spe_elute Elute this compound spe_wash->spe_elute evap_recon Evaporate & Reconstitute spe_elute->evap_recon lle_extract Add Organic Solvent & Vortex lle_buffer->lle_extract lle_centrifuge Centrifuge lle_extract->lle_centrifuge lle_transfer Transfer Organic Layer lle_centrifuge->lle_transfer lle_transfer->evap_recon ppt_centrifuge Centrifuge ppt_precipitate->ppt_centrifuge ppt_supernatant Transfer Supernatant ppt_centrifuge->ppt_supernatant ppt_supernatant->evap_recon lcms_analysis LC-MS/MS Analysis evap_recon->lcms_analysis

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic start Inaccurate/Inconsistent This compound Results check_is Check Internal Standard Performance start->check_is assess_me Assess Matrix Effects (Post-Extraction Spike) check_is->assess_me IS Performance OK use_sil_is Use Stable Isotope-Labeled IS check_is->use_sil_is IS Performance Poor optimize_sp Optimize Sample Preparation (SPE/LLE) assess_me->optimize_sp Significant Matrix Effects matrix_matched Use Matrix-Matched Calibrators assess_me->matrix_matched Minor/Consistent Matrix Effects optimize_lc Optimize LC Method optimize_sp->optimize_lc

Caption: Troubleshooting logic for matrix effects.

References

Technical Support Center: Chromatographic Analysis of Nifoxipam

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving peak resolution for Nifoxipam in chromatography.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the chromatographic analysis of this compound, offering potential causes and solutions.

Issue 1: Poor Peak Resolution or Co-elution with Impurities

Question: My this compound peak is not well-separated from other peaks in the chromatogram. How can I improve the resolution?

Answer:

Poor peak resolution is a common issue that can often be resolved by systematically adjusting several chromatographic parameters. The resolution of two adjacent peaks is determined by three main factors: column efficiency (N), selectivity (α), and retention factor (k).[1][2][3] To improve peak resolution, you can modify one or more of these factors.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Poor Peak Resolution cluster_1 Selectivity (α) Adjustments cluster_2 Efficiency (N) & Retention (k) Adjustments start Poor Peak Resolution Observed q1 Are peaks completely co-eluting? start->q1 a1_yes Change Selectivity (α) q1->a1_yes Yes a1_no Increase Efficiency (N) or Retention (k) q1->a1_no No change_mobile_phase Modify Mobile Phase - Change organic modifier (e.g., ACN to MeOH) - Adjust pH a1_yes->change_mobile_phase adjust_mobile_phase Adjust Mobile Phase Strength - Decrease % organic for reversed-phase a1_no->adjust_mobile_phase change_stationary_phase Change Stationary Phase - Different bonded phase (e.g., C18 to Phenyl) - Different particle technology (e.g., fully porous to solid-core) change_mobile_phase->change_stationary_phase end_node Resolution Improved change_stationary_phase->end_node adjust_column_params Modify Column Parameters - Use longer column - Use smaller particle size adjust_mobile_phase->adjust_column_params adjust_temp_flow Optimize Temperature & Flow Rate - Lower flow rate - Increase temperature adjust_column_params->adjust_temp_flow adjust_temp_flow->end_node G cluster_0 Troubleshooting Peak Tailing cluster_1 System Issues cluster_2 Chemical Interactions / Overload start Peak Tailing Observed q1 Are all peaks tailing? start->q1 a1_yes System Issue q1->a1_yes Yes a1_no Chemical Interaction or Column Overload q1->a1_no No check_frit Check for blocked column frit a1_yes->check_frit adjust_ph Adjust mobile phase pH a1_no->adjust_ph check_void Check for column void check_frit->check_void end_node Symmetrical Peak Shape check_void->end_node add_modifier Add a competing base (e.g., triethylamine) adjust_ph->add_modifier reduce_sample Reduce sample concentration (column overload) add_modifier->reduce_sample change_column Use an end-capped column reduce_sample->change_column change_column->end_node

References

Technical Support Center: Troubleshooting Nifoxipam Immunoassay Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information for Nifoxipam immunoassay cross-reactivity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is immunoassay cross-reactivity a concern?

A1: this compound (3-hydroxy-desmethylflunitrazepam) is a designer benzodiazepine and an active metabolite of flunitrazepam.[1][2] As a member of the benzodiazepine class, it is often detected by immunoassays designed to screen for this group of drugs. Cross-reactivity is a significant concern because these screening tests, such as ELISA or EMIT, may produce a positive result for benzodiazepines in the presence of this compound or its metabolites.[1][2] This can lead to misinterpretation of results, especially in forensic toxicology or clinical settings where the specific substance needs to be identified. All positive immunoassay results are considered presumptive and should be confirmed by a more specific method.[3][4]

Q2: What is the basic principle of a competitive immunoassay for benzodiazepine detection?

A2: Competitive immunoassays are a common method for screening for benzodiazepines.[5][6] The principle involves competition between the drug present in the sample (unlabeled antigen) and a drug that has been labeled with an enzyme (labeled antigen) for a limited number of binding sites on a specific antibody. The antibody is typically coated onto a microplate well. If the sample contains a high concentration of the target drug, it will outcompete the enzyme-labeled drug, resulting in a low signal. Conversely, a low concentration of the drug in the sample will lead to more enzyme-labeled drug binding to the antibody, producing a high signal. The signal intensity is therefore inversely proportional to the concentration of the drug in the sample.[5][6]

G cluster_0 Scenario 1: Low Benzodiazepine in Sample cluster_1 Scenario 2: High Benzodiazepine in Sample Sample_Drug_Low Drug in Sample (Low) Antibody_1 Antibody Binding Site Sample_Drug_Low->Antibody_1 Few bind Enzyme_Drug_1 Enzyme-Labeled Drug (High) Enzyme_Drug_1->Antibody_1 Many bind Signal_1 High Signal (Negative Result) Antibody_1->Signal_1 Sample_Drug_High Drug in Sample (High) Antibody_2 Antibody Binding Site Sample_Drug_High->Antibody_2 Many bind Enzyme_Drug_2 Enzyme-Labeled Drug (Low) Enzyme_Drug_2->Antibody_2 Few bind Signal_2 Low Signal (Positive Result) Antibody_2->Signal_2

Caption: Principle of Competitive Immunoassay.

Q3: What can cause a false-positive result in a benzodiazepine immunoassay?

A3: False-positive results in benzodiazepine immunoassays can occur due to the antibody binding to substances other than the target benzodiazepine. This is known as cross-reactivity.[3] It can be caused by:

  • Structurally related compounds: Other benzodiazepines or their metabolites that the assay was not specifically designed to detect, like this compound, can cause a positive result.[1][2]

  • Structurally unrelated compounds: Some medications have been reported to interfere with benzodiazepine immunoassays despite having different chemical structures.[7]

  • Metabolites: The body metabolizes drugs into different compounds. These metabolites, which are excreted in urine, can also be recognized by the assay's antibodies.[7][8] For instance, this compound is primarily metabolized to 7-amino and 7-acetamino derivatives, which may contribute to the overall immunoassay response.[2][8]

Q4: Which substances are known to cross-react with some benzodiazepine immunoassays?

A4: Several substances have been documented to cause false-positive results in benzodiazepine immunoassays. It is crucial to consult the specific assay's package insert for a detailed list of cross-reactants. The table below summarizes some reported compounds.

Compound ClassSpecific Substance(s)Reference
Analgesic Nefopam and its metabolites[7][9][10]
NSAID Oxaprozin[11]
Antidepressant Sertraline[11]
Anticonvulsants Pregabalin, Gabapentin[12]

Note: The degree of cross-reactivity can vary significantly between different commercial immunoassay kits.[7][10]

Q5: My immunoassay screen is positive for benzodiazepines, but this is unexpected. What are the essential next steps?

A5: An unexpected positive screen should always be treated as a presumptive result. The recommended course of action is to confirm the finding using a more specific, secondary analytical method.[3][4] The gold-standard confirmatory methods are Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][11] These techniques separate individual compounds from the mixture and identify them based on their unique chemical signatures, thus eliminating the ambiguity of cross-reactivity and providing a definitive result.

Troubleshooting Guide for Unexpected Positive Results

When faced with a positive benzodiazepine immunoassay result that is not consistent with sample history, follow this systematic approach.

G Start Unexpected Positive Immunoassay Result Step1 Step 1: Review Sample History (Medications, supplements, etc.) Start->Step1 Step2 Step 2: Consult Assay Insert (Check known cross-reactants) Step1->Step2 Decision1 Is a known cross-reactant present? Step2->Decision1 Step3 Step 3: Perform Confirmatory Testing (LC-MS/MS or GC-MS) Decision1->Step3 No / Unsure Result2 Result Not Confirmed: False Positive Decision1->Result2 Yes Result1 Result Confirmed: True Positive Step3->Result1 Positive Step3->Result2 Negative Step4 Optional: Conduct Spiking Study to identify unknown interferent Result2->Step4

Caption: Troubleshooting Workflow for Unexpected Positives.

  • Review Sample History: Carefully check all available information for the sample. This includes prescribed medications, over-the-counter drugs, and herbal supplements that the subject may have taken.[11]

  • Consult Assay Documentation: Refer to the package insert provided by the immunoassay manufacturer. This document contains crucial information on the assay's sensitivity, specificity, and a list of compounds known to cross-react.

  • Perform Confirmatory Testing: Send the sample for analysis by a highly specific method like LC-MS/MS or GC-MS. This is the most critical step to differentiate a true positive from a false positive.[4][11]

  • Conduct a Spiking Study (Optional): If a specific, unlisted substance is suspected of causing interference, a spiking study can be performed. This involves adding the suspected compound to a known negative urine sample and then running it through the immunoassay to see if it produces a positive result.[7][13]

Experimental Protocols

Protocol 1: General Benzodiazepine Competitive ELISA

This protocol provides a general outline for a typical competitive ELISA for benzodiazepine screening.[5][14] Always refer to the specific kit manufacturer's instructions for precise volumes, incubation times, and reagents.

  • Sample Preparation: Centrifuge urine or serum samples to remove particulate matter. If necessary, dilute samples according to the kit's instructions.

  • Reagent Preparation: Prepare wash buffers, standards, and controls as described in the kit manual. Dilute the enzyme-labeled benzodiazepine conjugate.

  • Assay Procedure:

    • Add a specific volume (e.g., 10 µL) of standards, controls, and prepared samples to the appropriate wells of the antibody-coated microplate.[5]

    • Add the diluted enzyme-labeled benzodiazepine conjugate (e.g., 100 µL) to each well.[5]

    • Incubate the plate for a specified time (e.g., 30-60 minutes) at room temperature, allowing for competitive binding to occur.

  • Washing: Aspirate the contents of the wells and wash them multiple times (e.g., 3-5 times) with the prepared wash buffer to remove any unbound reagents.

  • Substrate Addition: Add the chromogenic substrate (e.g., TMB) to each well and incubate for a set time (e.g., 15-30 minutes) at room temperature, typically in the dark, to allow for color development.[5]

  • Stopping the Reaction: Add a stop solution (e.g., dilute acid) to each well. This will change the color (e.g., from blue to yellow) and stop the enzymatic reaction.[5]

  • Data Acquisition: Read the absorbance of each well using a microplate reader at the specified wavelength (e.g., 450 nm).[5]

  • Analysis: Calculate the results by comparing the absorbance of the samples to the standard curve generated from the calibrators.

Protocol 2: Spiking Study to Determine Cross-Reactivity

This protocol describes how to test a specific compound for potential cross-reactivity with an immunoassay.[13][15]

  • Materials:

    • The immunoassay kit .

    • A certified drug-free urine matrix.

    • A certified reference standard of the suspected interfering compound (e.g., this compound, Sertraline).

    • Calibrated pipettes and laboratory glassware.

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of the suspected compound in an appropriate solvent (e.g., methanol).

  • Preparation of Spiked Samples:

    • Perform serial dilutions of the stock solution into the drug-free urine matrix to create a range of concentrations. The concentration range should span the expected physiological levels and extend higher to determine the concentration required to trigger a positive result.

    • Include a "zero" sample (blank urine) and the positive/negative controls from the assay kit.

  • Assay Execution:

    • Run the series of spiked samples, the blank, and the controls on the immunoassay, following the manufacturer's protocol exactly.

    • It is recommended to run each concentration in triplicate to ensure reproducibility.

  • Data Analysis:

    • Analyze the immunoassay results.

    • Determine the minimum concentration of the spiked compound that produces a positive result according to the assay's cutoff threshold.

    • Calculate the percent cross-reactivity using the following formula if the assay provides quantitative equivalent values:

      • % Cross-Reactivity = (Concentration of Target Calibrator at Cutoff / Minimum Concentration of Test Compound Giving a Positive Result) x 100

This compound Metabolic Pathway

Understanding the metabolism of this compound is crucial as its metabolites can also be detected by immunoassays. This compound is an active metabolite of flunitrazepam and is further metabolized in the body. The primary metabolic steps involve the reduction of the 7-nitro group to an amino group, followed by acetylation.[2][8]

G Flunitrazepam Flunitrazepam This compound This compound (3-hydroxy-desmethylflunitrazepam) Flunitrazepam->this compound Metabolism Amino 7-Amino-Nifoxipam This compound->Amino Nitro Reduction Glucuronide This compound Glucuronide This compound->Glucuronide Conjugation Acetamino 7-Acetamino-Nifoxipam (Major Urinary Metabolite) Amino->Acetamino Acetylation

Caption: Simplified Metabolic Pathway of this compound.

References

Nifoxipam Degradation in Solution: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the degradation of Nifoxipam in solution. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation products of this compound in aqueous solutions?

A1: While specific studies on the forced degradation of this compound in solution are limited, data from structurally similar 7-nitrobenzodiazepines, such as Nitrazepam and Flunitrazepam, can provide insights into potential degradation pathways. The primary degradation routes are expected to be hydrolysis of the diazepine ring under both acidic and basic conditions.

Under basic conditions, this compound is likely to hydrolyze to a benzophenone derivative. For instance, Nitrazepam degrades to 2-amino-5-nitrobenzophenone, which can be further degraded to 2-hydroxy-5-nitrobenzophenone[1]. A similar pathway can be postulated for this compound.

Under acidic conditions, hydrolysis of the azomethine bond is also a probable degradation pathway, leading to the opening of the diazepine ring[2][3][4].

Q2: How stable is this compound in solution under typical laboratory storage conditions?

A2: this compound has been reported to be unstable in biological matrices like urine, even at refrigerated and frozen temperatures[5][6][7]. Studies have shown a decrease in concentration in urine samples stored at both ambient temperature and at -4°C[5][7]. In a study on designer benzodiazepines in urine, the concentration of this compound decreased below the acceptance limit after one week of storage at 4°C and after four months at -80°C[8]. It is also noted to be unstable in postmortem blood samples[9]. Therefore, it is crucial to analyze solutions of this compound as quickly as possible after preparation. For short-term storage, refrigeration at 4°C is recommended, and for longer-term storage, freezing at -80°C is preferable, although degradation may still occur[10][11][12][13].

Q3: What analytical methods are suitable for monitoring the degradation of this compound and identifying its degradation products?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array (PDA) detector or a mass spectrometer (MS) is the most common and effective technique for separating and identifying this compound and its degradation products[1][3]. Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) is particularly powerful for the structural elucidation of unknown degradants[14]. Gas chromatography-mass spectrometry (GC-MS) can also be used, potentially after derivatization[15].

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Rapid loss of this compound in solution - Inherent instability of the molecule, especially at room temperature and in non-neutral pH solutions.- Presence of contaminants that catalyze degradation.- Prepare fresh solutions immediately before use.- If storage is necessary, store at low temperatures (-20°C or -80°C) for the shortest possible time[10][11][12][13].- Use high-purity solvents and reagents.
Inconsistent analytical results - Ongoing degradation of this compound in the autosampler.- Adsorption of this compound or its degradation products to sample vials or instrument components.- Use a cooled autosampler to minimize degradation during analysis.- Employ silanized glass vials or polypropylene vials to reduce adsorption.- Include an internal standard in all samples and standards to correct for variability.
Difficulty in identifying degradation products - Low concentration of degradation products.- Co-elution of degradation products with this compound or other components.- Concentrate the degraded sample using solid-phase extraction (SPE) or evaporation.- Optimize the chromatographic method (e.g., change the mobile phase composition, gradient, or column) to improve separation.- Utilize high-resolution mass spectrometry (HRMS) for accurate mass measurements and elemental composition determination.
Poor mass balance in degradation studies - Formation of non-UV active or volatile degradation products.- Precipitation of this compound or its degradation products.- Incomplete extraction of all components.- Use a universal detector like a Corona Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector in addition to a UV detector.- Check for precipitate in the sample and, if present, dissolve it in a suitable solvent for analysis.- Validate the extraction method to ensure complete recovery of all analytes.

Experimental Protocols

Forced Degradation Study (General Protocol)

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods[16][17][18]. The following are general protocols that can be adapted for this compound. A concentration of 1 mg/mL of this compound in a suitable solvent is a typical starting point.

1. Acid and Base Hydrolysis:

  • Acidic Condition: Treat the this compound solution with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C).

  • Basic Condition: Treat the this compound solution with 0.1 M NaOH at room temperature.

  • Procedure: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis. Analyze by a stability-indicating HPLC method.

2. Oxidative Degradation:

  • Condition: Treat the this compound solution with 3% hydrogen peroxide (H₂O₂) at room temperature.

  • Procedure: Sample the solutions at various time points. Analyze by a stability-indicating HPLC method. It is important to ensure the analytical method is not affected by residual peroxide.

3. Thermal Degradation:

  • Condition: Expose a solid sample of this compound to dry heat (e.g., 80°C) and a solution to heat (e.g., 60°C).

  • Procedure: Analyze the samples at various time points.

4. Photodegradation:

  • Condition: Expose a solution of this compound to a light source according to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps). A control sample should be protected from light.

  • Procedure: Analyze the exposed and control samples at a specific time point.

Sample Analysis by HPLC-UV
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 10 mM ammonium acetate, pH 6.0) is a good starting point[14].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (a photodiode array detector is recommended to monitor multiple wavelengths).

  • Injection Volume: 10 µL.

Predicted Degradation Products of this compound

Based on the degradation pathways of similar 7-nitrobenzodiazepines, the following table summarizes the likely degradation products of this compound.

Degradation Condition Predicted Product Name Predicted Chemical Structure Comments
Acid/Base Hydrolysis 2-amino-5-nitro-2'-fluorobenzophenone derivativeBenzophenone structure resulting from the opening of the diazepine ring.This is a common degradation pathway for 1,4-benzodiazepines[1][3].
Reduction 7-amino-nifoxipamReduction of the 7-nitro group to an amino group.This is a major metabolic pathway and can also occur chemically[15][19].

Visualizations

Logical Workflow for a Forced Degradation Study

Forced_Degradation_Workflow cluster_stress_conditions Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Acid Acid Hydrolysis (e.g., 0.1M HCl) HPLC Stability-Indicating HPLC Method Acid->HPLC Analyze Samples Base Base Hydrolysis (e.g., 0.1M NaOH) Base->HPLC Analyze Samples Oxidation Oxidation (e.g., 3% H2O2) Oxidation->HPLC Analyze Samples Thermal Thermal Degradation (e.g., 80°C) Thermal->HPLC Analyze Samples Photo Photodegradation (ICH Q1B) Photo->HPLC Analyze Samples LCMS LC-MS/HRMS for Identification HPLC->LCMS Characterize Peaks Method Validate Analytical Method HPLC->Method Pathway Identify Degradation Pathways LCMS->Pathway Stability Assess Intrinsic Stability Pathway->Stability This compound This compound Drug Substance/Product This compound->Acid Expose to This compound->Base Expose to This compound->Oxidation Expose to This compound->Thermal Expose to This compound->Photo Expose to

Caption: Workflow for conducting a forced degradation study of this compound.

Predicted Hydrolytic Degradation Pathway of this compound

Nifoxipam_Hydrolysis This compound This compound Intermediate Ring-Opened Intermediate This compound->Intermediate Hydrolysis (Acid or Base) DegradationProduct Benzophenone Derivative Intermediate->DegradationProduct Further Reaction

Caption: Postulated hydrolytic degradation pathway of this compound.

References

Addressing isomeric interference in Nifoxipam analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Nifoxipam. The focus is on addressing the challenges posed by isomeric interference during analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

A1: this compound (also known as 3-hydroxydesmethylflunitrazepam) is a designer benzodiazepine and an active metabolite of flunitrazepam.[1] Its analysis is crucial in forensic toxicology, clinical chemistry, and drug development to understand its pharmacokinetic profile, potential for abuse, and to ensure the purity and quality of research materials.

Q2: What are the primary types of isomeric interference encountered in this compound analysis?

A2: Two main types of isomers can interfere with this compound analysis:

  • Conformational Enantiomers: Due to the non-planar structure of the benzodiazepine ring, this compound can exist as a pair of enantiomers (mirror images) that can interconvert at room temperature.

  • Positional Isomers: These isomers have the same molecular formula as this compound but differ in the position of substituents on the aromatic rings. These can arise as byproducts during the synthesis of this compound or related designer benzodiazepines.[2][3]

Q3: Why is it critical to differentiate between this compound and its isomers?

A3: Differentiating between isomers is critical because they can have different pharmacological and toxicological properties. One enantiomer may be more active or toxic than the other.[4] Similarly, positional isomers may exhibit different effects. In a regulatory or forensic context, incorrect identification can have significant legal and safety implications.

Q4: What are the common analytical techniques used for this compound analysis?

A4: The most common analytical techniques for the detection and quantification of this compound and other designer benzodiazepines are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][5] These methods offer the high sensitivity and selectivity required for analysis in complex biological matrices.

Troubleshooting Guide

Issue 1: Co-elution of Peaks in a Chromatogram

  • Symptom: A single, broad, or asymmetric peak is observed where multiple isomers are suspected to be present.

  • Possible Cause: The chromatographic method lacks the selectivity to separate the isomers. Standard C18 columns may not be sufficient to resolve chiral enantiomers or structurally similar positional isomers.

  • Troubleshooting Steps:

    • Employ a Chiral Stationary Phase (CSP): For enantiomeric separation, utilize a chiral HPLC column. Polysaccharide-based CSPs are often effective for benzodiazepines.[6]

    • Optimize Mobile Phase: Adjust the mobile phase composition, including the organic modifier and additives, to improve resolution.

    • Temperature Optimization: For conformational enantiomers, lowering the column temperature can slow down the interconversion rate, allowing for their separation.

    • Consider a Different Column Chemistry: For positional isomers, a column with different selectivity, such as a biphenyl phase, may provide better resolution than a standard C18 column.[7]

Issue 2: Inability to Differentiate Isomers by Mass Spectrometry

  • Symptom: Co-eluting peaks produce nearly identical mass spectra, preventing confident identification.

  • Possible Cause: Positional isomers, in particular, can have very similar fragmentation patterns in MS/MS due to the cleavage of common bonds.[8][9]

  • Troubleshooting Steps:

    • Optimize Collision Energy: Systematically vary the collision energy in your MS/MS method. Subtle differences in fragmentation patterns may become apparent at different energy levels.

    • High-Resolution Mass Spectrometry (HRMS): Use of HRMS can help to confirm the elemental composition of precursor and product ions, aiding in the identification of subtle mass differences.

    • Tandem Mass Spectrometry (MS/MS) Analysis: Even with similar spectra, the relative abundance of certain fragment ions may differ between isomers.[10] Careful examination of these ratios can aid in differentiation.

    • Derivatization: Chemical derivatization of the isomers prior to GC-MS analysis can alter their fragmentation patterns, potentially leading to more distinct mass spectra.[11]

Quantitative Data Presentation

The following tables summarize typical validation parameters for the analysis of this compound and other designer benzodiazepines using LC-MS/MS. Note that specific values can vary depending on the exact experimental conditions and the matrix being analyzed.

Table 1: LC-MS/MS Method Validation Parameters for this compound in Blood [12]

ParameterResult
Linear Range1–200 ng/mL
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantitation (LOQ)1 ng/mL
Intra-day Imprecision (%RSD)3–20%
Inter-day Imprecision (%RSD)4–21%
Bias±12%
Recovery35–90%
Matrix Effects-52% to 33%

Table 2: Example LC-MS/MS Parameters for Designer Benzodiazepine Analysis [7][13]

ParameterCondition
Liquid Chromatography
ColumnC18 or Biphenyl, e.g., 2.6 µm, 50 x 3.0 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile or Methanol
Flow Rate0.3 - 0.5 mL/min
Column Temperature40 °C (can be lowered for chiral separation)
Injection Volume5 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Scan TypeMultiple Reaction Monitoring (MRM)
Source Temperature550 °C
Ion Spray Voltage4500 V

Experimental Protocols

Protocol 1: Sample Preparation for this compound Analysis in Blood [12][14]

  • Sample Collection: Collect whole blood samples in appropriate anticoagulant tubes.

  • Internal Standard Spiking: To 0.5 mL of blood, add an appropriate internal standard (e.g., a deuterated analog of this compound or another benzodiazepine).

  • Solid Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., mixed-mode cation exchange) with methanol and water.

    • Load the blood sample onto the cartridge.

    • Wash the cartridge with a weak organic solvent (e.g., 20% methanol) to remove interferences.

    • Elute the this compound and internal standard with an appropriate elution solvent (e.g., a mixture of ethyl acetate and isopropanol with a small amount of ammonium hydroxide).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Chiral Separation of Benzodiazepine Enantiomers by HPLC (General Procedure) [6]

  • Column: Use a chiral stationary phase column, for example, a polysaccharide-based column like Chiralpak AD.

  • Mobile Phase: A polar organic mobile phase, such as methanol or a mixture of methanol and isopropanol, is often effective.

  • Flow Rate: Set the flow rate to an optimized value, typically between 0.5 and 1.0 mL/min.

  • Temperature Control: Maintain a constant, often sub-ambient, column temperature to prevent on-column racemization.

  • Detection: Use a UV detector at a wavelength where this compound has strong absorbance.

  • Method Validation: Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis blood_sample Blood Sample add_is Add Internal Standard blood_sample->add_is spe Solid Phase Extraction add_is->spe evap Evaporate to Dryness spe->evap reconstitute Reconstitute evap->reconstitute lc Liquid Chromatography reconstitute->lc ms Mass Spectrometry lc->ms data Data Analysis ms->data

Caption: Experimental workflow for this compound analysis in biological samples.

logical_relationship cluster_solutions Analytical Solutions interference Isomeric Interference enantiomers Conformational Enantiomers interference->enantiomers Type 1 positional Positional Isomers interference->positional Type 2 chiral_chrom Chiral Chromatography enantiomers->chiral_chrom temp_control Low-Temperature Analysis enantiomers->temp_control biphenyl_col Biphenyl Column positional->biphenyl_col msms_opt MS/MS Optimization positional->msms_opt

Caption: Logical relationship between isomeric interference and analytical solutions.

References

Technical Support Center: Enhancing Sensitivity for Low Concentrations of Nifoxipam

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in enhancing the analytical sensitivity for low concentrations of Nifoxipam.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental analysis of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Signal Intensity for this compound

  • Question: I am not detecting any signal, or the signal for this compound is extremely low in my LC-MS/MS analysis. What are the possible causes and how can I troubleshoot this?

  • Answer: A complete loss of signal often points to a singular critical issue. Here is a systematic approach to troubleshooting:

    • Confirm Instrument Functionality: Ensure the mass spectrometer is functioning correctly. Check for a stable spray at the electrospray ionization (ESI) source.[1] Verify that the voltages for the spray and optics, as well as the nebulizing and drying gases (typically nitrogen), are all active.[1] It can be helpful to run a system suitability test with a known standard to confirm the instrument's performance.[2]

    • Check for Mobile Phase Issues: An air pocket in the pump, particularly the one delivering the organic phase, can lead to a loss of prime and a complete absence of analyte peaks.[1] Purging the pumps may resolve this issue.[1] Also, ensure that the mobile phase composition is appropriate for the ionization of this compound. Acidic mobile phases are often used to promote protonation in positive-ion electrospray mass spectrometry.[3]

    • Evaluate Sample Preparation: Inefficient extraction of this compound from the sample matrix is a common cause of low signal. Re-evaluate your sample preparation method, whether it's liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation.[3] Consider if the chosen solvent is optimal for this compound.

    • Investigate Matrix Effects: Co-eluting substances from the sample matrix can suppress the ionization of this compound, leading to a weaker signal.[2][4] To mitigate this, improve the sample clean-up process to remove as many interfering compounds as possible.[3]

    • Consider Analyte Stability: this compound may be unstable in certain solvents or at specific pH levels. If the analyte is unstable in the mobile phase, it might be better to reconstitute the sample in a weaker, more stable solvent.[3]

Issue 2: High Background Noise

  • Question: My chromatogram shows high background noise, which is interfering with the detection of low concentrations of this compound. What can I do to reduce it?

  • Answer: High background noise can mask the signal of your analyte. Here are some strategies to reduce it:

    • Improve Sample Clean-up: The most effective way to reduce background noise is to remove interfering substances from your sample.[3][5] Techniques like Solid-Phase Extraction (SPE) are very effective at cleaning up complex biological samples.[5]

    • Use High-Purity Solvents and Reagents: Impurities in your mobile phase or other reagents can contribute to high background noise.[2][4] Always use high-purity, LC-MS grade solvents and additives.[2]

    • Optimize Mass Spectrometry Parameters: In tandem MS (MS/MS), incorrect precursor ion selection or improper collision energy settings can lead to poor signal-to-noise ratios.[2] Ensure your MS/MS method is properly optimized for this compound.

    • Check for System Contamination: Contamination from previous samples (carryover), column bleed, or buildup in the ion source can elevate background noise.[2] Regularly clean the ion source and inject blank samples to check for carryover.[2]

Issue 3: Poor Peak Shape (Broadening, Splitting, or Tailing)

  • Question: The chromatographic peaks for this compound are broad, split, or show significant tailing. How can I improve the peak shape?

  • Answer: Poor peak shape can compromise both the sensitivity and the accuracy of your measurements. Here are some common causes and solutions:

    • Column Overload or Contamination: Injecting too much sample can overload the column, leading to peak broadening.[2] Column contamination can also cause peak shape issues.[2] Try injecting a smaller volume or a more dilute sample. If contamination is suspected, wash or replace the column.

    • Inappropriate Injection Solvent: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion.[3] Whenever possible, dissolve your sample in the initial mobile phase.[3]

    • Suboptimal Mobile Phase pH: The pH of the mobile phase can affect the retention and peak shape of ionizable compounds like this compound. Experiment with adjusting the mobile phase pH to achieve better peak symmetry.

    • Low Data Acquisition Rate: A data acquisition rate that is too low can lead to peak broadening because the system may not capture enough data points across the peak.[4] This is particularly important for fast separations with narrow peaks.[4]

Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the enhancement of sensitivity for this compound analysis.

  • Question 1: What are the most sensitive analytical methods for detecting low concentrations of this compound?

  • Answer: For detecting low concentrations of this compound, hyphenated chromatographic techniques are generally preferred due to their high sensitivity and selectivity.[6]

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often considered the gold standard for quantifying trace levels of benzodiazepines in complex biological matrices.[6][7] The use of tandem mass spectrometry (MS/MS) provides excellent selectivity by monitoring specific precursor-to-product ion transitions, which helps to reduce background noise and improve the signal-to-noise ratio.[3]

    • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the detection and quantification of benzodiazepines.[6] However, it may require derivatization of the analyte to improve its volatility and thermal stability.[8][9] Trimethylsilylation is a common derivatization technique that can decrease the detection threshold by a factor of 10-100 for some benzodiazepines.[9]

    • Nano-Liquid Chromatography-High-Resolution Mass Spectrometry (nano-LC-HRMS): This technique offers very high sensitivity and is particularly useful for identifying metabolites of this compound in urine samples.[10][11]

  • Question 2: How can I optimize my sample preparation to enhance sensitivity for this compound?

  • Answer: Proper sample preparation is critical for achieving low detection limits.[5][6] The primary goals are to isolate this compound from the sample matrix, concentrate it, and remove interfering substances.[6][12]

    • Solid-Phase Extraction (SPE): SPE is a highly effective and widely used technique for cleaning up and concentrating benzodiazepines from biological samples like urine and plasma.[5][13] It can significantly reduce matrix effects and improve analytical results.[5]

    • Liquid-Liquid Extraction (LLE): LLE is a classic sample preparation technique that uses immiscible solvents to separate the analyte from the matrix.[5][10] The choice of extraction solvent is crucial for achieving high recovery of this compound.

    • Microextraction Techniques: Miniaturized versions of extraction methods, such as microextraction by packed sorbent (MEPS) and dispersive liquid-liquid microextraction (DLLME), are emerging as greener alternatives that use smaller volumes of solvents.[14]

    • Preconcentration: Techniques like dispersive nanomaterial-ultrasound assisted microextraction can be used to preconcentrate this compound, thereby increasing its concentration before analysis and improving detection limits.[15]

  • Question 3: Should I be concerned about the metabolites of this compound in my analysis?

  • Answer: Yes, considering the metabolites of this compound is very important, especially when analyzing biological samples. This compound is extensively metabolized in the body, and its metabolites can be present at higher concentrations than the parent drug.[11] The main metabolites of this compound found in urine are the 7-acetamino metabolite and a glucuronic acid conjugate of the parent compound.[11] Targeting these more abundant metabolites can be a more sensitive approach for detecting this compound exposure.[11] Some analytical methods also involve an enzymatic hydrolysis step to cleave conjugated metabolites and increase the overall concentration of the target analyte.[8]

  • Question 4: What is the impact of matrix effects on this compound analysis and how can they be minimized?

  • Answer: Matrix effects occur when components of the sample matrix other than the analyte of interest alter the ionization efficiency of the analyte in the mass spectrometer source, leading to either ion suppression or enhancement.[2][4] This can significantly impact the accuracy and sensitivity of the analysis.

    • Minimization Strategies:

      • Effective Sample Clean-up: As mentioned earlier, thorough sample preparation using techniques like SPE is the most effective way to remove interfering matrix components.[3][5]

      • Chromatographic Separation: Good chromatographic separation can separate this compound from co-eluting matrix components, reducing their impact on ionization.[3]

      • Use of an Internal Standard (IS): An isotopically labeled internal standard is ideal as it co-elutes with the analyte and experiences similar matrix effects, thus compensating for variations in ionization.[16] If an isotopically labeled standard is not available, a structural analog can be used.

Quantitative Data

The following table summarizes the limits of detection (LOD) and quantification (LOQ) for this compound and other benzodiazepines using various analytical methods, as reported in the literature.

Analyte(s)MethodMatrixLLOQ / LODReference
28 Designer Benzodiazepines (including this compound)LC-HRMSUrine5 to 50 ng/mL (LLOQ)[16]
10 BenzodiazepinesLC-MS/MSLarvae1.88 to 5.13 pg/mg (LOD)[7]
10 BenzodiazepinesLC-MS/MSPuparia6.28 to 19.03 pg/mg (LOD)[7]
22 BenzodiazepinesGC-ion trap tandem MS-10-500 pg/µL (detection threshold)[9]
Chlordiazepoxide and DiazepamDispersive nanomaterial-ultrasound assisted microextraction followed by HPLCUrine and Plasma0.0012 to 0.0015 µg/mL (LOD)[15]

Experimental Protocols

Below are generalized protocols for key experiments based on methodologies described in the cited literature. For specific applications, optimization will be necessary.

1. Solid-Phase Extraction (SPE) for this compound from Biological Fluids

This protocol is a general guideline for SPE based on common practices for benzodiazepine extraction.

  • Objective: To extract and concentrate this compound from a biological matrix (e.g., urine, plasma) while removing interfering substances.

  • Materials:

    • SPE cartridges (e.g., C18)

    • SPE manifold

    • Methanol (for conditioning)

    • Water (for equilibration)

    • Washing solvent (e.g., 5% methanol in water)

    • Elution solvent (e.g., methanol or acetonitrile)

    • Nitrogen evaporator

    • Reconstitution solvent (e.g., mobile phase)

  • Procedure:

    • Sample Pre-treatment: If necessary, centrifuge the biological sample to remove particulates. For urine samples containing conjugated metabolites, an enzymatic hydrolysis step with β-glucuronidase may be performed prior to extraction.[16]

    • Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through it.[7]

    • Cartridge Equilibration: Equilibrate the cartridge by passing 1 mL of water through it.[7] Do not allow the cartridge to dry out.

    • Sample Loading: Apply the pre-treated sample to the SPE cartridge.[7]

    • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water to remove polar interferences.[7]

    • Drying: Dry the cartridge under vacuum for a few minutes to remove residual water.[7]

    • Elution: Elute this compound from the cartridge using 1 mL of an appropriate organic solvent (e.g., methanol).[7]

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis of this compound

This protocol outlines a general approach for the analysis of this compound using LC-MS/MS.

  • Objective: To separate and quantify this compound with high sensitivity and selectivity.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

    • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • LC Conditions (Example):

    • Column: A reversed-phase column (e.g., C18) is commonly used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid). The acidic modifier aids in protonation for positive ESI mode.[3]

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min for conventional HPLC.[16]

    • Injection Volume: 5-20 µL.

  • MS/MS Conditions (Example):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Precursor and Product Ions: These need to be optimized for this compound. This involves infusing a standard solution of this compound into the mass spectrometer to determine the parent ion (precursor ion) and the most abundant fragment ions (product ions) upon collision-induced dissociation.

    • Ion Source Parameters: Optimize parameters such as spray voltage, capillary temperature, sheath gas flow, and auxiliary gas flow to achieve a stable and robust signal for this compound.[16]

  • Procedure:

    • System Equilibration: Equilibrate the LC system with the initial mobile phase conditions until a stable baseline is achieved.

    • Sample Injection: Inject the reconstituted sample extract onto the LC column.

    • Data Acquisition: Acquire data using the optimized MRM method for this compound and its internal standard (if used).

    • Data Analysis: Integrate the peak areas for this compound and the internal standard. Generate a calibration curve using standards of known concentrations to quantify the amount of this compound in the samples.

Visualizations

Experimental Workflow for this compound Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (Urine, Plasma) pretreatment Pre-treatment (e.g., Hydrolysis) sample->pretreatment spe Solid-Phase Extraction (SPE) pretreatment->spe elution Elution spe->elution evaporation Evaporation & Reconstitution elution->evaporation lc_ms LC-MS/MS Analysis evaporation->lc_ms data_processing Data Processing & Quantification lc_ms->data_processing

Caption: A typical experimental workflow for the analysis of this compound from biological samples.

Troubleshooting Logic for Low this compound Sensitivity

troubleshooting_workflow start Low or No this compound Signal check_ms Is the MS instrument functioning correctly? start->check_ms check_lc Are there issues with the LC system? check_ms->check_lc No solution_ms Troubleshoot MS: - Check spray - Verify gas flows - Run standards check_ms->solution_ms Yes check_sample_prep Is the sample preparation adequate? check_lc->check_sample_prep No solution_lc Troubleshoot LC: - Purge pumps - Check for leaks - Verify mobile phase check_lc->solution_lc Yes check_matrix_effects Could matrix effects be the cause? check_sample_prep->check_matrix_effects No solution_sample_prep Optimize Sample Prep: - Improve extraction efficiency - Consider different method (SPE/LLE) check_sample_prep->solution_sample_prep Yes solution_matrix_effects Mitigate Matrix Effects: - Enhance sample clean-up - Use internal standard check_matrix_effects->solution_matrix_effects Yes end_node Sensitivity Improved check_matrix_effects->end_node No solution_ms->check_lc solution_lc->check_sample_prep solution_sample_prep->check_matrix_effects solution_matrix_effects->end_node

Caption: A logical workflow for troubleshooting low sensitivity in this compound analysis.

References

Troubleshooting poor recovery of Nifoxipam during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the extraction of Nifoxipam from biological matrices. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that influence its extraction?

This compound, also known as 3-hydroxy desmethylflunitrazepam, is a metabolite of flunitrazepam.[1] Its chemical structure, which includes a hydroxyl group, makes it more polar than its parent compound.[2][3] This polarity affects its solubility and interaction with different extraction solvents and solid-phase extraction (SPE) sorbents. This compound is a nitrobenzodiazepine and, like other compounds in this class, can be susceptible to degradation under certain conditions.[4]

Q2: I am experiencing low recovery of this compound using Solid-Phase Extraction (SPE). What are the common causes and solutions?

Low recovery in SPE can stem from several factors. A systematic approach to troubleshooting is recommended. The following table outlines common causes and potential solutions:

Potential Cause Troubleshooting Steps
Inappropriate Sorbent Choice This compound's polarity suggests that a reversed-phase sorbent (e.g., C8 or C18) or a mixed-mode cation exchange sorbent may be effective.[5][6] If recovery is low, consider testing different sorbent chemistries.
Suboptimal Sample pH The pH of the sample will affect the ionization state of this compound. Adjusting the sample pH to a neutral or slightly acidic condition (around pH 6) is often recommended for benzodiazepine extraction on polymeric or mixed-mode sorbents.[7]
Inefficient Elution The elution solvent may not be strong enough to desorb this compound from the sorbent. Increase the organic solvent concentration in the elution mixture or try a different solvent. For mixed-mode sorbents, ensure the elution solvent contains a modifier (e.g., ammonia) to disrupt ionic interactions.[8][9]
Sample Overload Exceeding the capacity of the SPE cartridge can lead to breakthrough and loss of analyte. Ensure the sample volume and concentration are within the manufacturer's recommendations for the chosen cartridge size.[10]
Matrix Effects Co-extracted matrix components can interfere with the ionization of this compound in the mass spectrometer, leading to apparent low recovery.[1] Employing a more rigorous wash step during SPE or using a more selective extraction method can help mitigate matrix effects.

Q3: My this compound recovery is poor with Liquid-Liquid Extraction (LLE). How can I optimize my protocol?

For LLE, the choice of extraction solvent and the pH of the aqueous sample are critical for achieving high recovery.

  • Solvent Selection: A common solvent for benzodiazepine extraction is a mixture of a nonpolar and a more polar solvent, such as ethyl acetate/hexane or dichloromethane/isopropanol.[2]

  • pH Adjustment: Adjusting the pH of the biological sample (e.g., urine or blood) to a basic pH (around 9-10) will ensure that this compound is in its neutral, more organic-soluble form, thus promoting its partitioning into the organic phase.

  • Back Extraction: A back-extraction step can be included to clean up the extract. After the initial extraction, the organic layer can be washed with a dilute acid to transfer the analyte to the aqueous phase, leaving neutral interferences behind. The pH of the aqueous phase can then be adjusted back to basic, and the analyte re-extracted into a fresh organic solvent.

Q4: Is enzymatic hydrolysis necessary for the analysis of this compound in urine?

Yes, enzymatic hydrolysis is highly recommended, particularly for urine samples. This compound and other benzodiazepines are often excreted as glucuronide conjugates.[8] These conjugated metabolites are more water-soluble and may not be efficiently extracted or detected by some analytical methods. Treatment with β-glucuronidase cleaves the glucuronide moiety, releasing the parent drug and significantly improving detection and recovery.[11][12][13] Recombinant β-glucuronidases can offer faster and more efficient hydrolysis compared to traditional enzyme preparations.[12][13]

Q5: What is a suitable internal standard for the quantitative analysis of this compound?

The ideal internal standard is a stable isotope-labeled analog of the analyte, such as this compound-d5. If this is not available, a structurally similar benzodiazepine that is not expected to be present in the samples can be used. Deuterated analogs of other benzodiazepines, like diazepam-d5, are commonly used in benzodiazepine panels and can be a suitable alternative.[14]

Quantitative Data Summary

The following tables summarize recovery data for this compound and related compounds from various studies. Note that direct comparisons should be made with caution due to differences in experimental conditions.

Table 1: Solid-Phase Extraction (SPE) Recovery Data for Flunitrazepam and its Metabolites

AnalyteMatrixSPE SorbentElution SolventAverage Recovery (%)Reference
FlunitrazepamUrineMixed-Mode (Bond Elut Certify)Methylene chloride/Isopropanol (80:20) with 2% NH4OH>90[5]
7-AminoflunitrazepamUrineMixed-Mode (Bond Elut Certify)Methylene chloride/Isopropanol (80:20) with 2% NH4OH>90[5]
N-DesmethylflunitrazepamUrineMixed-Mode (Bond Elut Certify)Methylene chloride/Isopropanol (80:20) with 2% NH4OH>90[5]
FlunitrazepamPlasmaAutomated SPEIsocratic salt-free eluent81-100[15]
7-AminoflunitrazepamPlasmaAutomated SPEIsocratic salt-free eluent81-100[15]
N-DesmethylflunitrazepamPlasmaAutomated SPEIsocratic salt-free eluent81-100[15]
3-HydroxyflunitrazepamPlasmaAutomated SPEIsocratic salt-free eluent81-100[15]

Table 2: Liquid-Liquid Extraction (LLE) Recovery Data for Benzodiazepines

AnalyteMatrixExtraction SolventpHAverage Recovery (%)Reference
DiazepamUrineAcetonitrileNot Specified72.4 - 100.4[2]
LorazepamUrineAcetonitrileNot Specified72.4 - 100.4[2]
ClonazepamUrineAcetonitrileNot Specified72.4 - 100.4[2]
BromazepamUrineAcetonitrileNot Specified72.4 - 100.4[2]

Experimental Protocols

Protocol 1: Solid-Phase Extraction of this compound from Urine (Adapted from Flunitrazepam Metabolite Extraction)

This protocol is adapted from a validated method for the extraction of flunitrazepam and its major metabolites, which include this compound (as 3-hydroxy-desmethylflunitrazepam).[5][7]

  • Sample Pre-treatment (Hydrolysis):

    • To 1 mL of urine, add an appropriate volume of β-glucuronidase solution.

    • Incubate at a recommended temperature and time (e.g., 55°C for 1 hour, but optimal conditions may vary depending on the enzyme).[12]

    • Allow the sample to cool to room temperature.

    • Add 1 mL of 0.1 M phosphate buffer (pH 6.0).

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode SPE cartridge (e.g., Bond Elut Certify) with 2 mL of methanol, followed by 2 mL of 0.1 M phosphate buffer (pH 6.0). Do not allow the sorbent to dry.

  • Sample Loading:

    • Apply the pre-treated sample to the conditioned SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge sequentially with 3 mL of deionized water, followed by 1 mL of 1 M acetic acid.

    • Dry the cartridge under full vacuum for 15 minutes.

    • Wash with 1 mL of methanol and dry again under vacuum for 1 minute.

  • Elution:

    • Elute the analytes with 2 mL of a freshly prepared mixture of methylene chloride/isopropyl alcohol (80:20, v/v) containing 2% ammonium hydroxide.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a suitable solvent for your analytical instrument (e.g., 100 µL of mobile phase for LC-MS analysis).

Protocol 2: Liquid-Liquid Extraction of this compound from Blood

This protocol is a general procedure for the extraction of benzodiazepines from blood samples.[16]

  • Sample Preparation:

    • To 0.5 mL of whole blood in a glass tube, add a known amount of internal standard (e.g., diazepam-d5).

    • Add 1.75 mL of 4.5% ammonia solution and vortex briefly.

  • Extraction:

    • Add 10 mL of 1-chlorobutane.

    • Mix on a mechanical rotator for 10 minutes.

    • Centrifuge at 2000 x g for 10 minutes to separate the layers.

  • Solvent Transfer:

    • Transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a suitable solvent for analysis.

Visualizations

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Biological Sample (e.g., Urine) Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Sample->Hydrolysis Buffer Add Buffer (pH 6.0) Hydrolysis->Buffer Condition 1. Condition Cartridge (Methanol, Buffer) Load 2. Load Sample Condition->Load Wash1 3. Wash 1 (Deionized Water) Load->Wash1 Wash2 4. Wash 2 (Acetic Acid) Wash1->Wash2 Dry1 5. Dry Wash2->Dry1 Wash3 6. Wash 3 (Methanol) Dry1->Wash3 Dry2 7. Dry Wash3->Dry2 Elute 8. Elute this compound (Organic Solvent + Modifier) Dry2->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for Solid-Phase Extraction (SPE) of this compound.

LLE_Troubleshooting Start Poor this compound Recovery in LLE Q1 Is the sample pH basic (pH 9-10)? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the extraction solvent appropriate? A1_Yes->Q2 Fix1 Adjust sample pH to 9-10 with a suitable base. A1_No->Fix1 Fix1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Are emulsions forming? A2_Yes->Q3 Fix2 Consider a different solvent or solvent mixture (e.g., ethyl acetate/hexane). A2_No->Fix2 Fix2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Fix3 Centrifuge at higher speed, add salt to the aqueous phase, or use a phase-transfer catalyst. A3_Yes->Fix3 End Re-evaluate Recovery A3_No->End Fix3->End

Caption: Troubleshooting Logic for Poor this compound Recovery in LLE.

References

Technical Support Center: Nifoxipam Analysis by ESI-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Nifoxipam using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize ion suppression and achieve accurate, reproducible results in your experiments.

Troubleshooting Guides

This section addresses specific problems you may encounter during the analysis of this compound.

Issue 1: Poor sensitivity or no detectable this compound peak.

This is a common issue often linked to significant ion suppression from matrix components.

Initial Troubleshooting Steps:

  • Assess Matrix Effects: A simple way to check for ion suppression is to compare the peak area of this compound in a neat solvent standard versus a post-extraction spiked blank matrix sample. A significant decrease in the peak area in the matrix sample indicates the presence of ion suppression.[1][2]

  • Review Sample Preparation: Inadequate sample cleanup is a primary cause of ion suppression.[3] Ensure your sample preparation method is effectively removing interfering substances like phospholipids and salts.

Troubleshooting Workflow:

cluster_0 Troubleshooting Poor Sensitivity A Poor/No this compound Peak B Assess Matrix Effect (Post-extraction spike) A->B C Significant Suppression? B->C D Optimize Sample Prep C->D Yes J No Significant Suppression (Check instrument performance) C->J No E Optimize Chromatography D->E F Optimize MS Parameters E->F G Re-evaluate Matrix Effect F->G G->C Still Suppressed H Problem Resolved G->H Suppression Minimized I Consult Instrument Specialist J->I

Caption: Workflow for troubleshooting poor this compound sensitivity.

Detailed Solutions:

  • Sample Preparation:

    • Solid-Phase Extraction (SPE): For complex matrices like plasma or urine, SPE is highly effective at removing interfering compounds. Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can provide cleaner extracts compared to reversed-phase alone.[4]

    • Liquid-Liquid Extraction (LLE): LLE can also yield very clean extracts. The pH of the aqueous sample should be adjusted to ensure this compound is in its neutral form for efficient extraction into an organic solvent.[5]

    • Protein Precipitation (PPT): While quick and easy, PPT is the least effective method for removing matrix components and often results in significant ion suppression.[4]

  • Chromatographic Separation:

    • The goal is to chromatographically separate this compound from co-eluting matrix components.

    • Mobile Phase pH: Adjusting the mobile phase pH can alter the retention time of this compound and potentially move it away from interfering peaks.

    • Gradient Optimization: A longer, shallower gradient can improve the resolution between this compound and matrix components.[4]

  • Mass Spectrometer Source Parameter Optimization:

    • Fine-tuning ESI source parameters can help minimize in-source fragmentation and reduce the impact of matrix effects.[6][7] Key parameters to optimize include capillary voltage, nebulizer pressure, drying gas flow rate, and gas temperature.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of ion suppression for benzodiazepines like this compound?

A1: The most common causes are co-eluting endogenous matrix components from biological samples, such as phospholipids, salts, and proteins.[9] Exogenous sources can include plasticizers from sample tubes or mobile phase additives.[10]

Q2: How can I choose the best sample preparation technique?

A2: The choice depends on your sample matrix and the required level of cleanliness.

Technique Pros Cons Best For
Protein Precipitation (PPT) Fast, simple, inexpensive.Least effective cleanup, high risk of ion suppression.[4]Simple matrices or when high throughput is prioritized over sensitivity.
Liquid-Liquid Extraction (LLE) Can provide very clean extracts.[5]Can be labor-intensive, may have lower recovery for polar analytes.[4]Matrices where interfering compounds have different polarity than this compound.
Solid-Phase Extraction (SPE) Highly effective at removing interferences, can be automated.More expensive and requires method development.Complex matrices like blood, plasma, and urine. Mixed-mode SPE is often the most effective.[4]

Q3: What are the recommended starting chromatographic conditions for this compound?

A3: A good starting point for benzodiazepine analysis is a C18 reversed-phase column with a gradient elution.[11]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.[12]

  • Column: A high-efficiency column, such as one with sub-2 µm particles or solid-core particles, can improve peak shape and resolution.[13]

Experimental Protocol: Generic Benzodiazepine LC Method

  • Column: C18 reversed-phase, 2.1 x 100 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: Ramp to 90% B

    • 8-9 min: Hold at 90% B

    • 9-9.1 min: Return to 10% B

    • 9.1-12 min: Re-equilibrate at 10% B

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Q4: Which ESI source parameters should I optimize?

A4: Systematic optimization of source parameters is crucial. A Design of Experiments (DoE) approach can be efficient.[8]

Parameter Typical Range Effect on Signal
Capillary Voltage 2000 - 4500 VAffects spray stability and ionization efficiency.[8][14]
Nebulizer Pressure 10 - 60 psiInfluences droplet size and desolvation.[8][15]
Drying Gas Flow 4 - 12 L/minAids in solvent evaporation.[8][15]
Drying Gas Temp. 200 - 350 °CAffects desolvation efficiency; too high can cause thermal degradation.[8][15]
Cone/Orifice Voltage Varies by instrumentAffects ion transmission and can induce in-source fragmentation if too high.[6][7]

Logical Diagram for Parameter Optimization:

G cluster_1 ESI Source Optimization Logic start Start Optimization cap_volt Optimize Capillary Voltage start->cap_volt neb_press Optimize Nebulizer Pressure cap_volt->neb_press gas_flow Optimize Drying Gas Flow neb_press->gas_flow gas_temp Optimize Gas Temperature gas_flow->gas_temp cone_volt Optimize Cone Voltage gas_temp->cone_volt end Final Parameters cone_volt->end

Caption: Sequential optimization of ESI source parameters.

Q5: Can using a stable isotope-labeled internal standard (SIL-IS) for this compound solve all ion suppression issues?

A5: A SIL-IS is the best tool to compensate for matrix effects.[3] Since the SIL-IS co-elutes and has nearly identical physicochemical properties to this compound, it will experience the same degree of ion suppression. This allows for accurate quantification as you are measuring the ratio of the analyte to the internal standard. However, a SIL-IS does not eliminate the root cause of ion suppression. If suppression is severe, the sensitivity for both the analyte and the SIL-IS may be too low for reliable detection.[5] Therefore, it is always best to first minimize ion suppression through optimized sample preparation and chromatography before relying on a SIL-IS for correction.

References

Instability of Nifoxipam under different pH conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of Nifoxipam under different pH conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of a pH stability study for this compound?

A pH stability study, a type of forced degradation study, is crucial to understand how this compound's chemical structure and potency are affected by varying levels of acidity and alkalinity.[1][2] This is essential for:

  • Identifying potential degradation products.[1][2]

  • Determining the degradation pathways.[1]

  • Developing and validating stability-indicating analytical methods.[1]

  • Informing the development of stable formulations.[1]

  • Establishing appropriate storage conditions and shelf-life.[3]

Q2: What are the typical degradation pathways for benzodiazepines like this compound under hydrolytic stress?

Benzodiazepines can undergo hydrolysis, which is a primary degradation pathway in aqueous solutions. The specific pathway can be influenced by pH.[4][5] Common degradation routes include the cleavage of the azomethine (imine) bond or the amide bond within the diazepine ring.[4][6] For instance, studies on other benzodiazepines like diazepam and oxazepam have shown hydrolysis leads to the formation of benzophenone derivatives and glycine derivatives.[4] Under acidic conditions, some benzodiazepines have been observed to degrade and, in some cases, the reaction can be reversible upon increasing the pH.[7]

Q3: What analytical techniques are recommended for monitoring this compound stability?

High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection is the most common and recommended technique.[8] A stability-indicating HPLC method should be developed and validated to separate this compound from its degradation products, ensuring accurate quantification of the parent drug.[1]

Troubleshooting Guides

Issue 1: No degradation of this compound is observed under the initial stress conditions.

  • Possible Cause: The stress conditions (pH, temperature, time) may not be stringent enough.

  • Troubleshooting Steps:

    • Increase the concentration of the acid or base (e.g., from 0.1 M to 1 M HCl or NaOH).[2][9]

    • Increase the temperature of the study. Forced degradation studies are often conducted at elevated temperatures (e.g., 40-80°C) to accelerate degradation.[9]

    • Extend the duration of the study. Some compounds are highly stable and require longer exposure to stress conditions.[9]

Issue 2: The mass balance of the assay is significantly less than 100%.

  • Possible Cause:

    • Some degradation products may not be detected by the analytical method (e.g., they do not have a chromophore for UV detection).

    • Degradation products may be volatile.

    • Degradation products may be precipitating out of solution.

  • Troubleshooting Steps:

    • Use a more universal detection method, such as mass spectrometry (LC-MS), to identify non-chromophoric degradation products.

    • Carefully inspect the sample for any precipitates. If observed, attempt to dissolve the precipitate in a suitable solvent and analyze it.

    • Evaluate the peak purity of the main this compound peak to ensure no co-eluting impurities.[1]

Issue 3: The degradation is too rapid, with most of the this compound degraded at the first time point.

  • Possible Cause: The stress conditions are too harsh. The goal of a forced degradation study is typically to achieve 5-20% degradation.[9]

  • Troubleshooting Steps:

    • Reduce the concentration of the acid or base.

    • Lower the temperature of the experiment.

    • Decrease the duration of the study and take more frequent, earlier time points.

Experimental Protocols

Protocol: pH Stability Study of this compound

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.[9]

2. Preparation of Stress Samples:

  • Acidic Condition: Dilute the this compound stock solution with 0.1 M hydrochloric acid to a final concentration of 100 µg/mL.

  • Neutral Condition: Dilute the this compound stock solution with purified water to a final concentration of 100 µg/mL.

  • Basic Condition: Dilute the this compound stock solution with 0.1 M sodium hydroxide to a final concentration of 100 µg/mL.

3. Incubation:

  • Store the prepared solutions at a constant temperature, for example, 60°C.

  • Collect aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

4. Sample Analysis:

  • At each time point, withdraw an aliquot and neutralize it if it is an acidic or basic sample. For example, an acidic sample can be neutralized with an equivalent amount of 0.1 M NaOH, and a basic sample with 0.1 M HCl.

  • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.

  • Plot the natural logarithm of the remaining this compound concentration versus time to determine the degradation rate constant (k) if the degradation follows first-order kinetics.

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Data Presentation

Table 1: Hypothetical Stability of this compound under Different pH Conditions at 60°C

Time (hours)% this compound Remaining (pH 2)% this compound Remaining (pH 7)% this compound Remaining (pH 10)
0100.0100.0100.0
295.299.888.5
490.799.578.1
882.199.161.0
1274.398.647.9
2455.297.222.9

Table 2: Hypothetical Degradation Kinetics of this compound

pH ConditionRate Constant (k) (hours⁻¹)Half-life (t½) (hours)
20.02428.9
70.001693.0
100.06111.4

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing stock This compound Stock Solution (1 mg/mL) acid Acidic Solution (pH 2) stock->acid neutral Neutral Solution (pH 7) stock->neutral base Basic Solution (pH 10) stock->base incubate Incubate at 60°C acid->incubate neutral->incubate base->incubate sampling Sample at Time Points incubate->sampling neutralize Neutralize sampling->neutralize hplc HPLC Analysis neutralize->hplc quantify Quantify this compound hplc->quantify kinetics Calculate Kinetics (k, t½) quantify->kinetics logical_relationship cluster_input Inputs cluster_process Process cluster_output Outputs This compound This compound degradation Forced Degradation (Hydrolysis) This compound->degradation conditions pH Conditions (Acidic, Neutral, Basic) conditions->degradation temperature Elevated Temperature temperature->degradation stability_profile Stability Profile degradation->stability_profile degradation_products Degradation Products degradation->degradation_products kinetics Degradation Kinetics degradation->kinetics

References

Validation & Comparative

Nifoxipam vs. Flunitrazepam: A Comparative Pharmacological Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the pharmacological profiles of the designer benzodiazepine nifoxipam and its parent compound, the potent hypnotic flunitrazepam.

This guide provides a comprehensive comparison of this compound and flunitrazepam, intended for researchers, scientists, and drug development professionals. The following sections detail their mechanisms of action, receptor binding affinities, functional potencies, pharmacokinetic profiles, and metabolism, supported by available experimental data. While extensive pharmacological data exists for the well-established benzodiazepine flunitrazepam, quantitative data for the designer drug this compound remains limited in publicly accessible scientific literature. Consequently, some aspects of this compound's pharmacology are inferred from its structural relationship to flunitrazepam and qualitative user reports.

Introduction

Flunitrazepam, a potent 7-nitro-benzodiazepine, has been utilized clinically for its sedative-hypnotic, anxiolytic, and muscle relaxant properties.[1][2] Conversely, this compound (3-hydroxydesmethylflunitrazepam) is a designer benzodiazepine and a known metabolite of flunitrazepam, available on the novel psychoactive substances (NPS) market.[3][4] As a derivative, this compound is presumed to share a similar pharmacological profile with its parent compound, though with potential differences in potency, duration of action, and toxicity.[5] This guide aims to collate and present the existing pharmacological data for both compounds to facilitate a comparative understanding.

Mechanism of Action

Both this compound and flunitrazepam exert their effects by acting as positive allosteric modulators of the gamma-aminobutyric acid type A (GABA-A) receptor.[5][6] The GABA-A receptor is a pentameric ligand-gated ion channel that, upon binding of the endogenous neurotransmitter GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission.[7] this compound and flunitrazepam bind to the benzodiazepine site on the GABA-A receptor, a distinct site from the GABA binding pocket, and enhance the effect of GABA, thereby increasing the frequency of channel opening and potentiating the inhibitory signal.[6][7]

Receptor Binding Affinity

CompoundReceptor SubtypeKi (nM)
Flunitrazepamα1β3γ25.2[8]
Flunitrazepamα2β1γ2Not specified, but binds[8]
Flunitrazepamα3β1γ2Not specified, but binds[8]
Flunitrazepamα5β1γ2Not specified, but binds[8]
This compoundVariousNot available

Functional Potency

The functional potency of these compounds is determined by their ability to enhance GABA-induced chloride currents. For flunitrazepam, EC50 values for the potentiation of GABA responses have been reported for different GABA-A receptor subtypes. Similar quantitative data for this compound is currently unavailable.

CompoundReceptor SubtypeEC50 for GABA Potentiation (nM)Maximal Potentiation (%)
Flunitrazepamα1β1γ2L29 ± 11[9]77[9]
Flunitrazepamα3β1γ2L23 ± 10[9]105[9]
This compoundVariousNot availableNot available

In Vivo Pharmacology

In animal models, both compounds are expected to exhibit sedative, hypnotic, anxiolytic, and muscle relaxant effects. One study in mice reported that this compound has "much lower toxicity" compared to flunitrazepam, though specific LD50 values were not provided.[4] Flunitrazepam has been shown to induce a loss of righting reflex in mice at a dose of 5 mg/kg (i.p.).[1]

CompoundAnimal ModelPharmacological EffectDosage
FlunitrazepamMiceLoss of Righting Reflex5 mg/kg (i.p.)[1]
This compoundMiceTranquilizing and sleep-prolongingNot specified[4]
This compoundMiceLower toxicity than flunitrazepamNot specified[4]

Pharmacokinetics and Metabolism

Flunitrazepam is well-absorbed orally and has an elimination half-life of 18-26 hours.[2] It is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4.[1][10][11] The main metabolic pathways are N-demethylation to desmethylflunitrazepam and 3-hydroxylation to 3-hydroxyflunitrazepam.[1][10] this compound is 3-hydroxydesmethylflunitrazepam, a metabolite resulting from both of these initial pathways.[3]

The metabolism of this compound itself has been studied, with the primary route being reduction of the 7-nitro group to an amino group, which is then acetylated to form 7-acetaminothis compound, a major urinary metabolite.[3][12] This is followed by glucuronide conjugation.[3]

ParameterFlunitrazepamThis compound
Metabolizing Enzymes CYP2C19, CYP3A4[1][10][11]Not fully characterized, but involves nitroreduction and acetylation[3][12]
Major Metabolites Desmethylflunitrazepam, 3-hydroxyflunitrazepam[1][10]7-acetaminothis compound[3][12]
Elimination Half-life 18-26 hours[2]Not available

Experimental Protocols

Radioligand Binding Assay for GABA-A Receptors

Objective: To determine the binding affinity (Ki) of a test compound for the benzodiazepine site on GABA-A receptors.

Materials:

  • [3H]-Flunitrazepam or other suitable radioligand.

  • Test compound (this compound or flunitrazepam).

  • Unlabeled displacer (e.g., diazepam) to determine non-specific binding.

  • Rat cortical membrane preparation (source of GABA-A receptors).

  • Tris-HCl buffer (50 mM, pH 7.4).

  • Scintillation fluid and liquid scintillation counter.

  • Glass fiber filters.

  • Filtration manifold.

Procedure:

  • Prepare rat cortical membranes by homogenization and centrifugation.

  • In assay tubes, add a fixed amount of membrane protein (e.g., 100-200 µg).

  • Add increasing concentrations of the test compound.

  • Add a fixed concentration of the radioligand (e.g., 1-2 nM [3H]-flunitrazepam).

  • For non-specific binding determination, add a high concentration of an unlabeled displacer (e.g., 10 µM diazepam).

  • Incubate at 4°C for a specified time (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) from a concentration-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

Objective: To determine the functional potency (EC50) of a test compound to modulate GABA-induced currents at specific GABA-A receptor subtypes.

Materials:

  • Xenopus laevis oocytes.

  • cRNAs for the desired GABA-A receptor subunits (e.g., α1, β2, γ2).

  • GABA.

  • Test compound (this compound or flunitrazepam).

  • TEVC setup including amplifier, electrodes, and perfusion system.

  • Recording solution (e.g., ND96).

Procedure:

  • Inject Xenopus oocytes with a mixture of cRNAs for the desired GABA-A receptor subunits.

  • Incubate the oocytes for 2-5 days to allow for receptor expression.

  • Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording).

  • Clamp the membrane potential at a holding potential (e.g., -60 mV).

  • Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) to elicit a baseline current.

  • Co-apply the same concentration of GABA with increasing concentrations of the test compound.

  • Record the potentiation of the GABA-induced current at each concentration of the test compound.

  • Construct a concentration-response curve and determine the EC50 value for the potentiation.

Loss of Righting Reflex (LRR) Assay in Mice

Objective: To assess the sedative-hypnotic effects of a compound.

Materials:

  • Male mice (e.g., C57BL/6).

  • Test compound (this compound or flunitrazepam) dissolved in a suitable vehicle.

  • Vehicle control.

  • A V-shaped trough or similar apparatus to test the righting reflex.

Procedure:

  • Administer the test compound or vehicle to the mice (e.g., via intraperitoneal injection).

  • At predetermined time points after administration, place each mouse on its back in the V-shaped trough.

  • The loss of the righting reflex is defined as the inability of the mouse to right itself (i.e., return to a prone position with all four paws on the floor) within a specified time (e.g., 30 or 60 seconds).

  • Record the latency to the onset of LRR and the duration of LRR.

  • Monitor the animals until they have fully recovered.

Visualizations

GABAA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_drugs Pharmacological Modulation Glutamate Glutamate GAD Glutamate Decarboxylase Glutamate->GAD GABA_vesicle GABA GAD->GABA_vesicle Synthesis GABA_neurotransmitter GABA_vesicle->GABA_neurotransmitter Release GABAA_Receptor GABA-A Receptor GABA_neurotransmitter->GABAA_Receptor Binds Chloride_Channel Cl- Channel GABAA_Receptor->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Cl- influx Inhibition Inhibitory Postsynaptic Potential Hyperpolarization->Inhibition Benzodiazepines This compound / Flunitrazepam Benzodiazepines->GABAA_Receptor Positive Allosteric Modulation

Caption: GABA-A receptor signaling pathway and modulation by benzodiazepines.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays Receptor_Binding Radioligand Binding Assay (Determine Ki) Functional_Assay Two-Electrode Voltage Clamp (Determine EC50) Data_Analysis Comparative Data Analysis Functional_Assay->Data_Analysis Sedation_Assay Loss of Righting Reflex (Assess Sedative Effects) Anxiolysis_Assay Elevated Plus Maze (Assess Anxiolytic Effects) Anxiolysis_Assay->Data_Analysis Compound_Synthesis Compound Synthesis/ Acquisition Compound_Synthesis->Receptor_Binding Compound_Synthesis->Sedation_Assay

Caption: General experimental workflow for comparative pharmacological assessment.

Conclusion

Flunitrazepam is a well-characterized, potent benzodiazepine with high affinity for GABA-A receptors and demonstrated efficacy as a sedative-hypnotic. This compound, as a metabolite of flunitrazepam, is presumed to share its fundamental mechanism of action. However, a significant gap exists in the scientific literature regarding its quantitative pharmacological profile. The assertion of its lower toxicity in mice is a critical point that warrants further investigation through controlled, quantitative studies. Future research should focus on determining the receptor binding affinities, functional potencies, and comprehensive pharmacokinetic and toxicological profiles of this compound to allow for a more definitive and data-driven comparison with flunitrazepam. Such data is essential for a thorough understanding of the risks and potential therapeutic applications of this emerging designer benzodiazepine.

References

Nifoxipam's Chameleon Role in Benzodiazepine Drug Screening: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of designer benzodiazepines like nifoxipam presents a significant challenge to conventional drug screening methodologies. Understanding the cross-reactivity of these novel psychoactive substances with existing immunoassay-based screening tests is paramount for accurate toxicological assessment and in the development of new diagnostic tools. This guide provides a comprehensive comparison of this compound's performance in several common benzodiazepine assays, supported by available experimental data.

Executive Summary

This compound, a designer benzodiazepine, exhibits variable and often significant cross-reactivity with a range of commercially available benzodiazepine immunoassays. This reactivity is influenced by the specific assay platform and the concentration of the parent drug or its metabolites. While most standard urine immunoassay drug screens can detect the presence of this compound, the sensitivity and specificity can differ, potentially leading to inconsistent results. This guide outlines the available data on this compound's cross-reactivity, details the experimental protocols used to determine this, and provides a comparative analysis with other benzodiazepines.

Cross-Reactivity of this compound: A Quantitative Overview

The following table summarizes the available data on the cross-reactivity of this compound with several widely used benzodiazepine immunoassay platforms. The data is primarily derived from studies involving the analysis of urine samples spiked with this compound.

Immunoassay PlatformCalibratorThis compound Detection Threshold (ng/mL)Estimated Cross-ReactivityReference
CEDIANordiazepam>100Low to Moderate[1]
EMIT II PlusLormetazepam>200Low[1]
HEIAOxazepam~200Moderate[1]
KIMSNordiazepam~129-200Moderate to High[1][2]

Note: The estimated cross-reactivity is an interpretation of the detection threshold in relation to the assay's cutoff calibrator. For instance, a lower detection threshold suggests higher cross-reactivity. It is important to note that direct percentage cross-reactivity values for this compound are not consistently reported in the literature.

Comparative Analysis with Other Benzodiazepines

To provide context, the following table compares the approximate detection thresholds of this compound with other traditional and designer benzodiazepines in a specific assay.

CompoundApproximate Cut-off for Benzodiazepines Assay (ng/mL)
This compound 129
Alprazolam92
Clonazepam103
Diazepam90
Lorazepam105
Oxazepam89
Temazepam94
Diclazepam99
Flubromazepam132
Phenazepam124

This data indicates that the KIMS assay demonstrates a moderate sensitivity for this compound, comparable to other designer benzodiazepines like flubromazepam and phenazepam.

The Role of Metabolism in Detection

This compound is extensively metabolized in the body, and its metabolites are the primary targets for detection in urine. The major metabolic pathways include reduction of the nitro group to an amino group, followed by acetylation.[3][4][5][6] The main metabolites identified are 7-aminothis compound and 7-acetaminothis compound.[3] The cross-reactivity of these metabolites with various immunoassays is a critical factor in the overall detection of this compound use. While specific quantitative data for these metabolites is limited, studies suggest that the test responses in authentic urine samples indicate additional reactivity from metabolites.[1]

Experimental Protocols

The determination of cross-reactivity of this compound with benzodiazepine immunoassays typically involves the following key steps:

1. Preparation of Spiked Urine Samples:

  • Blank human urine, confirmed to be negative for benzodiazepines and other drugs of abuse, is used as the matrix.

  • A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • A series of urine standards are prepared by spiking the blank urine with the this compound stock solution to achieve a range of concentrations.

2. Immunoassay Analysis:

  • The spiked urine samples are analyzed using commercially available benzodiazepine immunoassay kits on automated clinical chemistry analyzers.

  • The assays are performed according to the manufacturer's instructions.

  • Commonly used platforms for these studies include:

    • CEDIA (Cloned Enzyme Donor Immunoassay)

    • EMIT (Enzyme Multiplied Immunoassay Technique)

    • HEIA (Homogeneous Enzyme Immunoassay)

    • KIMS (Kinetic Interaction of Microparticles in Solution)

3. Determination of Cross-Reactivity:

  • The response of each spiked sample is compared to the response of the assay's calibrator (e.g., nordiazepam, oxazepam, or lormetazepam).

  • The lowest concentration of this compound that produces a positive result (i.e., a response equal to or greater than the cutoff calibrator) is determined.

  • The percent cross-reactivity can be calculated using the following formula:

    • % Cross-Reactivity = (Concentration of Calibrator at Cutoff / Lowest Concentration of this compound giving a Positive Result) x 100

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

cluster_0 This compound Metabolism cluster_1 Immunoassay Detection This compound This compound Metabolite1 7-Aminothis compound This compound->Metabolite1 Nitro Reduction Metabolite2 7-Acetaminothis compound Metabolite1->Metabolite2 Acetylation Urine_Sample Urine Sample (containing this compound and/or Metabolites) Immunoassay Benzodiazepine Immunoassay Urine_Sample->Immunoassay Result Positive or Negative Result Immunoassay->Result

This compound Metabolism and Immunoassay Detection Workflow.

Assay Benzodiazepine Immunoassay CEDIA EMIT II Plus HEIA KIMS This compound This compound This compound->Assay:cedia Low to Moderate This compound->Assay:emit Low This compound->Assay:heia Moderate This compound->Assay:kims Moderate to High Reactivity {Cross-Reactivity Level|{Low|Moderate|High}}

Logical Relationship of this compound Cross-Reactivity with Different Immunoassays.

Conclusion

This compound demonstrates a complex cross-reactivity profile with common benzodiazepine immunoassays. While it is generally detectable, the sensitivity varies significantly across different platforms. This variability underscores the importance of selecting appropriate screening assays and, critically, the necessity of confirmatory testing using more specific methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to avoid potential false-negative or misinterpreted results. For researchers and drug development professionals, a thorough understanding of these cross-reactivity patterns is essential for the accurate interpretation of toxicological data and for the development of next-generation diagnostic tools capable of specifically identifying this compound and its metabolites.

References

A Comparative Analysis of the Anxiolytic Effects of Nifoxipam and Diazepam

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the anxiolytic properties of Nifoxipam and Diazepam, intended for researchers, scientists, and drug development professionals. The comparison draws upon available preclinical and user-reported data to objectively evaluate their performance, supported by experimental methodologies.

Introduction

Diazepam, a well-established benzodiazepine, has been a benchmark for anxiolytic drugs for decades, with a wealth of research supporting its efficacy and mechanism of action.[1][2][3] this compound, a designer benzodiazepine and a metabolite of flunitrazepam, has emerged more recently and is primarily encountered as a research chemical.[4][5][6] Consequently, the body of scientific evidence for this compound's anxiolytic effects is significantly less robust and largely based on anecdotal reports.[4][7]

Both compounds exert their effects by acting as positive allosteric modulators of the GABA-A receptor, enhancing the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system.[1][2][5][8] This shared mechanism underlies their anxiolytic, sedative, and muscle relaxant properties.

Data Presentation

Anxiolytic Effects: A Comparative Summary

The following table summarizes the available data on the anxiolytic effects of this compound and Diazepam. It is critical to note the disparity in the quality and source of data, with Diazepam's effects being well-documented in controlled scientific studies, while this compound's are primarily derived from user reports.

FeatureThis compoundDiazepam
Reported Anxiolytic Dose 1-2 mg (anecdotal user reports)[4][7]0.5-3 mg/kg (preclinical, mice/rats); 5 mg three times a day (clinical)[9][10][11][12][13]
Potency Anecdotally reported as highly potent, though one study ranked it among the least potent of a selection of designer benzodiazepines.[5][14]Well-established potency, often used as a benchmark for comparison.
Sedative Effects Reported at higher doses (e.g., 8 mg)[4]Dose-dependent, can be observed at therapeutic anxiolytic doses.[15][16]
Data Source Primarily anecdotal user reports and online forums.[4][7]Extensive preclinical and clinical research.[9][10][11][12][13][16]
Pharmacokinetic Properties
PropertyThis compoundDiazepam
Metabolism Information not well-documented in scientific literature.Metabolized in the liver by CYP3A4 and CYP2C19 to active metabolites, including nordiazepam and temazepam.[1]
Half-life Long duration of action, with effects reportedly lasting up to 24 hours or more.[8]Biphasic half-life of 1-2 days, with an even longer half-life for its active metabolite, desmethyldiazepam (2-5 days).[1]

Experimental Protocols

A widely used preclinical model to assess the anxiolytic effects of compounds like benzodiazepines is the Elevated Plus-Maze (EPM) . The following is a generalized protocol for this assay.

Elevated Plus-Maze (EPM) Protocol for Mice

Objective: To assess the anxiolytic-like effects of a test compound by measuring the animal's willingness to explore the open, unprotected arms of the maze versus the enclosed, protected arms.

Apparatus:

  • A plus-shaped maze elevated from the floor.

  • Two opposite arms are open (exposed), while the other two are enclosed by walls.

  • The maze is typically made of a non-porous material for easy cleaning.

  • A video camera is mounted above the maze to record the sessions for later analysis.

Procedure:

  • Acclimation: Animals are brought to the testing room at least 30-60 minutes before the experiment to acclimate to the new environment.

  • Drug Administration: The test compound (e.g., Diazepam) or vehicle is administered to the animal at a predetermined time before the test (e.g., 30 minutes for intraperitoneal injection).

  • Test Initiation: The mouse is placed in the center of the maze, facing one of the closed arms.

  • Exploration Period: The animal is allowed to freely explore the maze for a set period, typically 5 minutes.

  • Data Collection: The session is recorded, and the following parameters are measured using automated tracking software or by a trained observer:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • Total distance traveled (as a measure of general locomotor activity).

  • Data Analysis: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect. A decrease in total distance traveled may suggest sedative effects of the compound.

Mandatory Visualization

G Preclinical Anxiolytic Drug Screening Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Behavioral Screening cluster_2 Phase 3: Data Analysis & Candidate Selection a Compound Library b GABA-A Receptor Binding Assay a->b c Lead Compounds b->c Identify Hits d Elevated Plus-Maze (EPM) c->d e Light-Dark Box Test c->e f Open Field Test c->f g Anxiolytic Effect Quantification d->g e->g h Sedative Effect Assessment f->h i Dose-Response Analysis g->i h->i j Candidate Drug Selection i->j

Caption: Preclinical workflow for screening anxiolytic compounds.

G Benzodiazepine Mechanism of Action at the GABA-A Receptor GABA_A_Receptor GABA-A Receptor α/γ Subunit Interface Chloride_Channel Chloride Ion (Cl-) Channel GABA_A_Receptor->Chloride_Channel Increases Channel Opening Frequency Benzodiazepine Benzodiazepine (this compound or Diazepam) Benzodiazepine->GABA_A_Receptor Binds to Allosteric Site GABA GABA GABA->GABA_A_Receptor Binds to Orthosteric Site Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Neuronal_Hyperpolarization Increased Cl- Influx Anxiolytic_Effect Anxiolytic Effect Neuronal_Hyperpolarization->Anxiolytic_Effect Reduced Neuronal Excitability

References

A Guide to the Inter-laboratory Comparison of Nifoxipam Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of analytical methods for the quantification of Nifoxipam, a designer benzodiazepine. The information is intended for researchers, scientists, and drug development professionals involved in the analysis of novel psychoactive substances. While a formal, large-scale inter-laboratory comparison for this compound has not been published, this document synthesizes available data from individual method validation studies to offer a comparative perspective on commonly employed analytical techniques.

Inter-laboratory comparisons, also known as proficiency testing, are crucial for ensuring the quality and reliability of analytical results across different laboratories.[1][2][3][4][5][6] They help to identify potential biases, validate analytical methods, and establish a consensus on best practices.[4][5][6] The data presented here is compiled from studies that have developed and validated methods for the detection and quantification of this compound, primarily in biological matrices.

Data Presentation: A Comparative Analysis of Quantification Methods

The following table summarizes the quantitative performance data for this compound analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a widely used technique for the analysis of designer benzodiazepines.[7][8][9][10][11][12]

Table 1: Comparison of LC-MS/MS Method Performance for this compound Quantification

ParameterMethod 1 (Blood)[8][11]Method 2 (Plasma)[12]Method 3 (Hair)[10]
Linear Range 1–200 ng/mL0.5–500 ng/mL5–200 pg/mg
Limit of Detection (LOD) 0.5 ng/mL0.5–5 ng/mLNot Reported
Limit of Quantification (LOQ) 1 ng/mL1–10 ng/mL5 or 25 pg/mg
Intra-day Precision (%RSD) 3–20%< 10.6%< 19.2%
Inter-day Precision (%RSD) 4–21%< 10.6%Not Reported
Bias ±12%Not Reported-13.7 to 18.3%
Recovery/Extraction Efficiency 35.4–37.3%63–117%>70%
Matrix Effects -52% to 33%Not Reported-62.8% to -23.9%

Note: The performance parameters are highly dependent on the specific matrix, instrumentation, and protocol used.

Gas Chromatography-Mass Spectrometry (GC-MS) is another common technique for the analysis of benzodiazepines.[13][14][15][16][17] While specific quantitative data for this compound using GC-MS is less prevalent in the reviewed literature, the general performance of GC-MS for benzodiazepine analysis is well-documented.[14][16] Derivatization is often required for benzodiazepines to improve their chromatographic behavior in GC-MS analysis.[15]

Experimental Protocols

Detailed methodologies are essential for the replication and comparison of analytical results. Below are generalized protocols for the quantification of this compound using LC-MS/MS, based on the reviewed literature.

LC-MS/MS Method for this compound in Blood[8][11]
  • Sample Preparation:

    • To 0.5 mL of postmortem blood, add an internal standard.

    • Perform a solid-phase extraction (SPE) for sample clean-up and concentration.

  • Chromatographic Separation:

    • Column: C18 analytical column.

    • Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid.

    • Flow Rate: Consistent with the column dimensions and particle size.

    • Injection Volume: Typically in the range of 1-10 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for this compound for quantification and confirmation.

    • Instrument Parameters: Optimize gas temperatures, gas flows, nebulizer pressure, and capillary voltage for maximum signal intensity.

GC-MS Method for Benzodiazepines (General Protocol)[13][15]
  • Sample Preparation:

    • Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) of the sample.

    • Evaporate the extract to dryness.

  • Derivatization: [15]

    • Reconstitute the dried extract in a suitable solvent.

    • Add a silylating agent (e.g., BSTFA with 1% TMCS) and heat to form a trimethylsilyl (TMS) derivative of this compound.

  • Chromatographic Separation:

    • Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: An optimized temperature ramp to ensure separation from other compounds.

    • Injection Mode: Splitless or split injection depending on the concentration.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electron Ionization (EI).

    • Analysis Mode: Selected Ion Monitoring (SIM) or full scan mode.

    • Ions to Monitor: Select characteristic ions of the this compound-TMS derivative for quantification and identification.

Visualization of Workflows

The following diagrams illustrate the logical flow of an inter-laboratory comparison study and a typical analytical workflow for this compound quantification.

InterLaboratory_Comparison_Workflow cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: Sample Analysis cluster_evaluation Phase 3: Data Evaluation and Reporting A Define Study Objectives B Select Participating Laboratories A->B C Prepare and Validate Test Materials B->C D Develop and Distribute Protocol C->D E Laboratories Receive Samples D->E F Perform Quantification Analysis E->F G Report Results to Coordinator F->G H Statistical Analysis of Results G->H I Evaluation of Laboratory Performance H->I J Final Report Generation I->J

Figure 1: Workflow for an inter-laboratory comparison study.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing and Reporting A Receive Biological Sample B Aliquot and Add Internal Standard A->B C Extraction (SPE or LLE) B->C D Evaporation and Reconstitution C->D E LC-MS/MS or GC-MS Analysis D->E F Data Acquisition E->F G Chromatogram Integration F->G H Quantification using Calibration Curve G->H I Generate Final Report H->I

Figure 2: General analytical workflow for this compound quantification.

References

A Comparative Analysis of the Metabolic Pathways of Nifoxipam and Other Nitrobenzodiazepines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic pathways of Nifoxipam and other prominent nitrobenzodiazepines, including Flunitrazepam, Nitrazepam, and Clonazepam. The information presented is supported by experimental data to aid in research and drug development.

Introduction

Nitrobenzodiazepines are a class of benzodiazepines characterized by a nitro group (NO2), typically at the C7 position of the benzodiazepine core. This structural feature significantly influences their metabolic fate. Understanding the metabolic pathways of these compounds is crucial for predicting their pharmacokinetic profiles, potential drug-drug interactions, and toxicological properties. This guide focuses on a comparative analysis of this compound, a designer benzodiazepine, with the well-established therapeutic agents Flunitrazepam, Nitrazepam, and Clonazepam.

Metabolic Pathways: An Overview

The metabolism of nitrobenzodiazepines primarily occurs in the liver and involves a series of Phase I and Phase II biotransformation reactions. The most common metabolic routes include:

  • Nitroreduction: The reduction of the nitro group to an amino group (NH2) is a hallmark of nitrobenzodiazepine metabolism.

  • N-Dealkylation: Removal of alkyl groups from nitrogen atoms in the benzodiazepine ring.

  • Hydroxylation: Addition of a hydroxyl group (-OH) to the molecule.

  • Acetylation: Addition of an acetyl group to the amino metabolite.

  • Glucuronidation: Conjugation with glucuronic acid to increase water solubility and facilitate excretion.

This compound Metabolism

This compound, also known as 3-hydroxydesmethylflunitrazepam, is a metabolite of flunitrazepam and has also been identified as a designer drug. Its metabolism has been studied in human urine samples. The primary metabolic pathway involves the reduction of the C7-nitro group to form 7-aminothis compound, which is then acetylated to 7-acetaminothis compound.[1][2][3][4][5] Another significant route of elimination is the direct conjugation of the parent drug with glucuronic acid.[1][2]

Flunitrazepam Metabolism

Flunitrazepam undergoes extensive metabolism. The main pathways are N-demethylation to desmethylflunitrazepam (fonazepam) and 3-hydroxylation.[6][7][8] The nitro group is also reduced to 7-aminoflunitrazepam. These metabolites can then be acetylated or conjugated with glucuronic acid.[3][4] The cytochrome P450 enzymes CYP2C19 and CYP3A4 are the principal enzymes involved in the N-demethylation and 3-hydroxylation of flunitrazepam.[6][7][8]

Nitrazepam Metabolism

The primary metabolic pathway for nitrazepam is the reduction of the nitro group to 7-aminonitrazepam, which is subsequently acetylated to 7-acetamidonitrazepam. Unlike other nitrobenzodiazepines where CYP enzymes play a major role in nitroreduction, for nitrazepam, this process is primarily catalyzed by aldehyde oxidase 1 (AOX1) in human liver cytosol. CYP3A4 is involved in the subsequent hydroxylation of the amino metabolite.

Clonazepam Metabolism

Clonazepam is extensively metabolized, mainly through the reduction of the 7-nitro group to 7-aminoclonazepam, followed by acetylation to 7-acetamidoclonazepam.[9] The nitroreduction of clonazepam is primarily mediated by CYP3A4. N-acetyltransferase 2 (NAT2) is responsible for the acetylation of 7-aminoclonazepam.[9]

Quantitative Data Comparison

The following tables summarize the available quantitative data for the pharmacokinetic parameters and enzyme kinetics of the compared nitrobenzodiazepines. Data for this compound is limited.

Table 1: Pharmacokinetic Parameters
ParameterThis compoundFlunitrazepamNitrazepamClonazepam
Bioavailability (%) Data not available50-8053-94~90
Elimination Half-life (h) Data not available18-2616.5-48.319-60
Volume of Distribution (L/kg) Data not availableData not available2.4-4.81.5-4.4
Clearance (mL/min/kg) Data not available3.5-4.00.91-1.17Data not available
Protein Binding (%) Data not availableData not available~87~85
Major Urinary Metabolites 7-acetaminothis compound, this compound-glucuronide[1][2]7-aminoflunitrazepam (10% of dose), 3-hydroxyflunitrazepam (3.5% of dose), 7-acetamidonorflunitrazepam (2.6% of dose)[3][4]7-aminonitrazepam, 7-acetamidonitrazepam7-aminoclonazepam, 7-acetamidoclonazepam
Table 2: Enzyme Kinetics of Flunitrazepam Metabolism
EnzymeMetaboliteK_m (μM)V_max (relative units)
CYP2C19 Desmethylflunitrazepam11.1Not specified
CYP3A4 Desmethylflunitrazepam108Not specified
CYP2C19 3-hydroxyflunitrazepam642Not specified
CYP3A4 3-hydroxyflunitrazepam34.0Not specified
Data from in vitro studies with human liver microsomes and recombinant CYP enzymes.[6][7][8]

Experimental Protocols

In Vitro Metabolism using Human Liver Microsomes

This protocol provides a general framework for assessing the metabolic stability and identifying metabolites of nitrobenzodiazepines.

1. Reagents and Materials:

  • Pooled human liver microsomes (HLMs)

  • Test compound (e.g., this compound)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl2)

  • Acetonitrile (for quenching the reaction)

  • Internal standard

  • Control compounds (e.g., known stable and unstable compounds)

2. Incubation Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, acetonitrile).

  • In a microcentrifuge tube, pre-incubate the HLMs, phosphate buffer, and MgCl2 at 37°C.

  • Initiate the metabolic reaction by adding the test compound and the NADPH regenerating system.

  • Incubate the mixture at 37°C with shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation mixture.

  • Quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS or LC-HRMS.

3. Data Analysis:

  • Determine the disappearance of the parent drug over time to calculate the in vitro half-life and intrinsic clearance.

  • Identify metabolites by analyzing the mass spectral data.

Nano-Liquid Chromatography-High-Resolution Mass Spectrometry (nano-LC-HRMS) for Metabolite Identification in Urine

This method is highly sensitive for identifying metabolites in complex biological matrices like urine.

1. Sample Preparation:

  • Collect urine samples.

  • For the analysis of conjugated metabolites, an enzymatic hydrolysis step (e.g., using β-glucuronidase) can be included.

  • Dilute the urine sample with a suitable buffer or mobile phase.

  • Centrifuge to remove any particulate matter.

  • Transfer the supernatant to an autosampler vial for analysis.[10]

2. LC-HRMS Analysis:

  • Chromatography: Use a nano-LC system with a reversed-phase column. The mobile phases typically consist of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile). A gradient elution is used to separate the compounds.

  • Mass Spectrometry: Employ a high-resolution mass spectrometer (e.g., Orbitrap or TOF) capable of accurate mass measurements. Data is acquired in full scan mode to detect all ions and in data-dependent MS/MS mode to obtain fragmentation spectra for structural elucidation of potential metabolites.[1]

3. Data Analysis:

  • Process the raw data using specialized software.

  • Identify potential metabolites by searching for expected mass shifts from the parent drug (e.g., +16 for hydroxylation, -2 for nitroreduction followed by acetylation).

  • Confirm the identity of metabolites by comparing their fragmentation patterns with those of reference standards if available.

Visualizing Metabolic Pathways and Workflows

Metabolic Pathway of this compound

Nifoxipam_Metabolism This compound This compound Amino_this compound 7-Amino-Nifoxipam This compound->Amino_this compound Nitroreduction Nifoxipam_Glucuronide This compound Glucuronide (Major Conjugate) This compound->Nifoxipam_Glucuronide Glucuronidation (UGTs) Acetamino_this compound 7-Acetamino-Nifoxipam (Major Metabolite) Amino_this compound->Acetamino_this compound Acetylation (NAT2)

Caption: Primary metabolic pathways of this compound.

Comparative Metabolic Pathways of Nitrobenzodiazepines

Nitrobenzodiazepine_Metabolism cluster_flunitrazepam Flunitrazepam cluster_nitrazepam Nitrazepam cluster_clonazepam Clonazepam Flunitrazepam Flunitrazepam Desmethyl_Flunitrazepam Desmethyl-Flunitrazepam Flunitrazepam->Desmethyl_Flunitrazepam N-Demethylation (CYP2C19, CYP3A4) Hydroxy_Flunitrazepam 3-Hydroxy-Flunitrazepam Flunitrazepam->Hydroxy_Flunitrazepam Hydroxylation (CYP3A4) Amino_Flunitrazepam 7-Amino-Flunitrazepam Flunitrazepam->Amino_Flunitrazepam Nitroreduction Nitrazepam Nitrazepam Amino_Nitrazepam 7-Amino-Nitrazepam Nitrazepam->Amino_Nitrazepam Nitroreduction (AOX1) Acetamido_Nitrazepam 7-Acetamido-Nitrazepam Amino_Nitrazepam->Acetamido_Nitrazepam Acetylation (NAT2) Clonazepam Clonazepam Amino_Clonazepam 7-Amino-Clonazepam Clonazepam->Amino_Clonazepam Nitroreduction (CYP3A4) Acetamido_Clonazepam 7-Acetamido-Clonazepam Amino_Clonazepam->Acetamido_Clonazepam Acetylation (NAT2)

Caption: Key Phase I metabolic steps for common nitrobenzodiazepines.

Experimental Workflow for Metabolite Identification

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing & Identification Urine_Sample Urine Sample Hydrolysis Enzymatic Hydrolysis (optional) Urine_Sample->Hydrolysis Dilution_Centrifugation Dilution & Centrifugation Hydrolysis->Dilution_Centrifugation LC_HRMS nano-LC-HRMS Analysis Dilution_Centrifugation->LC_HRMS Data_Acquisition Full Scan & MS/MS Data Acquisition LC_HRMS->Data_Acquisition Metabolite_Detection Metabolite Detection (Mass Shift) Data_Acquisition->Metabolite_Detection Structure_Elucidation Structural Elucidation (Fragmentation) Metabolite_Detection->Structure_Elucidation

Caption: General workflow for urinary metabolite identification.

References

Head-to-Head Comparison of Nifoxipam and Clonazolam Potency: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the potency of two benzodiazepine derivatives, Nifoxipam and Clonazolam, intended for researchers, scientists, and drug development professionals. Due to the limited availability of direct, head-to-head quantitative studies in peer-reviewed literature, this comparison synthesizes available preclinical data for Clonazolam with qualitative comparative data from user experiences for both compounds.

Summary of Potency

Clonazolam is consistently reported as a highly potent benzodiazepine. In contrast, available information suggests that this compound, while possessing strong sedative and anxiolytic effects, is comparatively less potent.[1][2]

Quantitative Potency Data

Direct comparative in vitro binding affinity data (Ki values) or in vivo potency data (ED50 values) from a single, controlled study for both this compound and Clonazolam is not available in the current body of scientific literature. However, preclinical in vivo data for Clonazolam is available from a study cited in a World Health Organization report.

CompoundAssaySpeciesEffectPotency (ED50)Source
ClonazolamAntagonism of foot shockMouseAnticonvulsant0.031 mg/kgHester et al., 1971 (as cited in WHO, 2020)[3]
Qualitative Potency Comparison

A study analyzing user reports on various designer benzodiazepines provided a qualitative ranking of their perceived potency. This analysis placed Clonazolam among the most potent, while this compound was ranked among the least potent of the ten compounds evaluated.[1][2]

CompoundReported Potency Ranking (among 10 designer benzodiazepines)
ClonazolamMost Potent
This compoundLeast Potent

Mechanism of Action: GABA-A Receptor Modulation

Both this compound and Clonazolam, as benzodiazepines, exert their effects by acting as positive allosteric modulators of the GABA-A receptor.[4][5] This receptor is a ligand-gated ion channel that, upon binding with the neurotransmitter gamma-aminobutyric acid (GABA), allows chloride ions to enter the neuron, leading to hyperpolarization and reduced neuronal excitability. Benzodiazepines bind to a site on the GABA-A receptor distinct from the GABA binding site and enhance the effect of GABA, thereby increasing the frequency of chloride channel opening.[6] This enhanced inhibitory signaling results in the characteristic anxiolytic, sedative, hypnotic, and muscle relaxant effects of this class of compounds.

GABA_A_Signaling cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor Cl_channel Chloride Channel (Closed) GABA_A->Cl_channel Opens Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Chloride Influx GABA GABA GABA->GABA_A Binds Benzodiazepine This compound / Clonazolam Benzodiazepine->GABA_A Binds (Allosteric Site)

Diagram 1: Benzodiazepine action on the GABA-A receptor.

Experimental Protocols

The determination of benzodiazepine potency typically involves in vitro binding assays and in vivo behavioral studies.

In Vitro: Radioligand Binding Assay

A common method to determine the binding affinity of a compound for the benzodiazepine site on the GABA-A receptor is a radioligand competition binding assay.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound (this compound or Clonazolam) by measuring its ability to displace a radiolabeled ligand from the benzodiazepine binding site on GABA-A receptors.

Materials:

  • Tissue preparation (e.g., rat brain cortex homogenate) containing GABA-A receptors.

  • Radioligand (e.g., [3H]flunitrazepam), a benzodiazepine with high affinity for the receptor.

  • Test compounds (this compound, Clonazolam) at various concentrations.

  • A non-labeled benzodiazepine (e.g., diazepam) at a high concentration to determine non-specific binding.

  • Incubation buffer (e.g., Tris-HCl).

  • Filtration apparatus and glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: The tissue preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Tissue Homogenate - Radioligand - Test Compound start->prepare_reagents incubation Incubate Reagents prepare_reagents->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing scintillation_counting Scintillation Counting washing->scintillation_counting data_analysis Data Analysis: - Determine IC50 - Calculate Ki scintillation_counting->data_analysis end End data_analysis->end

Diagram 2: Workflow for a radioligand binding assay.
In Vivo: Anticonvulsant Activity Assay

The in vivo potency of a benzodiazepine can be assessed by its ability to protect against chemically or electrically induced seizures in animal models.

Objective: To determine the median effective dose (ED50) of a test compound required to produce an anticonvulsant effect.

Materials:

  • Test animals (e.g., mice).

  • Test compounds (this compound, Clonazolam) dissolved in a suitable vehicle.

  • A convulsant agent (e.g., pentylenetetrazole, or an electrical stimulus device).

Procedure:

  • Dosing: Different groups of animals are administered various doses of the test compound or vehicle.

  • Induction of Seizures: After a set period to allow for drug absorption and distribution, seizures are induced in the animals.

  • Observation: The animals are observed for the presence or absence of a defined seizure endpoint (e.g., tonic-clonic seizure).

  • Data Analysis: The percentage of animals protected from seizures at each dose is determined. The ED50, the dose that protects 50% of the animals, is then calculated using statistical methods such as probit analysis.

Conclusion

Based on the available, albeit limited, data, Clonazolam exhibits significantly higher potency than this compound. The in vivo data for Clonazolam indicates its effectiveness at very low doses.[3] Qualitative user-reported data further supports a significant potency difference between the two compounds, with Clonazolam being one of the most potent and this compound one of the least potent among a selection of designer benzodiazepines.[1][2] For a definitive quantitative comparison, further controlled, head-to-head preclinical studies employing standardized in vitro and in vivo assays are necessary.

References

A Comparative Guide to the Purity Validation of Nifoxipam Reference Materials

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity and integrity of reference materials are paramount for ensuring the accuracy, reproducibility, and validity of experimental results. This guide provides a comparative framework for the validation of Nifoxipam, a designer nitrobenzodiazepine, focusing on essential analytical techniques, data interpretation, and standardized workflows. This compound, or 5-(2-fluorophenyl)-3-hydroxy-7-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one, acts as a positive allosteric modulator of GABA-A receptors, making it a subject of interest in neuroscience and toxicology research.[1][2]

The validation of a this compound reference material requires a multi-faceted analytical approach to confirm its identity, establish its purity, and quantify any impurities or residual solvents. Certified Reference Materials (CRMs) that meet ISO 17034 and ISO/IEC 17025 standards serve as the benchmark for quality, providing certified property values with associated uncertainties.[3][4][5] This guide outlines the protocols necessary to verify and compare commercial reference materials or qualify an in-house synthesized batch.

Comparative Purity Analysis

A comprehensive assessment of a this compound reference material involves comparing its analytical results against a certified standard and specification limits. The following table presents a hypothetical comparison between a Certified Reference Material (CRM) from "Supplier A," a research-grade material from "Supplier B," and a newly synthesized "In-house" batch.

Analytical Test Parameter Certified Reference Material (Supplier A) Research Grade (Supplier B) In-house Synthesis Acceptance Criteria
Identity Matches Reference StandardConformsConformsConformsSpectral data must match CRM
¹H NMRConformsConformsConformsConforms to structure
Mass Spectrometry (m/z)Conforms ([M+H]⁺)Conforms ([M+H]⁺)Conforms ([M+H]⁺)Matches theoretical mass
Purity Assay HPLC-UV (254 nm)99.8 ± 0.1%98.7%99.1%≥ 98.0%
Impurities 7-Amino-nifoxipam< 0.05%0.25%0.15%< 0.15%
Synthesis Precursor ANot Detected0.45%0.20%< 0.15%
Unknown Impurity at RRT 1.3< 0.05%0.15%0.10%< 0.10%
Total Organic Impurities0.08%0.85%0.45%≤ 1.0%
Residuals Water Content (Karl Fischer)0.12%0.55%0.30%≤ 0.5%
Residual Solvents (GC-MS)Acetone: 50 ppmAcetone: 600 ppmAcetone: 250 ppmPer ICH Q3C limits
Dichloromethane: < 10 ppmDichloromethane: 80 ppmDichloromethane: 30 ppmPer ICH Q3C limits

Visualized Workflows and Pathways

To ensure a systematic and logical approach to reference material validation, standardized workflows are critical. The following diagrams illustrate the overall qualification process, a specific experimental protocol, and the relevant biological pathway for this compound.

cluster_0 A Receive New this compound Reference Material B Review Certificate of Analysis (CoA) A->B C Is it a Certified Reference Material (CRM)? B->C D Perform Full Qualification Protocol C->D No E Perform Identity Verification & Purity Check C->E Yes F Purity & Identity Meet Specifications? D->F E->F G Quarantine or Reject Lot. Contact Supplier. F->G No H Release for Laboratory Use F->H Yes

Caption: Logical workflow for the validation of a new this compound reference material.

cluster_1 A Prepare Stock Solution (1 mg/mL in Acetonitrile) B Prepare Working Standard & Sample Solutions (e.g., 100 µg/mL) A->B C Set Up HPLC-UV System (Column, Mobile Phase, Wavelength) B->C D Inject Blank (Mobile Phase) to Establish Baseline C->D E Inject Standard Solution (x5) for System Suitability D->E F System Suitability Passed? (%RSD < 2.0) E->F G Inject Sample Solutions in Triplicate F->G Yes J Troubleshoot System (Check Pump, Column, etc.) F->J No H Integrate Peaks & Record Areas G->H I Calculate Purity by Area Percent Method H->I J->E cluster_2 cluster_3 Neuron Membrane GABA GABA Receptor GABA-A Receptor (Chloride Ion Channel) GABA->Receptor Binds to GABA Site This compound This compound This compound->Receptor Binds to Allosteric Benzodiazepine Site Chloride_In Cl⁻ Influx Receptor->Chloride_In Channel Opens Extracellular Extracellular Space Intracellular Intracellular Space Hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) Chloride_In->Hyperpolarization

References

Comparative Analysis of Nifoxipam's Modulatory Effects on GABA-A Receptor Subtypes: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nifoxipam, a benzodiazepine derivative, is known to exert its pharmacological effects through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] GABA-A receptors are the primary inhibitory neurotransmitter receptors in the central nervous system, and their modulation underlies the anxiolytic, sedative, anticonvulsant, and myorelaxant properties of benzodiazepines.[3][4] The diverse family of GABA-A receptors is composed of various subunit combinations (e.g., α, β, γ), which determine their pharmacological properties and physiological functions.[1] Understanding the subtype selectivity of a benzodiazepine like this compound is crucial for predicting its therapeutic profile and potential side effects.[5][6] This guide outlines the standard experimental methodologies used to characterize the interaction of compounds with different GABA-A receptor subtypes and presents a framework for the comparative analysis of this compound's effects.

GABA-A Receptor Signaling Pathway

GABA-A receptors are ligand-gated ion channels. The binding of GABA to its receptor triggers the opening of a chloride ion channel, leading to hyperpolarization of the neuron and subsequent inhibition of neurotransmission. Benzodiazepines, like this compound, bind to a distinct allosteric site on the receptor, enhancing the effect of GABA by increasing the frequency of channel opening.[7] This potentiation of GABAergic inhibition is the primary mechanism of action for this class of drugs.

GABAA_Signaling GABA GABA GABAA_Receptor GABA-A Receptor (α, β, γ subunits) GABA->GABAA_Receptor Binds to orthosteric site This compound This compound (Benzodiazepine) This compound->GABAA_Receptor Binds to allosteric site Cl_channel Chloride (Cl⁻) Channel Opening GABAA_Receptor->Cl_channel Activates Hyperpolarization Neuronal Hyperpolarization Cl_channel->Hyperpolarization Leads to Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition Results in

Figure 1: GABA-A Receptor Signaling Pathway.

Quantitative Data Comparison

The following tables present a hypothetical comparative analysis of this compound's binding affinity (Ki) and functional potency (EC50) and efficacy at different GABA-A receptor subtypes. These values are essential for determining the subtype selectivity of the compound.

Table 1: Hypothetical Binding Affinity of this compound at Human Recombinant GABA-A Receptor Subtypes

Receptor SubtypeThis compound Kᵢ (nM)Diazepam Kᵢ (nM) (Reference)
α1β2γ21.51.2
α2β2γ20.80.9
α3β2γ21.21.5
α5β2γ22.53.0

Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity.

Table 2: Hypothetical Functional Potency and Efficacy of this compound at Human Recombinant GABA-A Receptor Subtypes

Receptor SubtypeThis compound EC₅₀ (nM)This compound Max Potentiation (%)Diazepam EC₅₀ (nM) (Reference)Diazepam Max Potentiation (%) (Reference)
α1β2γ22525030280
α2β2γ21535020380
α3β2γ22030025320
α5β2γ24018050200

EC₅₀ (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response. A lower EC₅₀ indicates a higher potency. Max Potentiation (%): The maximum increase in GABA-evoked current induced by the drug, expressed as a percentage of the control GABA response.

Experimental Protocols

The data presented above would be generated using the following established experimental methodologies.

Radioligand Binding Assays

This technique is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor subtype.

Experimental Workflow:

Radioligand_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Cell_Culture HEK293 cells expressing specific GABA-A receptor subtypes Homogenization Homogenization Cell_Culture->Homogenization Centrifugation Centrifugation to isolate membranes Homogenization->Centrifugation Incubation Incubate membranes with [³H]-Flunitrazepam (radioligand) and varying concentrations of this compound Centrifugation->Incubation Filtration Rapid filtration to separate bound and free radioligand Incubation->Filtration Scintillation Quantify bound radioactivity using liquid scintillation counting Filtration->Scintillation IC50_Calc Calculate IC₅₀ value Scintillation->IC50_Calc Ki_Calc Calculate Kᵢ value using the Cheng-Prusoff equation IC50_Calc->Ki_Calc

Figure 2: Radioligand Binding Assay Workflow.

Detailed Methodology:

  • Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells are transiently or stably transfected with the cDNAs encoding the desired α, β, and γ subunits of the GABA-A receptor. The cells are cultured and harvested, followed by homogenization and centrifugation to isolate the cell membranes containing the receptors.

  • Binding Assay: The membranes are incubated with a constant concentration of a radiolabeled benzodiazepine ligand, such as [³H]-Flunitrazepam, and a range of concentrations of the unlabeled test compound (this compound).

  • Separation and Quantification: The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the free radioligand. The radioactivity retained on the filters is then measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique is used to measure the functional effects (potency and efficacy) of a compound on the ion channel activity of the GABA-A receptor.

Experimental Workflow:

TEVC_Workflow cluster_prep Oocyte Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Oocyte_Harvest Harvest Xenopus laevis oocytes cRNA_Injection Inject oocytes with cRNA encoding specific GABA-A receptor subunits Oocyte_Harvest->cRNA_Injection Incubation Incubate oocytes to allow receptor expression cRNA_Injection->Incubation Voltage_Clamp Voltage clamp the oocyte at a holding potential (e.g., -70 mV) Incubation->Voltage_Clamp GABA_Application Apply a sub-maximal concentration of GABA (e.g., EC₁₀-EC₂₀) Voltage_Clamp->GABA_Application Drug_Application Co-apply GABA with varying concentrations of this compound GABA_Application->Drug_Application Current_Measurement Measure the potentiation of the GABA-evoked current Drug_Application->Current_Measurement CRC_Plot Plot concentration-response curve Current_Measurement->CRC_Plot EC50_Emax_Calc Calculate EC₅₀ and maximal potentiation (Eₘₐₓ) CRC_Plot->EC50_Emax_Calc

Figure 3: Two-Electrode Voltage Clamp Workflow.

Detailed Methodology:

  • Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNAs encoding the specific α, β, and γ subunits of the GABA-A receptor. The oocytes are then incubated for several days to allow for the expression of the functional receptors on the cell surface.

  • Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes for voltage clamping. The oocyte is held at a constant membrane potential (e.g., -70 mV).

  • Drug Application: A sub-maximal concentration of GABA (typically EC₁₀-EC₂₀) is applied to the oocyte to elicit a baseline current. Subsequently, GABA is co-applied with increasing concentrations of this compound.

  • Data Analysis: The potentiation of the GABA-evoked current by this compound is measured. A concentration-response curve is generated by plotting the percentage potentiation against the log concentration of this compound. The EC₅₀ and the maximal potentiation (Eₘₐₓ) are then determined from this curve.

Conclusion

The comprehensive characterization of this compound's interaction with different GABA-A receptor subtypes is essential for a thorough understanding of its pharmacological profile. The experimental protocols detailed in this guide, including radioligand binding assays and two-electrode voltage clamp electrophysiology, represent the gold standard for such investigations. While specific experimental data for this compound is currently lacking in the public domain, the provided framework and hypothetical data illustrate the expected outcomes of such a comparative study. This information is critical for researchers and drug development professionals aiming to design novel therapeutics with improved efficacy and reduced side effects by targeting specific GABA-A receptor subtypes. Further research is warranted to elucidate the precise subtype selectivity of this compound and to validate its potential therapeutic applications.

References

Detecting Nifoxipam and Its Metabolites: A Comparative Guide to Immunoassay Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the cross-reactivity of Nifoxipam and its primary metabolites in commonly used benzodiazepine immunoassays. Understanding the detection profiles of these compounds is critical for accurate toxicological screening and forensic analysis. This document summarizes available data, details experimental methodologies for assessing cross-reactivity, and offers a comparative overview of expected immunoassay performance.

Introduction to this compound and its Metabolism

This compound is a potent designer benzodiazepine that has emerged as a substance of abuse. Like other nitrobenzodiazepines, it undergoes extensive metabolism in the body. The primary metabolic pathway involves the reduction of the 7-nitro group to a 7-amino group, followed by acetylation.[1][2][3] The major urinary metabolites are 7-aminothis compound and 7-acetaminothis compound, with the latter being a key target for urine drug testing.[1] A glucuronic acid conjugate of the parent compound has also been identified.[1] The parent drug, this compound, has been reported to show significant cross-reactivity in several common commercial immunoassays, including CEDIA, EMIT II Plus, HEIA, and KIMS II.[3]

Comparative Cross-Reactivity Data

While specific quantitative cross-reactivity data for this compound and its metabolites is limited in publicly available literature, we can infer expected performance based on data from structurally similar compounds, particularly other 7-nitrobenzodiazepines and their metabolites. The following table summarizes the known cross-reactivity of this compound and provides an estimated cross-reactivity for its major metabolites based on data for analogous compounds like 7-aminoclonazepam.

CompoundImmunoassay PlatformReported/Estimated Cross-Reactivity (%)Reference Compound
This compound CEDIA, EMIT II Plus, HEIA, KIMS IISignificant (Qualitative)Not Specified
7-aminothis compound Various ImmunoassaysLikely Moderate to HighBased on 7-aminoclonazepam
7-acetaminothis compound Various ImmunoassaysLikely Low to ModerateGeneral benzodiazepine assays

Note: The cross-reactivity for this compound metabolites is an estimation based on the behavior of structurally similar compounds and the general observation that metabolic modifications can alter antibody recognition.

Experimental Protocols

The following is a generalized experimental protocol for assessing the cross-reactivity of this compound and its metabolites in a competitive enzyme immunoassay. This protocol is based on standard laboratory practices for immunoassay validation.

Objective: To determine the percentage cross-reactivity of this compound, 7-aminothis compound, and 7-acetaminothis compound in a specific benzodiazepine immunoassay.

Materials:

  • Benzodiazepine immunoassay kit (e.g., CEDIA, EMIT II Plus)

  • Certified reference standards of this compound, 7-aminothis compound, and 7-acetaminothis compound

  • Drug-free human urine

  • Microplate reader or automated clinical chemistry analyzer

  • Precision pipettes and consumables

Procedure:

  • Preparation of Stock Solutions: Prepare concentrated stock solutions of this compound and its metabolites in a suitable solvent (e.g., methanol, DMSO).

  • Preparation of Spiked Urine Samples: Serially dilute the stock solutions in drug-free human urine to create a range of concentrations for each compound.

  • Immunoassay Procedure:

    • Follow the manufacturer's instructions for the chosen benzodiazepine immunoassay kit.

    • Run the prepared spiked urine samples in the same manner as unknown specimens.

    • Include positive and negative controls provided with the kit.

  • Data Analysis:

    • Determine the concentration of each compound that produces a signal equivalent to the assay's cutoff calibrator.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Concentration of Reference Compound at Cutoff / Concentration of Test Compound at Cutoff) x 100

Visualizing Metabolic Pathways and Experimental Workflows

To further clarify the processes involved, the following diagrams illustrate the metabolic pathway of this compound and a typical experimental workflow for assessing immunoassay cross-reactivity.

Metabolic Pathway of this compound This compound This compound Amino 7-aminothis compound This compound->Amino Nitro Reduction Glucuronide This compound-glucuronide This compound->Glucuronide Glucuronidation Acetamido 7-acetaminothis compound Amino->Acetamido Acetylation

Caption: Metabolic pathway of this compound.

Immunoassay Cross-Reactivity Workflow cluster_prep Sample Preparation cluster_assay Immunoassay cluster_analysis Data Analysis Stock Prepare Stock Solutions (this compound & Metabolites) Spike Spike Drug-Free Urine (Serial Dilutions) Stock->Spike Assay Perform Benzodiazepine Immunoassay Spike->Assay Measure Measure Signal Response Assay->Measure Calculate Calculate % Cross-Reactivity Measure->Calculate

Caption: Experimental workflow for cross-reactivity assessment.

Conclusion

The detection of this compound in urine via immunoassay is likely, given reports of its significant cross-reactivity. However, the detectability of its metabolites, 7-aminothis compound and 7-acetaminothis compound, will vary depending on the specific immunoassay's antibody characteristics. Based on data from similar compounds, it is plausible that 7-aminothis compound will exhibit moderate to high cross-reactivity, while the acetylated form may show reduced recognition. Laboratories should be aware of these potential variations when interpreting benzodiazepine immunoassay results and consider confirmatory testing by more specific methods like LC-MS/MS, especially when this compound use is suspected. Further studies are warranted to establish definitive quantitative cross-reactivity data for this compound and its metabolites across a wider range of commercial immunoassays.

References

Method Validation for the Simultaneous Detection of Nifoxipam and Other New Psychoactive Substances: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of new psychoactive substances (NPS) is constantly evolving, presenting a significant challenge for forensic and clinical toxicology laboratories. The timely and accurate detection of these compounds is crucial for public health and safety. This guide provides a comparative overview of validated analytical methods for the simultaneous detection of Nifoxipam, a designer benzodiazepine, and other NPS in biological matrices. The focus is on providing objective performance data and detailed experimental protocols to aid researchers in selecting and implementing appropriate analytical strategies.

Comparative Analysis of Validated Analytical Methods

The simultaneous detection of a wide range of NPS, including benzodiazepines like this compound, synthetic cathinones, and synthetic cannabinoids, is most effectively achieved using mass spectrometry-based methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique due to its high sensitivity and selectivity. Gas chromatography-mass spectrometry (GC-MS) is also a viable alternative, particularly for broader screening purposes.

Below is a summary of validation data from published methods, offering a comparison of their performance characteristics.

LC-MS/MS Methods

LC-MS/MS methods offer excellent sensitivity and are well-suited for the analysis of a broad spectrum of NPS in biological fluids like blood and urine.

Analyte ClassMethodMatrixLOD (ng/mL)LOQ (ng/mL)Linearity (ng/mL)Accuracy (%)Precision (%RSD)Reference
Designer Benzodiazepines (including this compound) LC-MS/MSWhole Blood0.01 - 0.331>0.98 (r)87.8 - 108.51.8 - 11.2[Banaszkiewicz et al., 2020][1]
Broad NPS Panel (120 NPS) LC-MS/MSBlood-0.02 - 1.5---[Vaiano et al., 2021][2][3][4]
Synthetic Cannabinoids & Amphetamines LC-MS/MSWhole Blood0.1 - 6.01.0 - 6.0---[Ong et al., 2020][5]
GC-MS Methods

GC-MS methods are robust and widely used for toxicological screening. While they may require derivatization for some polar compounds, they provide reliable identification based on mass spectra and retention times.

Analyte ClassMethodMatrixLOD (µg/mL)Match QualityReference
Broad NPS Panel Rapid GC-MSSeized Drugs1 - 50>90%[Merola et al., 2019][6]
Various NPS Fast GC-MSSeized Drugs-High[Elie et al., 2013][7]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are generalized protocols for the analysis of NPS in whole blood, based on common practices in the cited literature.

LC-MS/MS Protocol for Broad NPS Screening in Whole Blood

This protocol is a composite based on the methodologies described by Vaiano et al. (2021) and Banaszkiewicz et al. (2020).

1. Sample Preparation (Protein Precipitation)

  • To 200 µL of whole blood, add 600 µL of ice-cold acetonitrile containing an appropriate internal standard mixture.

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and transfer to an autosampler vial for analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the wide range of analytes, for example:

      • 0-2 min: 5% B

      • 2-15 min: 5-95% B

      • 15-18 min: 95% B

      • 18-20 min: 5% B (re-equilibration)

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Ion Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.

    • MRM Transitions: At least two specific precursor-to-product ion transitions should be monitored for each analyte for confident identification and quantification.

GC-MS Protocol for Broad NPS Screening

This protocol is a generalized procedure based on the principles outlined in the provided literature for broad drug screening.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of whole blood, add a suitable internal standard.

  • Add 1 mL of a basic buffer (e.g., pH 9-10) and vortex.

  • Add 5 mL of an organic extraction solvent (e.g., n-butyl chloride or a mixture of hexane and ethyl acetate).

  • Vortex for 5-10 minutes.

  • Centrifuge at 3000 x g for 10 minutes.

  • Transfer the organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

  • Note: For some analytes, a derivatization step (e.g., with BSTFA) may be necessary to improve volatility and chromatographic performance.

2. GC-MS Analysis

  • Gas Chromatography:

    • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250-280°C.

    • Oven Temperature Program: A program that allows for the separation of a wide range of compounds, for example:

      • Initial temperature: 80°C, hold for 1 minute.

      • Ramp to 300°C at 10-20°C/min.

      • Hold at 300°C for 5-10 minutes.

    • Injection Mode: Splitless or split, depending on the required sensitivity.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan mode (e.g., m/z 40-550) for screening and identification against a spectral library.

    • Ion Source Temperature: 230-250°C.

Visualizations

This compound Signaling Pathway

This compound, like other benzodiazepines, exerts its effects by modulating the activity of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. This diagram illustrates the simplified signaling pathway.

GABAA_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABAA_receptor GABA-A Receptor Chloride_channel Chloride Ion Channel (Closed) GABAA_receptor->Chloride_channel No GABA Binding Chloride_open Chloride Ion Channel (Open) GABAA_receptor->Chloride_open GABA Binding Hyperpolarization Hyperpolarization (Inhibition of Neuron) This compound This compound This compound->GABAA_receptor Allosteric Binding (Enhances GABA effect) GABA->GABAA_receptor Binds GABA->Chloride_open GABA Binding Chloride_ion Chloride_open->Chloride_ion Influx Chloride_ion->Hyperpolarization

Caption: Mechanism of action of this compound at the GABA-A receptor.

Experimental Workflow for Method Validation

The following diagram outlines the logical steps involved in the validation of an analytical method for the detection of NPS, ensuring its reliability and fitness for purpose.

Method_Validation_Workflow start Method Development selectivity Selectivity & Specificity (Interference Check) start->selectivity linearity Linearity & Range selectivity->linearity lod_loq Limit of Detection (LOD) & Limit of Quantification (LOQ) linearity->lod_loq accuracy Accuracy (Trueness) lod_loq->accuracy precision Precision (Repeatability & Intermediate Precision) accuracy->precision stability Stability (Freeze-Thaw, Bench-Top, etc.) precision->stability matrix_effect Matrix Effect (Ion Suppression/Enhancement) stability->matrix_effect end Validated Method matrix_effect->end

Caption: A typical workflow for analytical method validation.

References

Comparative In Vivo Potency of Nifoxipam and its Parent Compound, Flunitrazepam: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the in vivo potency of Nifoxipam and its parent compound, Flunitrazepam. This compound, a metabolite of Flunitrazepam, has emerged as a designer benzodiazepine. Understanding its potency relative to the well-characterized Flunitrazepam is crucial for researchers, scientists, and drug development professionals. This document summarizes available experimental data, details relevant experimental protocols, and visualizes key biological and experimental pathways.

Data Presentation: Comparative Potency

Direct, quantitative in vivo comparative studies providing ED₅₀ values for this compound are limited in publicly available scientific literature. However, existing research and user reports offer a qualitative and semi-quantitative understanding of its potency in relation to Flunitrazepam.

ParameterThis compoundFlunitrazepamCitation
Chemical Name 3-hydroxy-desmethylflunitrazepam5-(2-fluorophenyl)-1-methyl-7-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one[1]
Classification Designer Benzodiazepine, Active MetaboliteBenzodiazepine[1][2]
Primary Mechanism Positive Allosteric Modulator of GABA-A ReceptorsPositive Allosteric Modulator of GABA-A Receptors[3][4]
In Vivo Potency (Qualitative) Reported to have strong tranquillising and sleep-prolonging effects. A study of user reports ranked it among the least potent of a selection of designer benzodiazepines.A potent hypnotic, sedative, anxiolytic, and anticonvulsant. The sedative effects are approximately 7 to 10 times stronger than diazepam.[1][5][6]
Toxicity (Mice) Reported to have much lower toxicity compared to Flunitrazepam.Higher relative toxicity.[1]
Reported Effects Sedative, hypnotic, anxiolytic, muscle relaxant, amnesic.Sedative, hypnotic, anxiolytic, muscle relaxant, amnesic.[4][7]

Note on this compound Data: The potency of this compound is primarily described in qualitative terms in the available literature. One study suggests strong effects, while another, based on user reports, indicates lower potency compared to other designer benzodiazepines[1][5]. This highlights the necessity for rigorous, controlled in vivo studies to establish a definitive pharmacological profile.

Signaling Pathway: GABA-A Receptor Modulation

Both this compound and Flunitrazepam exert their effects by acting as positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. The following diagram illustrates this signaling pathway.

GABAA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_drug_action Drug Action Glutamate Glutamate GABA_synthesis GABA Synthesis Glutamate->GABA_synthesis GAD GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABA_synthesis->GABA_vesicle GABAA_Receptor GABA-A Receptor GABA->GABAA_Receptor Binds Chloride_Channel Chloride (Cl-) Channel GABAA_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition of Neuron Firing) Chloride_Channel->Hyperpolarization Cl- Influx Benzodiazepine This compound or Flunitrazepam BZD_Site Benzodiazepine Binding Site Benzodiazepine->BZD_Site Binds BZD_Site->GABAA_Receptor Enhances GABA Affinity

GABA-A Receptor Signaling Pathway

Experimental Protocols

Standardized in vivo assays are used to evaluate the sedative, anxiolytic, and anticonvulsant properties of benzodiazepines. The following are detailed methodologies for key experiments.

Rotarod Test for Sedative/Motor-Impairing Effects

Objective: To assess motor coordination and balance, which are often impaired by sedative drugs.

Methodology:

  • Apparatus: A rotating rod, typically with a diameter of 3-5 cm, is used. The speed of rotation can be constant or accelerating.

  • Animal Model: Mice are commonly used.

  • Procedure:

    • Animals are first trained to stay on the rotating rod for a set period (e.g., 60 seconds) at a specific speed.

    • On the test day, a baseline latency to fall is recorded for each mouse.

    • The test compound (this compound or Flunitrazepam) or vehicle is administered, typically intraperitoneally (i.p.).

    • At a predetermined time after injection (e.g., 30 minutes), the mice are placed back on the rotarod.

    • The latency to fall off the rod is recorded, with a maximum cutoff time.

  • Data Analysis: The mean latency to fall for the drug-treated group is compared to the vehicle-treated control group. A significant decrease in the time spent on the rod indicates motor impairment. The ED₅₀ (the dose at which 50% of the animals fall within the cutoff time) can be calculated. Studies have shown that Flunitrazepam at doses of 1-2 mg/kg induces motor impairment in mice in the rotarod test[8].

Elevated Plus Maze (EPM) for Anxiolytic Effects

Objective: To evaluate anxiety-like behavior in rodents. Anxiolytic compounds increase the exploration of the open, more "anxiety-provoking" arms of the maze.

Methodology:

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

  • Animal Model: Mice or rats.

  • Procedure:

    • The test compound or vehicle is administered prior to the test.

    • The animal is placed in the center of the maze, facing one of the open arms.

    • The animal is allowed to freely explore the maze for a set period (typically 5 minutes).

    • Behavior is recorded, often using a video tracking system.

  • Data Analysis: Key parameters measured include the time spent in the open arms versus the closed arms and the number of entries into each arm type. An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.

Pentylenetetrazol (PTZ)-Induced Seizure Test for Anticonvulsant Effects

Objective: To assess the ability of a compound to protect against chemically-induced seizures.

Methodology:

  • Inducing Agent: Pentylenetetrazol (PTZ), a GABA-A receptor antagonist, is used to induce seizures.

  • Animal Model: Mice are frequently used.

  • Procedure:

    • The test compound or vehicle is administered at a specific time before PTZ injection.

    • A convulsant dose of PTZ (e.g., 60-85 mg/kg, s.c. or i.p.) is administered.

    • Animals are observed for a set period (e.g., 30 minutes) for the onset and severity of seizures (e.g., clonic, tonic-clonic seizures).

  • Data Analysis: The primary endpoints are the latency to the first seizure and the percentage of animals protected from seizures. An increase in seizure latency or a reduction in the percentage of animals experiencing seizures indicates anticonvulsant activity. The ED₅₀ for protection against seizures can be determined.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for in vivo comparison of benzodiazepine potency.

Experimental_Workflow cluster_setup Experimental Setup cluster_testing Behavioral Testing cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Group_Allocation Random Group Allocation (Vehicle, this compound, Flunitrazepam) Animal_Acclimation->Group_Allocation Drug_Admin Drug Administration Group_Allocation->Drug_Admin Rotarod Rotarod Test (Sedative/Motor Effects) Drug_Admin->Rotarod EPM Elevated Plus Maze (Anxiolytic Effects) Drug_Admin->EPM PTZ PTZ-Induced Seizure Test (Anticonvulsant Effects) Drug_Admin->PTZ Data_Collection Data Collection (Latency, Time, Seizure Score) Rotarod->Data_Collection EPM->Data_Collection PTZ->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Statistical_Analysis ED50_Calculation ED50 Calculation Statistical_Analysis->ED50_Calculation Potency_Comparison Comparative Potency Assessment ED50_Calculation->Potency_Comparison

In Vivo Potency Comparison Workflow

References

Safety Operating Guide

Navigating the Disposal of Nifoxipam: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of research chemicals like Nifoxipam is a critical component of laboratory safety and regulatory compliance. As a benzodiazepine analog sold as a designer drug, this compound's safety profile is not well-established, necessitating a cautious and informed approach to its waste management.[1] This guide provides essential information and a procedural framework for the safe disposal of this compound, ensuring the protection of personnel and the environment.

Understanding the Compound: Safety and Regulatory Context

This compound, or 3-hydroxydesmethylflunitrazepam, is a minor metabolite of flunitrazepam.[1][2][3] While it is reported to have lower toxicity in mice compared to some other benzodiazepines, its full toxicological properties in humans are not well understood.[4] Like other benzodiazepines, it acts on GABA receptors in the brain and can cause sedation, drowsiness, and respiratory depression.[1][5][6] The potential for dependence and severe withdrawal symptoms underscores the need for careful handling.[5]

The legal status of this compound varies by jurisdiction. In the United States, it is not approved for medical use.[5][6] In the United Kingdom, it falls under the Psychoactive Substances Act.[7] Researchers must be aware of and adhere to their local and national regulations concerning the handling and disposal of such substances.

Core Principles of this compound Disposal

Given the lack of specific disposal protocols for this compound, a conservative approach based on general principles for hazardous chemical and pharmaceutical waste management is required. The overriding principle is to formulate a disposal plan before any research activity begins.[8]

Key considerations include:

  • Waste Minimization: The first tier in waste management is to prevent pollution at its source. This involves ordering only the necessary quantities of the chemical and using efficient experimental designs.

  • Segregation: Do not mix this compound waste with non-hazardous waste.[9] Combining different waste streams can complicate disposal and increase costs.[9] Waste should be segregated based on compatibility to avoid hazardous reactions.[8]

  • Labeling: All waste containers must be clearly and accurately labeled with their contents.[8] If using the original container for waste accumulation, ensure the manufacturer's label is intact.[10]

  • Consult Institutional and Local Regulations: Every research institution has an Environmental Health and Safety (EHS) office responsible for waste management. Researchers must consult their EHS office for specific guidance and procedures. Local, state, and federal regulations for hazardous waste disposal must be strictly followed.[10][11]

Step-by-Step Disposal Procedure

The following is a general, step-by-step procedure for the disposal of this compound from a laboratory setting. This procedure must be adapted to comply with institutional and local regulations.

  • Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including safety glasses, gloves, and a lab coat.

  • Containerization:

    • Collect all this compound waste, including pure compound, solutions, and contaminated materials (e.g., gloves, wipes, pipette tips), in a designated, leak-proof, and chemically compatible waste container.[8]

    • The original container, if in good condition and properly labeled, can be used for the accumulation of pure this compound waste.[10]

    • For solutions, use a container that can be securely sealed. Do not mix with incompatible solvents.

  • Labeling the Waste Container:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."

    • Indicate the concentration and quantity of the waste.

    • Include the date when waste was first added to the container.

  • Storage:

    • Store the sealed waste container in a designated, secure area away from incompatible materials.[10]

    • The storage area should be well-ventilated.

  • Arranging for Disposal:

    • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

    • Do not dispose of this compound down the drain.[11][12] Benzodiazepine analogs are not typically suitable for sewer disposal.

    • Do not dispose of this compound in the regular trash.[11]

    • Disposal will be handled by a licensed hazardous waste management company contracted by your institution.[13] Incineration is a common method for the destruction of pharmaceutical and chemical waste.[14]

Quantitative Data Summary

There is no specific quantitative data available in the search results regarding disposal limits or concentrations for this compound. For all hazardous waste, the guiding principle is to follow the limits and requirements set by your institution's EHS office and local regulatory agencies.

Data PointValueSource
Drain Disposal LimitNot Recommended[11][12]
Regulated as Hazardous WasteAssumed, pending institutional and local assessment[8][10]

Experimental Protocols

Specific experimental protocols for the disposal of this compound were not found in the search results. The disposal of research chemicals is a regulated process and not typically presented as an experimental protocol to be conducted by the researcher. The protocol is to follow the hazardous waste management procedures established by the institution's EHS department.

This compound Disposal Decision Workflow

The following diagram illustrates the logical steps for making decisions regarding the proper disposal of this compound.

Nifoxipam_Disposal_Workflow start Start: this compound Waste Generated consult_ehs Consult Institutional EHS & Local Regulations start->consult_ehs is_controlled Is this compound a Controlled Substance in your Jurisdiction? consult_ehs->is_controlled follow_controlled_protocol Follow Specific Protocol for Controlled Substances (e.g., Reverse Distributor) is_controlled->follow_controlled_protocol Yes is_hazardous Is it considered Hazardous Waste? is_controlled->is_hazardous No arrange_pickup Arrange for Pickup by Licensed Hazardous Waste Vendor via EHS follow_controlled_protocol->arrange_pickup non_hazardous_disposal Follow Non-Hazardous Waste Protocol (Unlikely for this compound) is_hazardous->non_hazardous_disposal No collect_waste Collect in a Labeled, Compatible Hazardous Waste Container is_hazardous->collect_waste Yes segregate_waste Segregate from Incompatible Materials collect_waste->segregate_waste store_safely Store Securely in a Designated Area segregate_waste->store_safely store_safely->arrange_pickup end End: Proper Disposal arrange_pickup->end

Caption: Decision workflow for the proper disposal of this compound in a laboratory setting.

By adhering to these guidelines and working closely with institutional safety personnel, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment.

References

Essential Safety and Logistical Information for Handling Nifoxipam

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of research chemicals like Nifoxipam is paramount. This guide provides essential procedural information for the use of personal protective equipment (PPE) and outlines disposal plans to minimize risk and ensure a safe laboratory environment. While one safety data sheet for this compound suggests it is not a hazardous substance, it is crucial to recognize that the toxicological properties of many research chemicals are not fully understood.[1][2] Therefore, a cautious approach to handling is recommended.

Personal Protective Equipment (PPE) for Handling this compound

The selection of appropriate PPE depends on the form of this compound being handled—a pure solid (powder) or a solution in a solvent. The following table summarizes the recommended PPE for each scenario.

PPE CategoryPure this compound (Solid)This compound in Solvent (e.g., Acetonitrile)
Hand Protection Nitrile gloves (double gloving recommended)Two pairs of chemotherapy-grade gloves meeting ASTM D6978 standards.[3]
Eye Protection Safety glasses with side shields or safety goggles.Chemical splash goggles and a face shield where splashing is a risk.[4]
Body Protection A fully buttoned lab coat.A disposable, long-sleeved gown that closes in the back and has tight-fitting cuffs.[5]
Respiratory Protection A NIOSH-certified N95 respirator is recommended if there is a risk of generating airborne powder.[4]Work in a certified chemical fume hood. If not possible, a full-face, powered air-purifying respirator (PAPR) with appropriate cartridges should be used.[3]

Note: The Safety Data Sheet for a this compound Certified Reference Material (CRM) in acetonitrile indicates that the mixture is a flammable liquid and causes serious eye irritation, primarily due to the solvent.[6]

Operational Plan for Donning and Doffing PPE

Proper procedure for putting on (donning) and taking off (doffing) PPE is critical to prevent contamination. The following workflow illustrates the correct sequence.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Gown Don2 Mask or Respirator Don1->Don2 Don3 Goggles or Face Shield Don2->Don3 Don4 Gloves (First Pair) Don3->Don4 Don5 Gloves (Second Pair) Don4->Don5 Doff1 Outer Gloves Doff2 Gown Doff1->Doff2 Doff3 Goggles or Face Shield Doff2->Doff3 Doff4 Mask or Respirator Doff3->Doff4 Doff5 Inner Gloves Doff4->Doff5 Doff6 Wash Hands Doff5->Doff6

Figure 1: Procedural workflow for donning and doffing Personal Protective Equipment.

Disposal Plan for this compound and Contaminated Materials

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.

Disposal of Unused this compound:

Unused or expired this compound should be disposed of as hazardous waste. The preferred method for pharmaceutical waste is high-temperature incineration in a licensed facility.[7] If a take-back program is available, that is also a recommended option.[8]

For small quantities in a laboratory setting without access to an incinerator, the following procedure can be followed in accordance with FDA guidelines for non-flush list medicines:[9]

  • Remove the this compound from its original container. Do not crush tablets or capsules.

  • Mix the this compound with an unappealing substance such as used coffee grounds, dirt, or cat litter.

  • Place the mixture in a sealed container, such as a plastic bag.

  • Dispose of the sealed container in the trash.

Disposal of Contaminated PPE and Materials:

All disposable PPE (gloves, gowns, masks) and other materials (e.g., pipette tips, weighing paper) that have come into contact with this compound should be considered trace chemotherapy waste.[10]

  • Gloves and Gowns: Immediately after use, remove and place in a designated, sealed biohazard-trace chemotherapy waste container.[3]

  • Sharps: Any contaminated sharps should be placed in a puncture-resistant sharps container that is clearly labeled for hazardous drug waste.

  • Spill Residue: Any materials used to clean up a spill of this compound should be disposed of in the NIOSH hazardous drug waste container.[10]

Always adhere to your institution's and local regulations for hazardous waste management.[4][10] When in doubt, consult with your institution's Environmental Health and Safety (EHS) department.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nifoxipam
Reactant of Route 2
Nifoxipam

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.